Product packaging for Phenamacril(Cat. No.:CAS No. 39491-78-6)

Phenamacril

Cat. No.: B1673093
CAS No.: 39491-78-6
M. Wt: 216.24 g/mol
InChI Key: YKRQBWKLHCEKQH-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenamacril (also known as JS399-19) is a cyanoacrylate fungicide that functions as a potent, reversible, and non-competitive inhibitor of myosin I in susceptible Fusarium species . Its unique mechanism involves binding to an allosteric pocket within the actin-binding cleft of the myosin motor domain, thereby blocking ATPase activity and disrupting critical cellular functions like cytoskeletal transport and hyphal growth . This targeted action makes it an invaluable tool for studying cytoskeletal dynamics and motor protein function in fungi. The primary research value of this compound lies in its high species specificity, primarily affecting Fusarium graminearum, F. asiaticum, and F. fujikuroi, with little to no effect on myosins from Dictyostelium or humans, making it an environmentally benign compound for scientific study . It is extensively used to investigate the molecular basis of fungal pathogenesis, resistance mechanisms, and for managing crop diseases like Fusarium head blight in wheat and bakanae disease in rice . Studies have also shown that this compound can reduce the synthesis of trichothecene mycotoxins, such as deoxynivalenol (DON), in Fusarium asiaticum, adding another dimension to its research applications in food safety . Resistance to this compound is a key area of study, and several point mutations in the myosin-5 gene (e.g., K216R/E, S217L/P, E420K/G/D, S419V) have been identified to confer varying levels of resistance in Fusarium species . This makes this compound an excellent compound for researching antifungal resistance evolution and for developing strategies to manage resistance in agricultural settings. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Key Research Applications: • Investigation of myosin I motor function and ATPase activity in fungi. • Study of cytoskeletal dynamics and cellular transport in filamentous fungi. • Research into pathogenesis and virulence mechanisms of Fusarium species. • Analysis of fungicide resistance evolution and genetics. • Exploration of strategies to control mycotoxin contamination in crops.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1673093 Phenamacril CAS No. 39491-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRQBWKLHCEKQH-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenamacril's Mechanism of Action on Fusarium Myosin I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenamacril is a novel, potent, and highly specific fungicide that targets the class I myosin motor protein in a subset of Fusarium species, which are devastating plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits Fusarium graminearum myosin I (FgMyoI), the structural basis for its species specificity, and the mechanisms of evolved resistance. Detailed experimental protocols for key assays and quantitative data on inhibitor potency are presented to facilitate further research and development in this area.

Introduction

Fusarium species pose a significant threat to global agriculture, causing diseases such as head blight in major crops like wheat and maize, leading to substantial yield losses and mycotoxin contamination of grains.[1] this compound, a cyanoacrylate compound, has emerged as an environmentally benign fungicide due to its exceptional specificity for the sole class I myosin in certain Fusarium species, including the major pathogens F. graminearum, F. asiaticum, and F. fujikuroi.[1][2] This specificity provides a significant advantage over broad-spectrum fungicides. However, the emergence of resistance, driven by point mutations in the myosin motor domain, necessitates a thorough understanding of this compound's mechanism of action to guide the development of next-generation fungicides.[1][2] This guide delves into the core of this compound's inhibitory action on Fusarium myosin I.

The Molecular Mechanism of Action

This compound functions as a reversible and non-competitive inhibitor of the ATPase activity of Fusarium class I myosin.[2][3][4] Its mechanism is not based on direct competition with ATP for the nucleotide-binding pocket but rather through allosteric inhibition.

Binding to a Novel Allosteric Pocket

Structural studies, including the crystal structure of this compound bound to the FgMyoI motor domain, have been pivotal in elucidating its mechanism.[1] this compound binds to a previously undescribed allosteric pocket located within the actin-binding cleft of the myosin motor domain.[1][2] This pocket is distinct from other known allosteric inhibitor binding sites on myosin.[1]

The binding of this compound to this pocket has a profound impact on the conformational changes that are essential for the myosin motor function. Specifically, it blocks the closure of the actin-binding cleft.[1] This cleft closure is a critical step in the myosin ATPase cycle, which is coupled to the power stroke that generates force. By preventing this closure, this compound effectively locks the myosin in a pre-power stroke state, thereby inhibiting its motor activity.[1]

Inhibition of ATPase Activity

The binding of this compound directly inhibits the ATPase activity of FgMyoI.[3][4] This inhibition is potent, with reported IC50 values in the nanomolar to low micromolar range for susceptible species.[3][5][6] The inhibition affects both the basal and the actin-activated ATPase activities of the myosin.[5][7]

The interaction of this compound with key amino acid residues within the binding pocket is crucial for its inhibitory effect. The structure reveals interactions with 18 amino acids lining this pocket.[1] Notably, the central residue of the regulatory Switch 2 loop, Y409, is a key component of this pocket, directly linking this compound binding to the conformational state of this critical regulatory element.[1]

Quantitative Data on this compound Inhibition

The potency of this compound against FgMyoI and the impact of resistance mutations have been quantified through various biochemical assays.

Table 1: Inhibitory Concentration (IC50) of this compound on Wild-Type and Mutant Fusarium Myosin I ATPase Activity
Myosin VariantIC50 (µM)Fold Resistance (RF)Reference
FgMyoI (Wild-Type)0.361[8]
FgMyoI (Wild-Type)~0.3651[3][6]
FgMyoIIQ2 (Wild-Type)1.10 ± 0.061[5][7]
FgMyoIIQ2 S217A~4.4~4[5]
FgMyoIIQ2 S217T~66~60[5]
FgMyoIIQ2 S217L~66~60[5]
FgMyoI M375KHigh Resistance>100[8]
FgMyoI Y409AHigh Resistance>100[8]
FgMyoI F419AModerate Resistance10-100[8]
FgMyoI C423DModerate Resistance10-100[8]
FgMyoI A577FLow Resistance<10[8]
Table 2: Kinetic Parameters of F. graminearum Myosin I (FgMyo1) ATPase Activity in the Presence of this compound
Conditionkcat,actin (s-1)Kapp,actin (µM)Reference
Ethanol Control (0 µM this compound)0.72 ± 0.044.80 ± 0.5[6]
300 nM this compound0.51 ± 0.0311.7 ± 0.09[6]
600 nM this compound0.49 ± 0.0524.9 ± 3.5[6]

Structural Basis of Specificity and Resistance

Species Specificity

The high specificity of this compound for certain Fusarium species is attributed to the specific amino acid composition of the binding pocket.[1] A key residue, M375, has been identified as a determinant of this compound sensitivity. This residue is conserved in this compound-sensitive Fusarium species.[1] Mutating this methionine to a lysine (M375K) in FgMyoI confers high resistance to this compound.[8] Conversely, introducing a methionine at the equivalent position in a resistant myosin from Magnaporthe grisea renders it sensitive to the inhibitor.[1]

Resistance Mutations

The development of resistance to this compound in the field and in laboratory settings is primarily due to point mutations in the myo5 gene, which encodes the class I myosin.[1][9] These mutations are concentrated in the this compound binding pocket.[1] High and moderate resistance are often associated with mutations in six key pocket residues.[1] For example, mutations at positions K216, S217, and E420 are known to confer high levels of resistance.[9] These mutations likely reduce the binding affinity of this compound to the myosin, thereby diminishing its inhibitory effect.[1]

Experimental Protocols

Heterologous Expression and Purification of Fusarium Myosin I in Sf9 Insect Cells

This protocol is adapted from methodologies used for expressing and purifying FgMyoI constructs.[8]

  • Construct Generation : The cDNA encoding the desired Fusarium myosin I fragment (e.g., motor domain and IQ motifs) is cloned into a baculovirus transfer vector (e.g., pFastBac).

  • Baculovirus Generation : The recombinant transfer vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 insect cells to produce recombinant baculovirus.

  • Protein Expression : Sf9 cells are infected with the high-titer recombinant baculovirus and cultured for 48-72 hours to allow for protein expression.

  • Cell Lysis : Cells are harvested by centrifugation and lysed in a suitable lysis buffer containing protease inhibitors.

  • Affinity Chromatography : The myosin protein, often engineered with an affinity tag (e.g., His-tag, FLAG-tag), is purified from the cell lysate using the corresponding affinity resin.

  • Size-Exclusion Chromatography : Further purification is achieved by size-exclusion chromatography to separate the myosin from any remaining contaminants and aggregates.

  • Protein Characterization : The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

NADH-Coupled ATPase Assay

This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[10][11]

  • Reagent Preparation :

    • Assay Buffer: Typically contains HEPES or MOPS buffer, MgCl2, and KCl at a physiological pH.

    • Enzyme Mix: A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Substrate Mix: Contains phosphoenolpyruvate (PEP), ATP, and NADH.

  • Assay Procedure :

    • In a microplate well or cuvette, combine the assay buffer, enzyme mix, substrate mix, and the purified myosin I protein.

    • To measure actin-activated ATPase activity, include varying concentrations of F-actin.

    • To determine the IC50 of this compound, add a range of inhibitor concentrations.

    • Initiate the reaction by adding ATP.

  • Data Acquisition :

    • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer or plate reader.

    • The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

  • Data Analysis :

    • Calculate the ATPase rate from the slope of the absorbance versus time plot.

    • For IC50 determination, plot the ATPase activity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin.[2][12]

  • Flow Cell Preparation : Construct a flow cell using a microscope slide and a coverslip. Coat the inner surface of the coverslip with nitrocellulose.

  • Myosin Adsorption : Introduce the purified myosin I solution into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.

  • Blocking : Block the remaining non-specific binding sites on the surface with a protein like bovine serum albumin (BSA).

  • Actin Visualization : Introduce fluorescently labeled F-actin filaments into the flow cell.

  • Motility Initiation : Initiate actin filament gliding by adding an ATP-containing motility buffer.

  • Imaging : Observe and record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis : Analyze the recorded videos to determine the velocity of actin filament gliding. The effect of this compound can be assessed by including it in the motility buffer.

Site-Directed Mutagenesis of Myosin I

This technique is used to introduce specific point mutations into the myosin I gene to study the effects of amino acid substitutions on this compound sensitivity.[1]

  • Primer Design : Design primers containing the desired mutation.

  • PCR Amplification : Use the mutagenic primers to amplify the entire plasmid containing the wild-type myosin I gene using a high-fidelity DNA polymerase.

  • Template Digestion : Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation : Transform the mutated plasmid into competent E. coli cells.

  • Screening and Sequencing : Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization : Express and purify the mutant myosin I protein and characterize its properties as described above.

Visualizations

Signaling Pathway and Inhibition Mechanism

Phenamacril_Mechanism cluster_myosin_cycle Myosin I ATPase Cycle cluster_inhibition This compound Inhibition Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding & Cleft Closure Inhibited_State This compound-Myosin-ADP-Pi (Cleft Closure Blocked) Myosin_ADP_Pi->Inhibited_State ActoMyosin_ADP Acto-Myosin-ADP (Post-power stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release & Power Stroke ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding & Actin Dissociation This compound This compound BindingPocket Allosteric Pocket in Actin-Binding Cleft This compound->BindingPocket Binds to Inhibited_State->ActoMyosin_ADP_Pi Inhibits Cleft Closure Resistance_Workflow Start Start: Identify Resistance Mutation Mutagenesis Site-Directed Mutagenesis of myo5 gene Start->Mutagenesis Expression Heterologous Expression of Mutant Myosin I Mutagenesis->Expression Purification Purification of Mutant Protein Expression->Purification ATPase_Assay NADH-Coupled ATPase Assay Purification->ATPase_Assay Motility_Assay In Vitro Motility Assay Purification->Motility_Assay IC50_Determination Determine IC50 of this compound ATPase_Assay->IC50_Determination Conclusion Conclusion: Quantify Level of Resistance IC50_Determination->Conclusion Velocity_Measurement Measure Actin Gliding Velocity Motility_Assay->Velocity_Measurement Velocity_Measurement->Conclusion Binding_Resistance_Logic This compound {this compound} BindingPocket Allosteric Binding Pocket Key Residues: M375, Y409, S217, etc. This compound->BindingPocket Binds to Inhibition Inhibition of ATPase Activity Blocks Actin-Binding Cleft Closure BindingPocket->Inhibition Reduced_Binding Reduced this compound Binding BindingPocket->Reduced_Binding Leads to Fungicidal_Effect {Fungicidal Effect} Inhibition->Fungicidal_Effect Mutation {Point Mutation in myo5|e.g., S217L, M375K} Mutation->BindingPocket Alters Resistance {this compound Resistance} Reduced_Binding->Resistance

References

The Discovery and Synthesis of Phenamacril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Myosin I Inhibitor for the Control of Fusarium Species

Abstract

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and efficacy against various phytopathogenic fungi within the Fusarium genus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols for key biological assays, summarizes quantitative data on its inhibitory activities, and presents visual diagrams of its mechanism of action and the experimental workflows involved in its characterization.

Discovery and Development

This compound was developed by the Jiangsu Branch of the National Pesticide Research and Development Center in China.[1] It emerged from screening programs aimed at identifying novel fungicides with specific activity against Fusarium species, which are responsible for devastating diseases in staple crops like wheat and rice.[1][2] this compound's development was driven by the need for environmentally benign fungicides with low toxicity and high selectivity, a profile that this compound largely fulfills.[2]

Chemical Synthesis of this compound

The chemical name for this compound is (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate. The synthesis is achieved through a Knoevenagel condensation reaction. While various methods exist for the synthesis of cyanoacrylate compounds, a detailed protocol for this compound and its derivatives has been described.

Synthesis Protocol

The synthesis of this compound involves the reaction of an aromatic aldehyde with ethyl cyanoacetate. A general procedure is outlined below, based on established methods for similar compounds.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of ammonium acetate.

  • The reaction mixture is then heated under reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate (this compound).

Mode of Action: Inhibition of Myosin I

This compound exerts its antifungal activity by specifically targeting and inhibiting the class I myosin motor protein (Myo1) in susceptible Fusarium species.[3][4] Myosins are a superfamily of motor proteins essential for various cellular processes, including mycelial growth and development.[3]

The inhibition mechanism is non-competitive and reversible.[3] this compound binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain.[2][4] This binding event prevents the conformational changes necessary for ATP hydrolysis and the subsequent release of phosphate, effectively arresting the motor in a pre-power stroke state and blocking its motor function.[5] This disruption of the actin cytoskeleton leads to damaged cellular processes and ultimately inhibits fungal growth and virulence.[3]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the inhibitory effect of this compound on the myosin I chemomechanical cycle.

phenamacril_pathway cluster_myosin_cycle Myosin I Chemomechanical Cycle cluster_inhibition This compound Inhibition Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Inhibited State) Myosin_ADP_Pi->Inhibited_Complex Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) This compound This compound This compound->Inhibited_Complex Binds to allosteric site Inhibited_Complex->Myosin_ADP_Pi Reversible Inhibition

Inhibitory action of this compound on the Myosin I cycle.

Biological Activity and Quantitative Data

This compound exhibits potent and specific activity against a range of Fusarium species. Its efficacy is quantified through various in vitro and in vivo assays.

In Vitro Inhibitory Activity

The inhibitory activity of this compound is commonly assessed by determining its half-maximal inhibitory concentration (IC50) against the target enzyme (myosin ATPase) and its half-maximal effective concentration (EC50) against fungal mycelial growth.

ParameterSpeciesValueReference
IC50 (ATPase Activity) Fusarium graminearum365 ± 39 nM[3][6]
Fusarium graminearum0.36 µM[7]
EC50 (Mycelial Growth) Fusarium verticillioides0.516 µg/mL (human pathogenic strain)[8]
Fusarium fujikuroi0.1544 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of the fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Petri dishes (5.5 cm diameter)

  • Actively growing fungal cultures of the target Fusarium species

  • Cork borer (5 mm diameter)

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 4, 8 µg/mL).[9] A control plate with the solvent alone should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take mycelial plugs (5 mm) from the edge of an actively growing fungal culture.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark for a specified period (e.g., 4 days), or until the mycelium in the control plate reaches the edge of the dish.[9]

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • The EC50 value can be determined by regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.[9]

Myosin ATPase Activity Assay

This biochemical assay measures the enzymatic activity of myosin I and its inhibition by this compound. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Purified Fusarium myosin I protein

  • F-actin

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Prepare a reaction mixture containing the Kinase Reaction Buffer, purified myosin I protein (e.g., 0.5 µM), and F-actin (e.g., 20 µM).

  • Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

  • Initiate the reaction by adding ATP (e.g., 0.5 mM).

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The IC50 value is determined by plotting the percentage of ATPase activity against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_assays Specific Assays Screening Chemical Library Screening Hit_ID Hit Identification (Anti-Fusarium Activity) Screening->Hit_ID Lead_Opt Lead Optimization (this compound) Hit_ID->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo / Field Trials InVitro->InVivo ModeOfAction Mode of Action Studies InVitro->ModeOfAction Mycelial_Assay Mycelial Growth Inhibition Assay (EC50) InVitro->Mycelial_Assay Resistance_Study Resistance Studies InVivo->Resistance_Study ATPase_Assay Myosin ATPase Activity Assay (IC50) ModeOfAction->ATPase_Assay

References

An In-depth Technical Guide to the Biochemical Properties and Structure of Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory activity against various species of the phytopathogenic fungi Fusarium.[1][2][3] Its unique mode of action, targeting a crucial motor protein, has made it an effective agent for controlling devastating crop diseases such as Fusarium head blight.[2][4] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development and crop protection. The document details the molecular interactions, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

This compound is chemically identified as (Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate.[5] Its structure is characterized by a cyanoacrylate core, which is crucial for its biological activity.[5][6]

Chemical Structure of this compound [7]

G This compound label This compound ((Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate)

Caption: Chemical structure of this compound.

An intramolecular hydrogen bond between the amine proton and the oxo-group is suggested to stabilize the Z-configuration of the molecule.[5]

Mechanism of Action

This compound exerts its antifungal effect by specifically targeting and inhibiting the class I myosin motor protein (Myo1), referred to as myosin-5 in Fusarium graminearum (FgMyo1).[1][2][8] This inhibition disrupts essential cellular processes in susceptible fungi, including mycelial growth, conidia germination, and vesicle transport, ultimately leading to a reduction in fungal growth and virulence.[1][6][8]

The inhibition is characterized as reversible and non-competitive .[1][9][10] this compound binds to an allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[1][4][11] This binding event is thought to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the ATP hydrolysis cycle and force generation.[4] Consequently, the ATPase activity of the myosin is potently inhibited.[6][9]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the actomyosin chemomechanical cycle.

G cluster_cycle Actomyosin Chemomechanical Cycle cluster_inhibition This compound Inhibition Myosin_Actin Myosin-Actin Complex Myosin_ATP Myosin-ATP Complex (Detached from Actin) Myosin_Actin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi Complex (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP_Actin Myosin-ADP-Actin Complex (Post-power stroke) Myosin_ADP_Pi->Myosin_ADP_Actin Actin Binding & Pi Release This compound This compound Myosin_ADP_Pi->this compound Binds to allosteric site Myosin_ADP_Actin->Myosin_Actin ADP Release Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Actin binding blocked) This compound->Inhibited_Complex Inhibited_Complex->Myosin_ADP_Actin Cleft closure blocked G Start Construct FgMyo1 gene into baculovirus expression vector Generate Generate recombinant baculovirus in Sf9 insect cells Start->Generate Infect Co-infect Sf9 cells with FgMyo1 and FgCaM baculoviruses Generate->Infect Harvest Harvest cells and lyse to release protein Infect->Harvest Purify Purify FgMyo1/FgCaM complex using affinity chromatography (e.g., Anti-FLAG M2) Harvest->Purify Store Store purified protein at -80°C Purify->Store

References

Phenamacril's Target Specificity in Fungal Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenamacril is a novel cyanoacrylate fungicide demonstrating remarkable and specific activity against a subset of fungal pathogens within the Fusarium genus.[1] This specificity is attributed to its unique mechanism of action, targeting a crucial motor protein, the class I myosin (MyoI), encoded by the myo5 gene.[1][2] By binding to an allosteric site on this protein, this compound non-competitively inhibits its ATPase activity, thereby disrupting essential cellular processes such as mycelial growth, vesicle transport, and mycotoxin production.[2][3][4] This technical guide provides an in-depth analysis of this compound's target specificity, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and the logic of its selective toxicity.

Mechanism of Action: Targeting the Fungal Myosin Motor

This compound's primary molecular target is the class I myosin (MyoI or Myosin-5), a motor protein essential for various cellular functions in eukaryotes.[2][5] In susceptible Fusarium species, this compound acts as a reversible and non-competitive inhibitor of the MyoI ATPase activity.[3][6]

Crystal structure analysis of F. graminearum MyoI has revealed that this compound binds to a novel allosteric pocket located within the actin-binding cleft.[1][7][8] This binding event is proposed to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the force-generating actomyosin cycle.[8][9] This inhibition of the motor protein's function leads to defects in mycelial growth and vesicle transport.[4][10] The vicinity of amino acids 217 and 420 in Myosin-5 is considered a core region for the interaction with this compound.[11]

The Actomyosin Chemomechanical Cycle and this compound Inhibition

The following diagram illustrates the normal actomyosin cycle and the point of inhibition by this compound.

Actomyosin Cycle Inhibition by this compound cluster_cycle Actomyosin Cycle cluster_inhibition Inhibition Pathway Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_Actin_ADP_Pi Myosin-Actin-ADP-Pi Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Binds Actin Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Cleft closure blocked) Myosin_ADP_Pi->Inhibited_Complex Binds to allosteric pocket Myosin_Actin_ADP Myosin-Actin-ADP (Power stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi release Myosin_Actin Myosin-Actin Myosin_Actin_ADP->Myosin_Actin ADP release Myosin_ATP Myosin-ATP Myosin_Actin->Myosin_ATP ATP binding Myosin_ATP->Myosin_ADP_Pi ATP hydrolysis & lever arm repriming This compound This compound This compound->Inhibited_Complex

Figure 1: this compound's inhibition of the actomyosin cycle.

Quantitative Efficacy and Target Specificity

This compound exhibits potent inhibitory activity against specific Fusarium species, while showing significantly lower or no activity against other fungi and oomycetes.[12] This high degree of specificity makes it an environmentally benign fungicide.[2][13] The tables below summarize the in vitro efficacy of this compound against various fungal pathogens and its inhibitory concentration against purified myosin proteins.

In Vitro Antifungal Activity of this compound
Fungal SpeciesEC50 (µg/mL)Reference
Fusarium graminearum0.108 - 0.141 (avg. 0.126)[12]
Fusarium moniliforme0.459[12]
Fusarium asiaticum0.44[1]
Fusarium pseudograminearum0.0998 - 0.5672 (avg. 0.3403)[14]
Fusarium oxysporum (human-pathogenic)0.3[1]
Fusarium oxysporum (sensitive isolate Fo3_a)0.516[15]
Fusarium oxysporum f. sp. vasinfectum (LA0)0.804[15]
Phytophthora capsici>100[12]
Alternaria solani>100[12]
Blumeria graminis>100[12]
In Vitro Inhibition of Myosin ATPase Activity
Myosin SourceIC50Reference
F. graminearum Myo1 (FgMyo1)~360 nM (0.36 µM)[3][6][16]
F. graminearum Myo1IQ2 (basal ATPase)0.605 µM[17][18]
F. graminearum Myo1IQ2 (actin-activated)1.10 µM[17][18]
F. avenaceum Myo1Inhibited[3]
F. solani Myo1Little to no inhibition[3]
Human Myosin-1cLittle to no inhibition[3]
D. discoideum Myosin-1B, 1E, 2Little to no inhibition[3]

Resistance Mechanisms

Resistance to this compound in Fusarium species is primarily conferred by point mutations in the myo5 gene, which encodes the target myosin I protein.[5][12] These mutations typically occur in the residues lining the this compound-binding pocket, thereby reducing the fungicide's affinity.[1] For instance, mutations at positions S217 and E420 in F. graminearum Myo1 have been shown to confer high levels of resistance.[17][18]

This compound Resistance Mechanism cluster_WT Wild-Type (Sensitive) cluster_Resistant Resistant Mutant Phenamacril_WT This compound Myosin_WT Myosin I (Correctly folded binding pocket) Phenamacril_WT->Myosin_WT Binds to allosteric pocket Binding_WT Stable Binding Myosin_WT->Binding_WT Inhibition_WT ATPase Inhibition & Fungicidal Effect Binding_WT->Inhibition_WT Phenamacril_R This compound Myosin_R Mutated Myosin I (Altered binding pocket) Phenamacril_R->Myosin_R Attempts to bind Binding_R Reduced/No Binding Myosin_R->Binding_R Inhibition_R ATPase Activity Maintained & Fungus Survives Binding_R->Inhibition_R Point_Mutation Point Mutation in myo5 gene Point_Mutation->Myosin_R Leads to

Figure 2: Logical flow of this compound resistance due to target site mutation.

Experimental Protocols

The characterization of this compound's mechanism of action and target specificity has relied on a combination of biochemical and genetic methodologies.

Myosin ATPase Activity Assay

This assay is fundamental to determining the inhibitory effect of this compound on its target enzyme.

Objective: To measure the rate of ATP hydrolysis by purified myosin motor constructs in the presence and absence of this compound.

Methodology:

  • Protein Expression and Purification: The myosin motor domain constructs (e.g., FgMyo1IQ2) are typically expressed in a baculovirus/Sf9 insect cell system and purified.[3][17]

  • ATPase Assay: An ATP regeneration system is commonly used.[17] The assay mixture contains the purified myosin construct, with or without F-actin for measuring basal or actin-activated ATPase activity, respectively. The reaction buffer includes MOPS-KOH, NaCl, MgCl₂, EGTA, DTT, BSA, and calmodulin.[17]

  • Reaction Initiation and Measurement: The reaction is initiated by adding ATP. The rate of ADP production is measured, often using a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Inhibition Studies: To determine the IC50 value, the assay is performed with a range of this compound concentrations.[3][17] The data are then fitted to a dose-response curve.

In Vitro Motility Assay

This assay visualizes the motor function of myosin and its inhibition by this compound.

Objective: To observe the movement of actin filaments propelled by surface-adsorbed myosin and the effect of this compound on this movement.

Methodology:

  • Flow Cell Preparation: A flow cell is created between a microscope slide and a coverslip, coated with nitrocellulose.

  • Myosin Adsorption: The purified myosin construct is introduced into the flow cell and allowed to adhere to the surface.

  • Actin Filament Observation: Fluorescently labeled F-actin filaments in a buffer containing ATP are introduced. The movement of the filaments is observed using fluorescence microscopy.

  • Inhibition Analysis: this compound is added to the flow cell, and its effect on filament velocity is recorded. Reversibility can be tested by washing out the inhibitor and observing if motility is restored.[3]

Generation and Analysis of Resistant Mutants

This approach is crucial for confirming the target of this compound in vivo.

Objective: To identify the genetic basis of this compound resistance.

Methodology:

  • Mutagenesis: Fungal spores are exposed to a mutagen, such as ultraviolet (UV) radiation.[19]

  • Selection: The mutagenized spores are plated on a medium containing a selective concentration of this compound. Colonies that grow are considered resistant mutants.

  • Gene Sequencing: The genomic DNA from resistant mutants is extracted, and the target gene (myo5) is amplified via PCR and sequenced to identify mutations.[19]

  • Confirmation: The identified mutations can be recreated in a wild-type strain through genetic transformation to confirm their role in conferring resistance.

Experimental Workflow for Target Identification Start Hypothesis: This compound inhibits myosin I Biochemical_Assay Biochemical Assays (In Vitro) Start->Biochemical_Assay Genetic_Analysis Genetic Analysis (In Vivo) Start->Genetic_Analysis ATPase_Assay ATPase Activity Assay Biochemical_Assay->ATPase_Assay Motility_Assay In Vitro Motility Assay Biochemical_Assay->Motility_Assay Mutagenesis UV Mutagenesis Genetic_Analysis->Mutagenesis Conclusion Conclusion: Myosin I is the target; mutations confer resistance ATPase_Assay->Conclusion Shows inhibition Motility_Assay->Conclusion Shows motor arrest Selection Selection on This compound media Mutagenesis->Selection Sequencing myo5 Gene Sequencing Selection->Sequencing Confirmation Site-Directed Mutagenesis Sequencing->Confirmation Confirmation->Conclusion Confirms resistance mechanism

References

Structural Basis of Phenamacril Binding to Myosin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril is a novel and highly specific fungicide that targets a subset of Fusarium species, major pathogens responsible for devastating diseases in staple crops.[1][2] Its remarkable specificity and environmental profile make it a significant tool in agriculture.[3][4] This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with its target protein, Fusarium myosin I (FgMyoI), also known as myosin-5.[3][5] We will explore the intricate molecular details of this binding, the resulting mechanism of inhibition, and the experimental methodologies used to elucidate these findings. This document is intended to be a comprehensive resource for researchers in mycology, structural biology, and fungicide development.

Introduction to this compound and its Target

This compound, chemically known as 2-cyano-3-amino-3-phenylacrylic acetate, is a cyanoacrylate fungicide with potent and specific activity against Fusarium species such as F. graminearum, F. asiaticum, and F. fujikuroi.[1][4][5] Its primary molecular target is the class I myosin motor protein, FgMyoI, encoded by the myo5 gene.[1][5] Myosins are a superfamily of actin-based motor proteins crucial for a wide range of cellular processes. By specifically inhibiting the ATPase activity of FgMyoI, this compound disrupts essential cellular functions in susceptible fungi, including mycelial growth and development, ultimately leading to a reduction in virulence.[3][6]

The Structural Basis of this compound-FgMyoI Interaction

The high-resolution crystal structure of this compound in complex with the motor domain of F. graminearum myosin I (FgMyoI) has been determined, providing profound insights into its mechanism of action (PDB ID: 6UI4).[1][2]

An Allosteric Binding Pocket

This compound binds to a novel allosteric pocket located within the actin-binding cleft of FgMyoI.[1][2][4] This pocket is distinct from the ATP-binding site, classifying this compound as a non-competitive inhibitor.[6][7] The binding of this compound stabilizes the myosin motor domain in an open, pre-power stroke conformation.[1][2][8] This conformational arrest is central to its inhibitory effect.

Key Molecular Interactions

The binding of this compound within this allosteric pocket is mediated by interactions with approximately 18 amino acid residues.[2] These interactions are predominantly hydrophobic, but also include key hydrophilic contacts.[9] The cyano group of this compound forms a hydrogen bond with the hydroxyl group of Serine 217 (S217), while the amino group is proposed to have a charged interaction with Aspartate 540 (D540).[9]

Mutational analyses have validated the importance of several residues in the binding pocket.[2] Point mutations in residues such as S217, E420, and C423 have been shown to confer resistance to this compound.[8][9] Specifically, the S217L mutation is known to cause high resistance.[9][10] Two key residues, Y409 and M375, have been identified as critical determinants of this compound sensitivity.[1]

Mechanism of Inhibition

The binding of this compound to the allosteric pocket in FgMyoI leads to a unique mechanism of inhibition. By occupying this pocket, this compound physically blocks the closure of the actin-binding cleft.[1][2][4] This cleft closure is a critical conformational change required for the progression of the myosin motor through its chemomechanical cycle. The stabilization of the open, pre-power stroke state effectively stalls the motor protein, inhibiting its ATPase activity and preventing its interaction with actin filaments.[6][8] This disruption of the actomyosin cycle underlies the fungicidal effect of this compound.

Quantitative Binding Data

The inhibitory potency of this compound and the impact of specific mutations have been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature.

Parameter Condition Value Reference
IC50 FgMyo1 ATPase activity~360 nM[6][7]
IC50 Basal ATPase activity of FgMyo1IQ20.605 ± 0.113 µM[11]
IC50 Actin-activated ATPase activity of FgMyo1IQ21.10 ± 0.06 µM[11]
EC50 F. graminearum isolates0.126 ± 0.027 µg/ml[5]
kcat,actin FgMyo1 (control)0.72 ± 0.04 s⁻¹[7]
kcat,actin FgMyo1 (+300 nM this compound)0.51 ± 0.03 s⁻¹[7]
kcat,actin FgMyo1 (+600 nM this compound)0.49 ± 0.05 s⁻¹[7]
Kapp,actin FgMyo1 (control)4.8 ± 0.5 µM[7]
Kapp,actin FgMyo1 (+300 nM this compound)11.7 ± 0.9 µM[7]
Kapp,actin FgMyo1 (+600 nM this compound)24.9 ± 3.5 µM[7]
IC50 Increase S217T or S217L mutation~60-fold[9][11]
IC50 Increase S217A mutation~4-fold[9][11]

Experimental Protocols

The elucidation of the structural basis of this compound's activity has relied on a combination of structural biology, biochemistry, and molecular genetics techniques.

Protein Expression and Purification
  • Constructs: The motor domain of FgMyoI (residues 1-736) with a C-terminal His8-tag was co-expressed with F. graminearum Calmodulin (FgCaM, residues 1-149) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[1][2]

  • Purification: The protein complex was purified from cell lysates using affinity chromatography, followed by further purification steps to ensure homogeneity for crystallization and biochemical assays.[9]

X-ray Crystallography
  • Crystallization: The purified FgMyoI/FgCaM complex was co-crystallized with this compound and the ATP analog ATP-γS.[1][2]

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source.[1][2] The structure was solved by molecular replacement and refined to a resolution of 2.65 Å.[1][2] The final model contains 692 amino acid residues of FgMyoI and the bound FgCaM.[1][2]

ATPase Activity Assays
  • Steady-State ATPase Activity: The rate of ATP hydrolysis by FgMyoI was measured in the presence and absence of F-actin and varying concentrations of this compound.[6][7] The reaction was monitored by measuring the release of inorganic phosphate using a colorimetric assay.[6]

  • Data Analysis: The data were fitted to the Michaelis-Menten equation to determine kinetic parameters such as kcat and Kapp.[6][7] IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Site-Directed Mutagenesis
  • Mutant Generation: Point mutations in the FgMyoI gene were introduced using standard site-directed mutagenesis protocols.[2]

  • Functional Analysis: The mutant proteins were expressed, purified, and their ATPase activity and sensitivity to this compound were assessed as described above to validate the role of specific residues in this compound binding and resistance.[2][9]

Visualizing the Molecular Interactions and Pathways

This compound Binding and Inhibition Pathway

Phenamacril_Inhibition_Pathway cluster_myosin_cycle Actomyosin Chemomechanical Cycle cluster_inhibition This compound Inhibition Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Open Conformation) Myosin_ADP_Pi->Inhibited_Complex Stabilizes Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) This compound This compound Binding_Site Allosteric Pocket in Actin-Binding Cleft This compound->Binding_Site Binds to Inhibited_Complex->Acto_Myosin_ADP_Pi

Caption: this compound's inhibitory effect on the actomyosin cycle.

Experimental Workflow for Structural and Functional Analysis

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_structural Structural Analysis cluster_functional Functional Analysis Gene_Cloning FgMyoI & FgCaM Gene Cloning Expression Baculovirus Expression in Sf9 Cells Gene_Cloning->Expression Purification Affinity Chromatography Expression->Purification Crystallization Co-crystallization with This compound & ATP-γS Purification->Crystallization ATPase_Assay ATPase Activity Assays Purification->ATPase_Assay Mutagenesis Site-Directed Mutagenesis Purification->Mutagenesis XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Structure_Determination Structure Determination (PDB: 6UI4) XRay_Diffraction->Structure_Determination Resistance_Analysis Analysis of Resistant Mutants Structure_Determination->Resistance_Analysis Informs ATPase_Assay->Resistance_Analysis Mutagenesis->Resistance_Analysis

Caption: Workflow for elucidating this compound's mechanism.

Conclusion

The structural and biochemical studies of this compound's interaction with Fusarium myosin I have provided a detailed molecular understanding of its potent and specific fungicidal activity. The identification of a novel allosteric binding pocket and the elucidation of the inhibition mechanism, which involves the stabilization of the pre-power stroke conformation, offer a solid foundation for the rational design of new fungicides. Furthermore, the characterization of resistance-conferring mutations provides valuable information for monitoring and managing the emergence of resistance in the field. This comprehensive knowledge base is crucial for the continued development and sustainable use of this compound and for the discovery of next-generation myosin inhibitors for crop protection.

References

The Effect of Phenamacril on Fusarium Mycelial Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium is a genus of filamentous fungi that includes numerous species responsible for devastating diseases in critical agricultural crops like wheat, maize, and barley. These infections lead to significant yield losses and contaminate grains with mycotoxins, posing a threat to food safety. Phenamacril (also known as JS399-19) is a novel, site-specific cyanoacrylate fungicide developed to specifically target and control diseases caused by Fusarium species.[1][2][3][4] Its high specificity makes it an environmentally benign option for crop protection.[1][2][3] This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on Fusarium growth and development, and detailed protocols for relevant experimental assays.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of a specific motor protein, myosin I (also referred to as myosin-5 in some literature), which is essential for various cellular functions in Fusarium.[1][2][4]

Key Points:

  • Target: this compound specifically targets the class I myosin in susceptible Fusarium species.[2][5][6]

  • Inhibition: It acts as a reversible and non-competitive inhibitor of the myosin I motor domain's ATPase activity.[1][5][6]

  • Binding: The fungicide binds to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain.[2][3] This binding event prevents the closure of the actin-binding cleft, a crucial step in the ATP hydrolysis cycle.[2]

  • Downstream Effects: By hindering ATPase activity, this compound disrupts essential actin-associated processes.[5] This leads to impaired vesicle transport, abnormal mycelial development, reduced mycotoxin biosynthesis, and ultimately, the inhibition of fungal growth and virulence.[1][2]

G Figure 1: Mechanism of Action of this compound cluster_this compound Fungicide cluster_fusarium Fusarium Cell This compound This compound Myosin Myosin I Motor Domain This compound->Myosin Binds to allosteric pocket ATPase ATPase Activity Myosin->ATPase Inhibition INHIBITION Myosin->Inhibition Actin Actin Cytoskeleton (Vesicle Transport, Growth) ATPase->Actin Powers Growth Mycelial Growth & Development Actin->Growth Enables Inhibition->ATPase Blocks ATP hydrolysis

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against various developmental stages of susceptible Fusarium species. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values quantify this activity.

Table 1: In Vitro Inhibitory Effect of this compound on Fusarium Species (EC₅₀ Values)
Fusarium SpeciesDevelopmental StageEC₅₀ Range (µg/mL)Average EC₅₀ (µg/mL)Citation(s)
F. pseudograminearumMycelial Growth0.0998 - 0.56720.3403 ± 0.0872[4][7][8]
F. pseudograminearumConidial Germination5.0273 - 26.4814-[4][7][8]
F. pseudograminearumSporulation0.0770 - 0.1064-[4][7][8]
F. oxysporum (human-pathogenic)Mycelial Growth-0.3[3]
F. graminearumMycelial Growth-0.42[3]
F. asiaticumMycelial Growth-0.44[3]
Table 2: Inhibitory Effect of this compound on Myosin I ATPase Activity (IC₅₀ Values)
Myosin SourceAssay ConditionIC₅₀ (nM)Citation(s)
F. graminearum Myosin-1Steady-state NADH-coupled ATPase assay~360[5][6][9]
F. graminearum Myosin-1Basal and actin-activated ATPaseMicromolar range[10]

Effects on Mycelial Growth and Fungal Development

This compound exerts a significant and multifaceted inhibitory influence on the life cycle of susceptible Fusarium species.

  • Mycelial Growth Inhibition: this compound strongly inhibits the vegetative growth of Fusarium mycelia. This is a direct consequence of the disruption of the actin cytoskeleton, which is vital for hyphal extension.[1][2][4]

  • Conidial Germination: The fungicide reduces the germination rate of Fusarium conidia (asexual spores).[1][2][4]

  • Morphological Abnormalities: this compound induces teratogenic effects on conidia and their germ tubes. Observed malformations include swelling at the ends of spores and twisted, deformed germ tubes.[4] A notable effect is an increased ratio of conidial germination from the middle cells of the spore rather than the ends.[4][7]

  • Sporulation: this compound is highly effective at inhibiting the quantity of spores produced, with EC₅₀ values for sporulation being lower than those for mycelial growth in F. pseudograminearum.[4][7]

Detailed Experimental Protocols

The following protocols provide standardized methodologies for assessing the antifungal activity of compounds like this compound against Fusarium.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the concentration of a compound required to inhibit the vegetative growth of the fungus on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Actively growing Fusarium cultures on PDA (3-5 days old)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator (25-28°C)

Procedure:

  • Medium Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Compound Dilution: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used.

  • Plating: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing Fusarium culture plate. Place the plug, mycelium-side down, in the center of each prepared plate (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate them at 25-28°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Use the inhibition data to calculate the EC₅₀ value through probit analysis.

G Figure 2: Workflow for Mycelial Growth Inhibition Assay start Start prep_media Prepare & Cool Autoclaved PDA start->prep_media amend_media Amend PDA with This compound dilutions prep_media->amend_media pour_plates Pour Amended PDA into Petri Dishes amend_media->pour_plates inoculate Inoculate Center with Fusarium Mycelial Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter Daily incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end_node End calculate->end_node

References

In Vitro Antifungal Spectrum of Phenamacril Against Fusarium spp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril, a novel cyanoacrylate fungicide, has demonstrated significant and specific in vitro activity against a range of phytopathogenic Fusarium species. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its efficacy through quantitative data, experimental protocols, and diagrammatic representations of its mechanism of action and experimental workflows. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal agents and the management of Fusarium-related plant diseases.

Introduction

Fusarium is a genus of filamentous fungi that includes numerous species responsible for devastating diseases in a wide variety of crops, leading to significant economic losses and contamination of food with mycotoxins. The control of Fusarium infections has been a long-standing challenge in agriculture. This compound (also known as JS399-19) has emerged as a promising fungicide with a specific and potent inhibitory effect against several Fusarium species.[1] This document synthesizes the available in vitro data on the antifungal activity of this compound against various Fusarium spp.

Quantitative Antifungal Spectrum of this compound

The in vitro efficacy of this compound against various Fusarium species has been quantified using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to inhibit 50% of fungal growth or a specific enzymatic activity, respectively. The data, compiled from multiple studies, is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound Against Fusarium spp. (Mycelial Growth Inhibition)
Fusarium SpeciesEC50 / IC50 (μg/mL)Reference(s)
F. graminearum0.42[2]
F. graminearumIC50 ~0.365 (equivalent to ~0.095 μg/mL)[1][3]
F. asiaticum0.44[2]
F. fujikuroiMean: 0.1544[1]
F. verticillioides-[4]
F. incarnatumMean: 0.2170[5]
F. oxysporum (human-pathogenic strain 32931)0.3[2]
F. pseudograminearum0.0998 - 0.5672 (Mean: 0.3403)[6]
F. avenaceum-[1][3]
F. solaniLittle to no inhibitory effect[1][3]

Note: IC50 values were converted from nM to μg/mL for comparison, using the molar mass of this compound (~261.27 g/mol ). Discrepancies in values for the same species may arise from different strains, experimental conditions, or methodologies.

Table 2: In Vitro Efficacy of this compound Against Fusarium pseudograminearum (Other Inhibitory Effects)
Inhibitory EffectEC50 (μg/mL)Reference(s)
Conidial Germination5.0273 - 26.4814[6][7]
Sporulation Quantity0.0770 - 0.1064[6][7]

Mechanism of Action: Inhibition of Myosin I

This compound exerts its antifungal effect through a specific and non-competitive inhibition of the class I myosin motor protein in susceptible Fusarium species.[1][2][3] Myosin I is a crucial protein involved in various cellular processes, including vesicle transport, which is essential for hyphal growth and pathogenesis.[8] By binding to an allosteric pocket within the actin-binding cleft of the myosin motor domain, this compound inhibits the ATPase activity of myosin I.[1][2] This disruption of ATP hydrolysis prevents the myosin motor from functioning, leading to the cessation of mycelial growth and other vital cellular activities.[1][8] The species-specificity of this compound is attributed to natural variations in the amino acid sequence of the myosin I protein among different fungal species.[3][9]

G Mechanism of Action of this compound This compound This compound myosin_i Fusarium Myosin I (Motor Protein) This compound->myosin_i Binds to allosteric site inhibition inhibition This compound->inhibition atpase_activity ATPase Activity myosin_i->atpase_activity Exhibits atp_hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) atpase_activity->atp_hydrolysis vesicle_transport Vesicle Transport atp_hydrolysis->vesicle_transport Powers mycelial_growth Mycelial Growth & Pathogenesis vesicle_transport->mycelial_growth Enables inhibition->atpase_activity

This compound's inhibitory action on Fusarium Myosin I.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the antifungal spectrum of this compound against Fusarium spp.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of Fusarium.

4.1.1. Materials:

  • Fusarium isolates

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

4.1.2. Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of a 3-5 day old actively growing Fusarium culture on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the growth in the control plate reaches the edge of the dish.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

G Mycelial Growth Inhibition Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend PDA with This compound Concentrations prep_media->amend_media pour_plates Pour Amended PDA into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Fusarium Mycelial Plugs pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameters incubate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition calc_ec50 Determine EC50 Value (Probit Analysis) calc_inhibition->calc_ec50

Workflow for determining mycelial growth inhibition.

Conidial Germination Assay

This assay assesses the impact of this compound on the germination of Fusarium spores.

4.2.1. Materials:

  • Fusarium conidial suspension (1 x 10^5 conidia/mL)

  • Potato Dextrose Broth (PDB) or a suitable germination medium (e.g., 2% sucrose solution)

  • This compound stock solution

  • Microtiter plates (96-well) or glass slides

  • Microscope

  • Incubator (25°C)

4.2.2. Procedure:

  • Prepare Conidial Suspension: Harvest conidia from a 7-10 day old Fusarium culture grown on a suitable medium (e.g., PDA or Synthetic Nutrient-Poor Agar) by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Prepare Test Solutions: In the wells of a microtiter plate or on glass slides, mix the conidial suspension with PDB or germination medium containing various concentrations of this compound. Include a solvent control.

  • Incubation: Incubate the plates or slides at 25°C for a predetermined period (e.g., 6-24 hours).

  • Observation: Using a microscope, observe at least 100 conidia per replicate for germination (defined by the emergence of a germ tube).

  • Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration compared to the control. The EC50 value can be determined using probit analysis.

Conclusion

This compound exhibits a potent and selective in vitro antifungal activity against a significant number of Fusarium species, with the notable exception of F. solani. Its specific mode of action, targeting the essential myosin I motor protein, makes it a valuable tool for the management of Fusarium-related plant diseases. The data and protocols presented in this guide provide a solid foundation for further research into the application of this compound and the development of novel antifungal strategies. Continued investigation into the molecular basis of its species-specificity and potential resistance mechanisms is warranted.

References

Phenamacril Derivatives and Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide that has demonstrated high specificity and efficacy against various Fusarium species, notorious plant pathogens responsible for significant crop damage and mycotoxin contamination. Its unique mode of action, targeting the fungal-specific class I myosin (Myo1), makes it a compelling subject for further research and development in the pursuit of new and improved antifungal agents. This technical guide provides an in-depth overview of the current knowledge on this compound derivatives and analogues, with a focus on their synthesis, biological activity, and the experimental methodologies used for their evaluation.

This compound acts as a noncompetitive and reversible inhibitor of the ATPase activity of Fusarium class I myosin. It binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain. This binding event is thought to prevent the conformational changes necessary for ATP hydrolysis and force generation, ultimately disrupting crucial cellular processes such as mycelial growth and vesicle transport, and inhibiting mycotoxin production. The emergence of resistant strains, primarily due to point mutations in the myosin target protein, necessitates the exploration of novel derivatives and analogues to overcome these challenges.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound, (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate, and its derivatives is primarily achieved through Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.

General Synthesis Protocol

A general method for synthesizing this compound and its analogues involves the reaction of a substituted benzaldehyde with ethyl cyanoacetate. The reaction can be catalyzed by various bases, such as piperidine or ammonium acetate, and is often carried out in a suitable solvent like ethanol or under solvent-free conditions. Microwave-assisted synthesis has also been reported to be an efficient method.

Example Protocol for this compound Synthesis:

  • To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate.

  • Characterize the final product using techniques such as NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.

Note: The synthesis of specific derivatives would involve using appropriately substituted benzaldehydes or different active methylene compounds.

Biological Activity of this compound and its Derivatives

The antifungal activity of this compound and its derivatives is typically assessed through in vitro growth inhibition assays against various Fusarium species. The inhibitory effect on the target enzyme, myosin I, is quantified using ATPase activity assays.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and a selection of its derivatives.

Table 1: In Vitro Antifungal Activity of this compound and Derivatives against Fusarium graminearum

CompoundModificationEC50 (µM)Reference
This compound (1) -0.15
Derivative 2 Ethyl ester replaced with methyl ester~1
Derivative 3 Ethyl ester replaced with propyl ester~1
Derivative 9 Phenyl ring replaced with 4-chlorophenyl>100
Derivative 14 Amino group replaced with methylamino>100

Table 2: In Vitro Inhibition of Fusarium graminearum Myosin I ATPase Activity

CompoundModificationIC50 (µM)Reference
This compound (1) -0.365
Derivative 2 Ethyl ester replaced with methyl ester~5
Derivative 3 Ethyl ester replaced with propyl ester~5
Derivative 9 Phenyl ring replaced with 4-chlorophenyl>100
Derivative 14 Amino group replaced with methylamino>100

Experimental Protocols

Fungal Growth Inhibition Assay (Amended Agar Assay)

This method is used to determine the effective concentration of a compound that inhibits 50% of the mycelial growth (EC50) of a fungus.

Protocol:

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add the test compound (dissolved in a suitable solvent like DMSO or ethanol) to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). An equivalent amount of the solvent should be added to the control plates.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target Fusarium species.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a significant portion of the plate diameter.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myosin motor domain and is used to determine the inhibitory activity of compounds (IC50). A common method is the NADH-coupled ATPase assay.

Protocol:

  • Purify the Fusarium myosin I motor domain protein.

  • The assay mixture should contain a buffer (e.g., HEPES), MgCl2, ATP, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate). It also includes NADH and lactate dehydrogenase.

  • The reaction is initiated by the addition of the myosin protein to the assay mixture containing various concentrations of the test compound.

  • The hydrolysis of ATP by myosin produces ADP. The ATP regeneration system converts ADP back to ATP, a process that consumes phosphoenolpyruvate and produces pyruvate.

  • Lactate dehydrogenase then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

  • The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time.

  • The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

phenamacril_mechanism cluster_pathway This compound's Mechanism of Action Myosin Fusarium Myosin I BindingPocket Allosteric Pocket ConformationalChange Conformational Change (Power Stroke) Myosin->ConformationalChange Prevents Hydrolysis ATP Hydrolysis (ADP + Pi) Myosin->Hydrolysis Inhibits Disruption Disruption of: - Mycelial Growth - Vesicle Transport - Toxin Synthesis Myosin->Disruption Leads to ATP ATP ATP->Myosin Actin Actin Filament Actin->Myosin This compound This compound This compound->BindingPocket Binds to

Caption: Mechanism of action of this compound on Fusarium myosin I.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Aldehyde, Ethyl Cyanoacetate) Condensation Knoevenagel Condensation Start->Condensation Purification Purification (Filtration, Washing) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Derivative This compound Derivative Characterization->Derivative GrowthAssay Fungal Growth Inhibition Assay Derivative->GrowthAssay ATPaseAssay Myosin ATPase Activity Assay Derivative->ATPaseAssay Fungus Fusarium Culture Fungus->GrowthAssay EC50 EC50 Determination GrowthAssay->EC50 MyosinProtein Purified Myosin I MyosinProtein->ATPaseAssay IC50 IC50 Determination ATPaseAssay->IC50

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

An In-depth Technical Guide to the Species Selectivity of Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular basis for the species selectivity of Phenamacril, a cyanoacrylate fungicide. It details the mechanism of action, the specific molecular interactions that govern its high potency against certain Fusarium species, and the reasons for its low efficacy against other fungi and eukaryotes.

Executive Summary

This compound is a novel, environmentally benign fungicide that exhibits remarkable specificity for a subset of phytopathogenic fungi within the Fusarium genus.[1] Its mode of action involves the noncompetitive inhibition of the class I myosin motor protein (Myo1), a crucial component of the actin cytoskeleton responsible for essential cellular processes.[2][3] The selectivity of this compound is not based on its uptake or metabolism but is intrinsically linked to specific amino acid residues within the drug's binding site on the myosin protein. This guide elucidates these molecular determinants, providing quantitative data and outlining the experimental protocols used to establish them.

Mechanism of Action: Inhibition of Class I Myosin

This compound exerts its antifungal effect by targeting the sole class I myosin in susceptible Fusarium species, often referred to as FgMyo1 in the model organism Fusarium graminearum.[4][5] Myosins are motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes along actin filaments.[6] this compound functions as a potent, reversible, and noncompetitive inhibitor of the ATPase activity of the FgMyo1 motor domain.[2][7]

The inhibition disrupts critical cellular functions that rely on myosin I, including:

  • Mycelial growth and development[3][8]

  • Vesicular transport

  • Endocytosis[9]

  • Formation of the "toxisome," a specialized structure for mycotoxin biosynthesis in F. graminearum[9]

By binding to an allosteric site, this compound locks the myosin motor in a state that is unable to efficiently complete its mechanochemical cycle, ultimately halting fungal growth.[1][10]

cluster_cell Fungal Cell This compound This compound Myo1 Fusarium Myosin I (FgMyo1) This compound->Myo1 Binds to allosteric pocket ATP ATP Myo1->ATP Hydrolyzes Actin Actin Cytoskeleton Myo1->Actin Moves along Myo1->Inhibition Processes Cellular Processes: - Mycelial Growth - Endocytosis - Toxisome Formation Actin->Processes Supports Inhibition->ATP Inhibits ATPase Activity

Caption: Mechanism of this compound Action.

The Molecular Basis of Species Selectivity

The high degree of species selectivity is a hallmark of this compound. It is highly active against pathogens like F. graminearum, F. asiaticum, and F. fujikuroi, but shows little to no inhibitory effect on other species such as F. solani, other fungal genera, or myosins from humans and Dictyostelium discoideum.[1][2][11] This specificity is dictated by the amino acid composition of the this compound binding pocket.

X-ray crystallography has revealed that this compound binds to a novel allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[1][10] This pocket is distinct from the ATP-binding site, which is consistent with its noncompetitive mode of inhibition. The binding of this compound is thought to stabilize the myosin in a pre-powerstroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the force-generating cycle.[1][10]

Sequence alignments and site-directed mutagenesis studies have identified specific residues within the binding pocket that are critical for this compound sensitivity.

  • Methionine 375 (M375): This residue is arguably the most critical determinant of species selectivity. M375 is highly conserved in the myosin I of all known this compound-sensitive Fusarium species.[1] In contrast, insensitive species, including other fungi and eukaryotes, typically possess a lysine (K) at this position.[1][10] The crucial role of this residue was confirmed experimentally:

    • Mutating M375 to lysine (M375K) in the sensitive F. graminearum confers high resistance to this compound.[1]

    • Conversely, introducing a methionine at the corresponding position (K375M) in the insensitive fungus Magnaporthe grisea renders its myosin I sensitive to the inhibitor.[1][10]

  • Serine 217 (S217): Located in the 50 kDa cleft of the motor domain, the hydroxyl group of S217 forms a hydrogen bond with the cyano group of this compound.[4][5][12] While this interaction is important, it is not absolutely essential for binding.[4] Mutations at this position are a primary mechanism of acquired resistance in the field and laboratory. For example, substitutions like S217L or S217P drastically reduce binding affinity and confer high resistance.[4][13] The natural resistance of F. solani is attributed in part to a conservative substitution at this position (S217T).[2][8]

cluster_sensitive This compound-Sensitive Species (e.g., F. graminearum) cluster_resistant This compound-Resistant/Insensitive Species (e.g., F. solani, M. grisea) Myo1_Sens Myosin I Motor Domain - Residue 375: Methionine (M) - Residue 217: Serine (S) Pocket_Sens Optimal Binding Pocket Formed Myo1_Sens->Pocket_Sens Binding_Sens High-Affinity This compound Binding Pocket_Sens->Binding_Sens Result_Sens ATPase Inhibition (High Sensitivity) Binding_Sens->Result_Sens Myo1_Res Myosin I Motor Domain - Residue 375: Lysine (K) - Residue 217: Threonine (T) Pocket_Res Suboptimal Binding Pocket Myo1_Res->Pocket_Res Binding_Res Low-Affinity This compound Binding Pocket_Res->Binding_Res Result_Res No Inhibition (Resistance/Insensitivity) Binding_Res->Result_Res

Caption: Logical Basis of this compound Selectivity.

Quantitative Data on Species Selectivity

The differential activity of this compound is quantified by comparing its 50% effective concentration (EC₅₀) for inhibiting mycelial growth or its 50% inhibitory concentration (IC₅₀) for inhibiting ATPase activity across various species.

Organism/MyosinSpeciesAssay TypeIC₅₀ / EC₅₀ ValueSensitivity LevelReference
Fusarium graminearum FungusMycelial Growth (EC₅₀)0.126 µg/mLHigh[14]
ATPase Activity (IC₅₀)~360 nMHigh[2][11]
ATPase Activity (IC₅₀)0.6 - 1.1 µMHigh[4][5]
F. graminearum (S217L mutant) FungusATPase Activity (IC₅₀)Increased ~60-foldResistant[4]
F. graminearum (S217A mutant) FungusATPase Activity (IC₅₀)Increased ~4-foldLow Resistance[4]
Fusarium moniliforme FungusMycelial Growth (EC₅₀)0.459 µg/mLHigh[14]
Fusarium avenaceum FungusATPase ActivityInhibitedHigh[2]
Fusarium oxysporum FungusMycelial Growth (EC₅₀)3.565 µg/mLModerate[14]
Fusarium solani FungusMotor ActivityLittle to no effectInsensitive[2]
Botrytis cinerea FungusMycelial Growth (EC₅₀)72.188 µg/mLInsensitive[14]
Magnaporthe grisea FungusMycelial Growth (EC₅₀)77.080 µg/mLInsensitive[14]
Dictyostelium discoideum Slime MoldMotor ActivityNo effectInsensitive[2]
Human Myosin-1c HumanMotor ActivityNo effectInsensitive[2]

Experimental Protocols

The understanding of this compound's selectivity is built upon a range of biochemical, molecular, and cellular assays.

This assay is used to determine the EC₅₀ value of this compound against fungal growth.

  • Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.

  • Compound Incorporation: this compound, dissolved in a solvent like DMSO, is added to the molten agar at various concentrations. A solvent-only control is also prepared.

  • Plating: The agar is poured into petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of each plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a set period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition relative to the solvent control is calculated.

  • Data Analysis: EC₅₀ values are determined by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Biochemical assays require pure protein. The F. graminearum myosin I motor domain (e.g., a construct like FgMyo1IQ2) is typically expressed using a baculovirus system in Sf9 insect cells.[4][5] The protein is then purified using affinity chromatography.

This assay directly measures the effect of this compound on the enzymatic activity of purified myosin I.

  • Reaction Mixture: A reaction buffer containing purified myosin I, F-actin (for actin-activated assays), and ATP is prepared.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Initiation and Incubation: The reaction is initiated by the addition of Mg-ATP and incubated at a controlled temperature.

  • Quantification of Pi: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated. For IC₅₀ determination, the rates are plotted against inhibitor concentration, and the data are fitted using a four-parameter logistic equation.[11] Kinetic parameters (kcat, Kapp) can be determined by varying substrate (actin or ATP) concentrations.[2]

To confirm the role of specific amino acid residues, mutations are introduced into the myosin I gene.

  • Mutagenesis: Point mutations (e.g., M375K) are introduced into an expression vector containing the myosin I gene using PCR-based site-directed mutagenesis.

  • Protein Expression and Analysis: The mutant protein is expressed, purified, and tested in ATPase assays to quantify the change in this compound sensitivity (IC₅₀).

  • Homologous Recombination: To validate the in vivo effect, the mutated gene is used to replace the wild-type gene at its endogenous locus in F. graminearum.[1] The resulting fungal strains are then tested for resistance using mycelial growth assays.

cluster_invivo In Vivo / Cellular Analysis cluster_invitro In Vitro / Biochemical Analysis cluster_molecular Molecular Validation A1 Fungal Culture (e.g., F. graminearum) A2 Amended Agar Assay (Mycelial Growth) A1->A2 A3 Calculate EC₅₀ Value A2->A3 C3 Confirm Resistance (Growth & ATPase Assays) A3->C3 B1 Clone Myo1 Gene into Expression Vector B2 Express & Purify Recombinant Myo1 Protein (e.g., in Sf9 cells) B1->B2 B3 ATPase Activity Assay (Vary [this compound]) B2->B3 B4 Calculate IC₅₀ Value B3->B4 B4->C3 C1 Site-Directed Mutagenesis (e.g., M375K in Myo1 gene) C1->B2 Express Mutant C2 Homologous Recombination in F. graminearum C1->C2 C2->A1 Create Mutant Strain

Caption: Experimental Workflow for Characterizing this compound Selectivity.

Conclusion and Future Directions

The species selectivity of this compound is a textbook example of modern, target-based fungicide design. Its efficacy is rooted in specific, high-affinity interactions with an allosteric pocket on the class I myosin of susceptible Fusarium species. The presence of key residues, particularly M375, defines the boundary between sensitivity and insensitivity. Understanding this structural and molecular basis not only explains the compound's activity spectrum but also clarifies the mechanisms of resistance. This detailed knowledge provides a solid foundation for the development of novel fungicides based on the this compound scaffold, potentially modified to overcome resistance or broaden their spectrum in a controlled manner.[4]

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Phenamacril in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril is a novel cyanoacrylate fungicide that demonstrates high specificity and efficacy against certain phytopathogenic fungi, particularly from the Fusarium genus.[1][2] Its primary mode of action is the inhibition of the ATPase activity of the fungal-specific class I myosin (MyoI), a motor protein essential for key cellular processes such as mycelial growth and vesicle transport.[2][3] While the mechanism of action and resistance pathways are increasingly understood, the cellular uptake and metabolic fate of this compound within fungal cells remain areas of active investigation. This technical guide provides a comprehensive overview of the known and hypothesized pathways of this compound uptake and metabolism, detailed experimental protocols for their investigation, and quantitative data from related studies to serve as a foundational resource for researchers in mycology and fungicide development.

Cellular Uptake of this compound

The precise mechanisms governing the entry of this compound into fungal cells have not been fully elucidated in the available literature. However, based on its chemical properties and general principles of xenobiotic uptake in fungi, a passive diffusion model is plausible. The lipophilic nature of this compound likely facilitates its passage across the fungal cell membrane. The rate of uptake would be influenced by the concentration gradient, the lipid composition of the fungal membrane, and the ambient pH.

Resistance to this compound has been linked to the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which function as efflux pumps.[2] This suggests that an active efflux mechanism counteracts the passive influx of the fungicide, thereby reducing its intracellular concentration and mitigating its inhibitory effect on the MyoI target.

Metabolism of this compound

Direct studies on the metabolism of this compound in fungal cells are not yet available. However, research on its fate in wheat and rice has identified two key metabolites, M-144 and M-232, indicating that the parent compound undergoes biotransformation.[4] The metabolic pathways likely involve enzymatic reactions common in xenobiotic detoxification, such as hydrolysis and hydroxylation, catalyzed by fungal enzymes like cytochrome P450 monooxygenases.

Based on the metabolism of this compound in plants and studies of analogous compounds, a hypothetical metabolic pathway in fungal cells is proposed. This pathway likely involves the hydrolysis of the ester group and hydroxylation of the phenyl ring, leading to the formation of more polar and readily excretable compounds.

Proposed Metabolic Pathway in Fungal Cells

G This compound This compound m144 Metabolite M-144 (Hypothesized Hydrolysis Product) This compound->m144 Esterase m232 Metabolite M-232 (Hypothesized Hydroxylation Product) This compound->m232 Cytochrome P450 conjugates Further Conjugation (e.g., with glutathione) m144->conjugates GSTs m232->conjugates GSTs excretion Excretion from Cell conjugates->excretion

Caption: Proposed metabolic pathway of this compound in fungal cells.

Quantitative Data

While quantitative data on the cellular uptake and metabolism of this compound in fungal cells is not available, the following tables summarize key quantitative findings from in vitro studies on its inhibitory activity and from a study on its uptake and translocation in plants. This information provides valuable context for designing and interpreting studies in fungi.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueFungal Species/SystemReference
IC₅₀ (ATPase Activity)~360 nMFusarium graminearum Myo1[3]
kcat,actin (no inhibitor)0.72 ± 0.04 s⁻¹F. graminearum Myo1[3]
kcat,actin (300 nM this compound)0.51 ± 0.03 s⁻¹F. graminearum Myo1[3]
kcat,actin (600 nM this compound)0.49 ± 0.05 s⁻¹F. graminearum Myo1[3]
Kapp,actin (no inhibitor)4.80 ± 0.5 µMF. graminearum Myo1[3]
Kapp,actin (300 nM this compound)11.7 ± 0.09 µMF. graminearum Myo1[3]
Kapp,actin (600 nM this compound)24.9 ± 3.5 µMF. graminearum Myo1[3]
Table 2: Uptake and Translocation of this compound in Plants (7-14 days exposure)
ParameterCultivationPlantValue RangeReference
Translocation Factor (TF)HydroponicWheat3.6 - 5.2[4]
Translocation Factor (TF)SoilWheat1.1 - 2.0[4]
Root Concentration Factor (RCF)HydroponicRiceUp to 2.4x higher than wheat[4]
Translocation Factor (TF)HydroponicRiceUp to 3.6x higher than wheat[4]
Table 3: Metabolite Concentrations of this compound in Plants
MetaboliteSystemLocationConcentration RangeReference
M-144Soil-WheatSoil Pore Water19.1 - 29.9 µg/L[4]
M-232Soil-WheatWheat Shoots89.7 - 103.0 µg/kg[4]
M-232Hydroponic-WheatHydroponic Solution20.1 - 21.2 µg/L[4]
M-232Hydroponic-WheatWheat Roots146.8 - 166.0 µg/kg[4]
M-232Hydroponic-WheatWheat Shoots239.2 - 348.1 µg/kg[4]

Experimental Protocols

The following protocols are designed to facilitate the investigation of this compound's cellular uptake and metabolism in Fusarium species. They are based on established methodologies in mycology and analytical chemistry.

Protocol for Determining Cellular Uptake of this compound

This protocol aims to quantify the intracellular concentration of this compound over time to determine uptake kinetics.

  • Fungal Culture Preparation:

    • Grow Fusarium spp. in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.

    • Harvest mycelia by filtration and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend the mycelia in fresh medium to a known density.

  • This compound Exposure:

    • Add this compound to the mycelial suspension to achieve the desired final concentration.

    • Incubate the culture under standard growth conditions.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the mycelial suspension.

    • Rapidly separate the mycelia from the medium by vacuum filtration, followed by a quick wash with ice-cold PBS to remove extracellular this compound.

  • Extraction of Intracellular this compound:

    • Immediately freeze the mycelial pellets in liquid nitrogen.

    • Lyophilize the pellets and record the dry weight.

    • Homogenize the dried mycelia in a suitable solvent (e.g., acetonitrile) using a bead beater.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Quantification by LC-MS/MS:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

    • Calculate the intracellular concentration of this compound (e.g., in µg/g of dry mycelia).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Grow Fungal Culture harvest Harvest & Wash Mycelia culture->harvest resuspend Resuspend in Fresh Medium harvest->resuspend expose Expose to this compound resuspend->expose sample Time-Course Sampling expose->sample extract Extract Intracellular Compound sample->extract quantify Quantify via LC-MS/MS extract->quantify kinetics Determine Uptake Kinetics quantify->kinetics

Caption: Workflow for determining this compound cellular uptake.

Protocol for Analyzing this compound Metabolism

This protocol is designed to identify and quantify metabolites of this compound produced by fungal cells.

  • Fungal Culture and Exposure:

    • Follow steps 1 and 2 from the cellular uptake protocol, using a longer incubation period (e.g., 24, 48, 72 hours) to allow for metabolism to occur.

  • Sample Collection and Fractionation:

    • At each time point, separate the mycelia from the culture medium by filtration.

    • Process the mycelia for intracellular metabolite extraction as described in step 4 of the uptake protocol.

    • Retain the culture medium for analysis of extracellular metabolites.

  • Metabolite Extraction from Medium:

    • Perform liquid-liquid extraction or solid-phase extraction on the culture medium to concentrate the metabolites.

  • Metabolite Analysis by LC-HRMS:

    • Analyze both the intracellular and extracellular extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    • Compare the metabolic profiles of this compound-treated and control cultures to identify potential metabolites.

    • Use the accurate mass data to propose elemental compositions for the metabolites.

  • Structure Elucidation:

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the putative metabolites.

    • Compare these fragmentation patterns with that of the parent this compound and with the known metabolites M-144 and M-232 to aid in structure elucidation.

    • If necessary, synthesize analytical standards of the proposed metabolites for confirmation.

G cluster_mycelia Intracellular cluster_medium Extracellular start Culture & Expose Fungus to this compound separate Separate Mycelia & Medium start->separate extract_mycelia Extract Metabolites from Mycelia separate->extract_mycelia extract_medium Extract Metabolites from Medium separate->extract_medium analyze_mycelia LC-HRMS Analysis extract_mycelia->analyze_mycelia identify Identify Metabolites (Compare to Controls) analyze_mycelia->identify analyze_medium LC-HRMS Analysis extract_medium->analyze_medium analyze_medium->identify elucidate Elucidate Structures (MS/MS) identify->elucidate

Conclusion

This technical guide consolidates the current understanding of this compound's interaction with fungal cells, with a focus on cellular uptake and metabolism. While direct research on these aspects in fungi is limited, by drawing parallels from plant studies and employing established mycological and analytical methodologies, this guide provides a robust framework for future investigations. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to elucidate the complete mechanism of action of this compound and to develop strategies to overcome potential resistance in fungal pathogens.

References

Methodological & Application

Application Notes and Protocols for Determining Phenamacril EC50 Values in Fusarium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide that has demonstrated high efficacy against several species of the phytopathogenic fungal genus Fusarium. It acts as a specific inhibitor of the myosin I motor protein, a crucial component for fungal growth and development.[1][2] This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound against various Fusarium species using a mycelial growth inhibition assay. Understanding the EC50 value is critical for assessing the fungicide's potency, monitoring for the development of resistance, and for the development of effective disease management strategies.

Mode of Action of this compound

This compound exerts its antifungal activity by targeting and inhibiting the ATPase activity of the class I myosin motor protein (MyoI) in susceptible Fusarium species.[3][4] Myosin I is essential for various cellular processes, including vesicle transport, endocytosis, and maintaining cell polarity, all of which are vital for mycelial growth and pathogenesis.[1] By binding to an allosteric pocket on the myosin motor domain, this compound non-competitively inhibits its function, leading to a disruption of the actin cytoskeleton and ultimately inhibiting fungal growth.[3][5]

cluster_0 Fusarium Cell This compound This compound MyosinI Myosin I Motor Protein This compound->MyosinI Binds to ATPase ATPase Activity MyosinI->ATPase Possesses Inhibition Inhibition Actin Actin Cytoskeleton ATPase->Actin Enables movement along Vesicle Vesicle Transport Actin->Vesicle Facilitates Growth Mycelial Growth & Pathogenesis Vesicle->Growth Essential for Inhibition->ATPase Blocks

Caption: Mode of action of this compound in Fusarium.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the steps to determine the EC50 value of this compound against Fusarium species.

1. Materials

  • Pure cultures of Fusarium species

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Sterile scalpel or cork borer (5 mm diameter)

  • Incubator (25°C)

  • Ruler or calipers

  • Parafilm

2. Preparation of this compound Stock and Working Solutions

  • Prepare a stock solution of this compound at 10 mg/mL in DMSO.

  • From the stock solution, prepare a series of working solutions by serial dilution in sterile distilled water to achieve the desired final concentrations in the PDA medium.

3. Preparation of Fungicide-Amended Media

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Ensure the final concentration of DMSO does not exceed 0.1% (v/v) in the medium, as it can inhibit fungal growth.

  • The control plates should contain PDA with the same concentration of DMSO as the treatment plates.

  • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

4. Inoculation

  • From the edge of an actively growing 7-day-old Fusarium culture on PDA, cut a 5 mm mycelial plug using a sterile scalpel or cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Seal the plates with Parafilm.

5. Incubation

  • Incubate the plates at 25°C in the dark.

  • Incubation times will vary depending on the Fusarium species and its growth rate. The control plates should reach approximately 80% coverage of the plate diameter. This typically takes 3-5 days.

6. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter for each replicate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc is the average diameter of the colony on the control plate.

      • dt is the average diameter of the colony on the treated plate.

  • The EC50 value is the concentration of this compound that inhibits mycelial growth by 50%. This can be determined by plotting the percentage of inhibition against the log-transformed fungicide concentrations and performing a probit or logistic regression analysis using statistical software.

cluster_workflow EC50 Determination Workflow prep_fusarium Prepare Fusarium Cultures (7 days on PDA) inoculate Inoculate Plates with 5mm Mycelial Plugs prep_fusarium->inoculate prep_this compound Prepare this compound Stock & Working Solutions prep_media Prepare Fungicide-Amended PDA Plates prep_this compound->prep_media prep_media->inoculate incubate Incubate at 25°C (3-5 days) inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ec50 Calculate EC50 Value (Probit/Logistic Regression) calculate_inhibition->calculate_ec50

Caption: Experimental workflow for EC50 determination.

Data Presentation: this compound EC50 Values in Fusarium

The following table summarizes the reported EC50 values for this compound against various Fusarium species based on mycelial growth inhibition assays. It is important to note that EC50 values can vary depending on the specific isolate, experimental conditions, and the assay method used.

Fusarium SpeciesEC50 Range (µg/mL)Average EC50 (µg/mL)Notes
F. pseudograminearum0.0998 - 0.56720.3403 ± 0.0872Effective in controlling Fusarium crown rot.[3]
F. fujikuroi0.0872 - 0.27490.1544
F. graminearum-~0.1 - 0.5A primary target for this compound.
F. avenaceum--Susceptible to this compound.[3]
F. verticillioides--This compound shows favorable activity.[1][5]
F. oxysporum--Susceptible to this compound.[4]
F. solani-HighExhibits natural resistance to this compound.[3]

Conclusion

The protocol described provides a standardized method for determining the EC50 values of this compound against Fusarium species. This information is invaluable for understanding the fungicide's efficacy and for the responsible management of fungal diseases in agricultural settings. The provided EC50 data serves as a baseline for sensitivity and can be used to monitor for shifts in fungal populations towards resistance. Consistent and accurate determination of EC50 values is a cornerstone of effective and sustainable fungicide use.

References

Phenamacril: Application Notes and Protocols for Plant Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide recognized for its high specificity and efficacy against certain plant pathogenic fungi, particularly within the Fusarium genus.[1][2] It represents a unique mode of action, targeting the class I myosin motor proteins of susceptible fungi, thereby disrupting essential cellular processes like mycelial growth and vesicle transport.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in plant disease control studies, with a primary focus on its well-documented activity against Fusarium species.

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of the ATPase activity of class I myosin in sensitive Fusarium species.[1][4] Myosin I is a crucial motor protein involved in actin-based cellular processes. By binding to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain, this compound locks the motor in a pre-power stroke conformation.[5][6] This inhibition of ATPase activity prevents the hydrolysis of ATP, which is essential for the conformational changes required for movement along actin filaments.[1][6] The disruption of myosin I function leads to defects in mycelial growth, sporulation, and pathogenesis.[2][7]

cluster_0 Fungal Cell This compound This compound Myosin_I Fusarium Myosin I (Motor Protein) This compound->Myosin_I Binds to allosteric site ATP_Hydrolysis ATP Hydrolysis (ATPase Activity) Myosin_I->ATP_Hydrolysis Catalyzes Myosin_I->ATP_Hydrolysis Inhibits Actin_Filaments Actin Filaments ATP_Hydrolysis->Actin_Filaments Powers movement along Vesicle_Transport Vesicle Transport & Mycelial Growth Actin_Filaments->Vesicle_Transport Inhibition Inhibition of Pathogenesis Vesicle_Transport->Inhibition

Caption: Mechanism of action of this compound in Fusarium species.

Efficacy of this compound Against Plant Pathogens

This compound has demonstrated significant inhibitory activity against a range of Fusarium species. Its efficacy is typically quantified by the half-maximal effective concentration (EC50) for mycelial growth inhibition.

PathogenCropDiseaseEC50 (µg/mL)Control Efficacy (%)Reference
Fusarium graminearumWheat, BarleyFusarium Head Blight (FHB)0.153 ± 0.050-[8]
Fusarium pseudograminearumWheatFusarium Crown Rot (FCR)0.0998 - 0.5672up to 87.8 (in vitro), up to 83.9 (field)[8][9]
Fusarium fujikuroiRiceRice Bakanae Disease0.1544100 (greenhouse, in mixture)[10]
Fusarium avenaceumCerealsSeedling blight, root rot--[1]
Fusarium oxysporumVariousFusarium Wilt0.3 (human-pathogenic strain)-[5]

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and application method.

Experimental Protocols

In Vitro Efficacy Assessment: Mycelial Growth Inhibition

This protocol determines the EC50 value of this compound against a specific fungal isolate.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in acetone or DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolate of interest (actively growing culture)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a control plate with the same concentration of the solvent (acetone or DMSO) used for the stock solution.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the fungal isolate. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

cluster_workflow In Vitro Efficacy Assay Workflow Start Start Prepare_PDA Prepare PDA Medium Start->Prepare_PDA Amend_PDA Amend PDA with This compound Concentrations Prepare_PDA->Amend_PDA Pour_Plates Pour Amended PDA into Plates Amend_PDA->Pour_Plates Inoculate Inoculate with Fungal Mycelial Plug Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure_Growth Measure Colony Diameter Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Efficacy Assessment: Seed Treatment for Rice Bakanae Disease Control

This protocol evaluates the efficacy of this compound as a seed treatment to control Fusarium fujikuroi.

Materials:

  • Rice seeds

  • Fusarium fujikuroi spore suspension (e.g., 1 x 10^6 spores/mL)

  • This compound formulation for seed treatment

  • Sterile water

  • Pots with sterilized soil

  • Greenhouse or controlled environment chamber

Procedure:

  • Seed Inoculation: Surface sterilize rice seeds and then soak them in the F. fujikuroi spore suspension for a specified time (e.g., 24 hours). Air-dry the seeds.

  • Seed Treatment: Treat the inoculated seeds with different concentrations of the this compound formulation. Include an untreated inoculated control and a non-inoculated control.

  • Sowing: Sow the treated and control seeds in pots filled with sterilized soil.

  • Growth Conditions: Maintain the pots in a greenhouse with appropriate conditions for rice growth and disease development (e.g., 25-28°C, high humidity).

  • Disease Assessment: After a set period (e.g., 3-4 weeks), assess disease incidence and severity. For Bakanae disease, this includes measuring plant height (diseased plants are abnormally elongated) and counting the number of diseased plants.

  • Data Analysis: Calculate the percentage of disease control for each this compound concentration compared to the inoculated, untreated control.

Resistance Management

The emergence of this compound-resistant Fusarium strains has been reported.[2][7] Resistance is often associated with point mutations in the myosin I gene.[11] To mitigate the risk of resistance development, it is recommended to:

  • Use this compound in rotation or in mixtures with fungicides that have different modes of action.[10]

  • Adhere to recommended application rates and timings.

  • Monitor pathogen populations for shifts in sensitivity to this compound.

Specificity of this compound

It is important to note that this compound exhibits a high degree of specificity for certain Fusarium species.[1] Studies have shown that it has little to no inhibitory effect on other fungal genera, such as Botrytis cinerea (the causal agent of gray mold), or on myosins from other organisms like humans.[1][4] This specificity makes it an environmentally benign fungicide with a targeted application spectrum.[2]

Conclusion

This compound is a potent and specific fungicide for the control of diseases caused by susceptible Fusarium species. Its unique mode of action provides a valuable tool for integrated disease management programs. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize and study this compound in the context of plant disease control. Further research into its application on a wider range of Fusarium species and in various cropping systems will continue to refine its use in agriculture.

References

Phenamacril as a Chemical Probe for Studying Myosin Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide that has emerged as a potent and specific chemical probe for studying the function of unconventional myosins, particularly class I myosins from the fungal genus Fusarium.[1][2][3][4][5] Its high specificity for fungal myosin over mammalian isoforms makes it an invaluable tool for dissecting the roles of these motor proteins in various cellular processes without the confounding effects of broad-spectrum inhibitors.[1][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate myosin function in biochemical and cellular contexts.

This compound, also known by its development code JS399-19, acts as a reversible and non-competitive allosteric inhibitor of the myosin ATPase activity.[1][3][4] It binds to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain.[6][7] This binding event is thought to lock the myosin in a conformation that prevents the closure of the actin-binding cleft, thereby inhibiting the ATPase cycle and motor function.[6][7] In Fusarium, this inhibition disrupts crucial cellular processes such as mycelial growth, vesicle transport, and mycotoxin production, highlighting the essential roles of myosin I in fungal biology.[2][3][5]

Mechanism of Action of this compound

This compound's inhibitory action on myosin I is a multi-step process that ultimately halts the motor's ability to hydrolyze ATP and translocate along actin filaments. The binding of this compound to an allosteric site interferes with the conformational changes required for the ATPase cycle, specifically impacting the transition to the power-stroke state.

cluster_0 Myosin ATPase Cycle cluster_1 This compound Inhibition Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Inhibited State) Myosin_ADP_Pi->Inhibited_Complex Allosteric Binding Myosin_Actin_ADP Actin-Myosin-ADP (Post-power stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release (Power Stroke) Myosin_Actin Actin-Myosin (Rigor state) Myosin_Actin_ADP->Myosin_Actin ADP Release Myosin_Actin->Myosin_ATP ATP Binding (Actin Dissociation) This compound This compound This compound->Inhibited_Complex Inhibited_Complex->Myosin_Actin_ADP_Pi

Fig. 1: Mechanism of this compound Inhibition of Myosin ATPase Cycle.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various myosin isoforms and the impact of specific mutations on its efficacy.

Table 1: Inhibitory Concentration (IC50) of this compound against Myosin I

Myosin SourceMyosin ConstructIC50 (nM)Reference
Fusarium graminearumFgMyo1~360[1][4][5]
Fusarium avenaceumFaMyo1Inhibited (qualitative)[1][4][5]
Fusarium solaniFsMyo1Little to no inhibition[1][4][5]
HumanMyosin-1cLittle to no inhibition[1][4][5]
Dictyostelium discoideumMyosin-1B, 1E, 2Little to no inhibition[1][4][5]

Table 2: Effect of F. graminearum Myosin I Mutations on this compound Sensitivity

MutationThis compound SensitivityReference
S217TResistant[8][9]
S217LHighly Resistant[8][9]
S217PHighly Resistant[8][9]
E420KResistant[10]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: NADH-Coupled ATPase Assay

This assay measures the steady-state ATPase activity of myosin by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

start Prepare Assay Mix add_myosin Add Myosin and this compound start->add_myosin initiate_reaction Initiate with ATP add_myosin->initiate_reaction measure_absorbance Measure NADH Absorbance (340 nm) over time initiate_reaction->measure_absorbance calculate_rate Calculate ATPase Rate measure_absorbance->calculate_rate end Determine IC50 calculate_rate->end start Culture Fusarium on coverslip stain_vesicles Stain with FM4-64 or express fluorescently tagged vesicle marker start->stain_vesicles treat_this compound Treat with this compound or vehicle control stain_vesicles->treat_this compound live_cell_imaging Live-cell imaging (confocal or spinning disk) treat_this compound->live_cell_imaging quantify_motility Quantify vesicle motility (velocity, displacement) live_cell_imaging->quantify_motility end Analyze data quantify_motility->end

References

Application Notes and Protocols for Developing a Phenamacril Resistance Monitoring Program

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel, site-specific fungicide that has demonstrated significant efficacy against various Fusarium species, which are responsible for devastating diseases in agriculture and can cause opportunistic infections in humans. Its mode of action involves the inhibition of the class I myosin motor protein (Myo1) or the class V myosin (Myo5), which are essential for fungal growth and pathogenesis.[1][2] this compound binds to an allosteric pocket on the myosin motor domain, which ultimately inhibits its ATPase activity and disrupts crucial cellular processes.[1][3][4] However, the emergence of resistance to this compound, primarily through point mutations in the target myosin gene, poses a significant threat to its long-term effectiveness.[1][2][5]

This document provides detailed application notes and protocols for establishing a comprehensive this compound resistance monitoring program. The goal of this program is to enable the early detection of resistant isolates, understand the prevalence and mechanisms of resistance, and inform strategies to mitigate its spread. The protocols outlined below cover both phenotypic and genotypic methods for resistance detection.

Phenotypic Resistance Monitoring: Antifungal Susceptibility Testing

Antifungal susceptibility testing is a cornerstone of any resistance monitoring program. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.

Protocol 1: Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted from established methodologies for antifungal susceptibility testing of filamentous fungi.

Materials:

  • Fusarium isolates to be tested

  • Potato Dextrose Agar (PDA) plates

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Sterile saline (0.85% NaCl)

  • Sterile, deionized water

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the Fusarium isolate on a PDA plate at 25°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a standard curve) or a hemocytometer.

    • Dilute this stock suspension 1:50 in RPMI-1640 medium to obtain a final working inoculum of 2 x 10⁴ to 1 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 100 µg/mL down to 0.098 µg/mL). The final DMSO concentration should not exceed 1%.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of each this compound dilution into the corresponding wells of a new 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well containing 100 µL of RPMI-1640 medium and 100 µL of the inoculum.

    • Include a sterility control well containing 200 µL of RPMI-1640 medium only.

  • Incubation and MIC Determination:

    • Incubate the microtiter plates at 25°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the growth control well.

Data Presentation: this compound Susceptibility Data

The following tables summarize expected MIC and EC₅₀ (Effective Concentration causing 50% inhibition) values for this compound against susceptible (wild-type) and resistant Fusarium strains, based on published data.

Table 1: this compound EC₅₀ Values for Fusarium oxysporum
Isolate Type EC₅₀ (µg/mL)
This compound-Sensitive0.516
This compound-Resistant> 2

Data adapted from comparative transcriptome analysis studies.[6]

Table 2: this compound IC₅₀ Values for Fusarium graminearum Myosin I Mutants
Strain IC₅₀ (µM)
Wild-Type (PH-1)0.42
M375K Mutant>100
S217A Mutant1.8
S217L Mutant>100

IC₅₀ is the half-maximal inhibitory concentration. Data adapted from structural and functional analysis of this compound resistance.

Genotypic Resistance Monitoring: Molecular Detection of Mutations

The primary mechanism of this compound resistance is the alteration of the target myosin protein due to mutations in the corresponding gene.[1][2] Molecular techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are essential for identifying these resistance-conferring mutations.

Protocol 2: DNA Extraction from Fusarium Species

This protocol describes a common method for extracting high-quality genomic DNA from fungal mycelia.

Materials:

  • Fusarium mycelia (grown in Potato Dextrose Broth)

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 0.2% β-mercaptoethanol)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A (10 mg/mL)

Procedure:

  • Harvest mycelia from a liquid culture by filtration and freeze-dry or use fresh.

  • Grind the mycelia to a fine powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powder to a microcentrifuge tube and add 500 µL of pre-warmed (65°C) CTAB extraction buffer.

  • Incubate at 65°C for 1 hour with occasional vortexing.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol and incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Air dry the pellet and resuspend in 50 µL of TE buffer containing RNase A. Incubate at 37°C for 30 minutes.

  • Store the DNA at -20°C.

Protocol 3: PCR Amplification of the Myosin Gene

This protocol provides a general framework for amplifying the target myosin gene. Specific primers need to be designed based on the Fusarium species of interest.

Primer Design:

Since specific primer sequences for amplifying the entire myosin-1 or myosin-5 genes are not universally available across all Fusarium species, primers should be designed based on conserved regions flanking the known mutation sites. Publicly available sequence databases such as NCBI and FungiDB can be used to retrieve reference sequences for primer design.

Example Primer Pair for Fusarium verticillioides Myosin-1 (FvMYO1): While the exact sequences were in a supplementary table of a cited paper, the methodology suggests designing primers based on the open reading frame available in fungal genome databases.

PCR Reaction Mix (50 µL):

ComponentFinal Concentration
5x PCR Buffer1x
dNTPs (10 mM each)200 µM
Forward Primer (10 µM)0.5 µM
Reverse Primer (10 µM)0.5 µM
Taq DNA Polymerase1.25 units
Genomic DNA50-100 ng
Nuclease-free waterto 50 µL

PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds35
Annealing55-65°C*30 seconds
Extension72°C1-2 minutes**
Final Extension72°C10 minutes1

* Annealing temperature should be optimized for the specific primer pair. ** Extension time depends on the expected amplicon size (approx. 1 minute per kb).

Protocol 4: Sanger Sequencing of PCR Products

Sequencing of the PCR amplicons is necessary to identify specific point mutations.

Procedure:

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size and purity.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial PCR purification kit to remove primers and dNTPs.

  • Sequencing Reaction:

    • Submit the purified PCR product and the corresponding forward and/or reverse sequencing primers to a sequencing facility.

    • Typically, 10-20 ng of purified PCR product and 5-10 pmol of primer are required per reaction.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the myosin gene using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide changes that result in amino acid substitutions.

Data Presentation: Known this compound Resistance Mutations
Table 3: Point Mutations in Myosin Genes Conferring this compound Resistance in Fusarium Species
Fusarium Species Gene Mutation Resistance Level
F. graminearumMyosin-5K216R/E, S217P/L, E420K/G/DHigh
S418R, I424R, A577GModerate
F. fujikuroiMyosin-5K218T, S219P/LHigh
F. verticillioidesMyosin-1S73L, E276KHigh
F. oxysporumMyosin-5V151A, S418TLow
S175LSignificant

Data compiled from multiple studies on this compound resistance mechanisms.[1][2][5]

Visualizing Workflows and Pathways

Diagram 1: this compound's Mechanism of Action and Resistance

Phenamacril_Mechanism cluster_Cell Fungal Cell cluster_Action This compound Action cluster_Resistance Resistance Mechanism Myosin Myosin I/V Actin Actin Cytoskeleton Myosin->Actin binds to Vesicle Vesicle Transport Myosin->Vesicle facilitates Inhibition Inhibition of ATPase Activity Myosin->Inhibition Growth Hyphal Growth Vesicle->Growth enables This compound This compound This compound->Myosin binds to allosteric site AlteredMyosin Altered Myosin This compound->AlteredMyosin reduced binding Mutation Point Mutation in Myosin Gene Mutation->AlteredMyosin results in

Caption: this compound inhibits myosin, disrupting growth; mutations can prevent binding.

Diagram 2: Experimental Workflow for this compound Resistance Monitoring

Resistance_Monitoring_Workflow cluster_Sampling Sample Collection cluster_Phenotypic Phenotypic Analysis cluster_Genotypic Genotypic Analysis Sample Isolate Fusarium from infected tissue MIC_Test Broth Microdilution (MIC Determination) Sample->MIC_Test Resistant Resistant Phenotype (High MIC) MIC_Test->Resistant if MIC > breakpoint Susceptible Susceptible Phenotype (Low MIC) MIC_Test->Susceptible if MIC <= breakpoint DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction PCR Myosin Gene PCR Amplification DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Mutation_Analysis Sequence Alignment & Mutation Detection Sequencing->Mutation_Analysis

Caption: Workflow for monitoring this compound resistance from sample to mutation analysis.

Program Implementation and Data Management

A successful resistance monitoring program requires a systematic approach to sample collection, data recording, and analysis.

  • Sampling Strategy: Collect Fusarium isolates from diverse geographical locations and host plants over time to track the spatial and temporal dynamics of resistance.

  • Data Curation: Maintain a database that links each isolate to its source, collection date, MIC value, and the results of molecular analysis (i.e., presence or absence of specific mutations).

  • Alert System: Establish thresholds for resistance frequency that, when exceeded, trigger further investigation and potential changes in disease management recommendations.

By implementing these detailed protocols and maintaining a robust data management system, researchers and drug development professionals can effectively monitor the emergence and spread of this compound resistance, ensuring the continued utility of this important antifungal agent.

References

Application Notes and Protocols for Quantifying Phenamacril Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of Phenamacril residues in various plant tissues. The protocols are primarily based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for trace-level analysis.

Introduction

This compound is a novel cyanoacrylate fungicide effective against a range of fungal pathogens, particularly Fusarium species, which can cause significant damage to crops like wheat, rice, and strawberries.[1][2] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety, international trade compliance, and for conducting environmental fate studies. This application note offers a comprehensive guide to the analytical procedures for determining this compound residues.

Data Presentation

The following table summarizes the quantitative data for this compound residue analysis from various studies. This allows for a clear comparison of method performance across different plant matrices.

Plant TissueAnalytical MethodSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Final Residue Levels (mg/kg)Reference
Flour (Wheat) UPLC-MS/MS0.005, 0.05, 0.582.2 - 96.02.1 - 5.60.00050.005 - 0.033[1][2]
Rice UPLC-MS/MS0.005, 0.05, 0.582.2 - 96.02.1 - 5.60.00050.005 - 0.033[1][2]
Strawberries UPLC-MS/MS0.02, 0.2, 2.0100 - 1042.6 - 5.3Not Specified0.033 - 0.66[3][4]

Experimental Protocols

The following are detailed protocols for the analysis of this compound residues in plant tissues. The primary method is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by UPLC-MS/MS analysis.

Protocol 1: Analysis of this compound in Flour and Rice

This protocol is adapted from a validated method for the determination of this compound in flour and rice.[1][2]

1. Sample Preparation and Extraction: a. Weigh 5.0 g of homogenized flour or rice sample into a 50 mL centrifuge tube. b. Add 10 mL of ultrapure water and vortex for 1 minute to moisten the sample. c. Add 10 mL of acetonitrile to the tube. d. Add the QuEChERS extraction salts (4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate). e. Immediately cap the tube and vortex vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA (primary secondary amine), and 150 mg of C18. b. For flour samples, add 150 mg of Z-Sep+ sorbent. c. Vortex for 1 minute. d. Centrifuge at 8000 rpm for 5 minutes.

3. Final Sample Preparation and Analysis: a. Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v). c. Filter the solution through a 0.22 µm syringe filter into an autosampler vial. d. Inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution should be optimized.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Protocol 2: General Method for Fruits and Vegetables (e.g., Strawberries, Apples, Tomatoes, Cucumbers)

This protocol is a generalized QuEChERS method that can be adapted and validated for the analysis of this compound in various fruit and vegetable matrices.[3][4][5][6]

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10-15 mL of acetonitrile. d. Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 or AOAC 2007.01). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot (e.g., 1 mL or 6 mL) of the acetonitrile supernatant to a d-SPE tube. The composition of the d-SPE tube will depend on the matrix. A common combination for fruits and vegetables is anhydrous MgSO₄, PSA, and C18. For pigmented samples, GCB (graphitized carbon black) may be added, but its potential for analyte loss should be evaluated. b. Vortex for 30 seconds. c. Centrifuge at a high speed for 2-5 minutes.

3. Final Sample Preparation and Analysis: a. Take an aliquot of the cleaned extract. Depending on the expected concentration and matrix effects, this may be directly injected or may require an evaporation and reconstitution step as described in Protocol 1. b. Filter through a 0.22 µm filter prior to injection. c. Analyze by UPLC-MS/MS using conditions similar to those in Protocol 1, with optimization for the specific instrument and matrix.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Fruits, Grains) Weighing Weighing of Sample (5-15 g) Homogenization->Weighing Solvent_Addition Addition of Acetonitrile and Water (for dry samples) Weighing->Solvent_Addition Salt_Addition Addition of QuEChERS Salts (MgSO4, NaCl, Citrates) Solvent_Addition->Salt_Addition Vortexing_Extraction Vortexing (1 min) Salt_Addition->Vortexing_Extraction Centrifugation_Extraction Centrifugation (≥3000 rcf, 5 min) Vortexing_Extraction->Centrifugation_Extraction Supernatant_Transfer Transfer of Acetonitrile Extract Centrifugation_Extraction->Supernatant_Transfer dSPE_Addition Addition of d-SPE Sorbents (MgSO4, PSA, C18, Z-Sep+) Supernatant_Transfer->dSPE_Addition Vortexing_Cleanup Vortexing (30-60 s) dSPE_Addition->Vortexing_Cleanup Centrifugation_Cleanup Centrifugation (High Speed, 2-5 min) Vortexing_Cleanup->Centrifugation_Cleanup Final_Prep Final Sample Preparation (Evaporation, Reconstitution, Filtration) Centrifugation_Cleanup->Final_Prep UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Final_Prep->UPLC_MSMS Quantification Quantification of This compound Residues UPLC_MSMS->Quantification

Caption: Experimental workflow for this compound residue analysis.

Logical Relationships in Method Development

The selection of the appropriate analytical procedure is dependent on the specific plant matrix. The following diagram illustrates the decision-making process.

Logical_Relationship Start Start: Plant Tissue Sample Matrix_Type Determine Matrix Type Start->Matrix_Type Dry_Matrix Dry/Low-Moisture Matrix (e.g., Flour, Rice, Grains) Matrix_Type->Dry_Matrix Dry High_Moisture_Matrix High-Moisture Matrix (e.g., Fruits, Vegetables) Matrix_Type->High_Moisture_Matrix Moist Protocol_Dry Protocol 1: - Add water before extraction - Use Z-Sep+ for cleanup (if needed) Dry_Matrix->Protocol_Dry Protocol_High_Moisture Protocol 2: - Direct extraction with acetonitrile - Select d-SPE sorbents based on pigmentation and fat content High_Moisture_Matrix->Protocol_High_Moisture Validation Method Validation (Recovery, Precision, LOQ) Protocol_Dry->Validation Protocol_High_Moisture->Validation

Caption: Decision tree for selecting the appropriate protocol.

References

Application Notes and Protocols: Studying Phenamacril's Effect on Myosin using In Vitro Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro motility assays for characterizing the inhibitory effects of Phenamacril on myosin motor proteins. The protocols and data presented are specifically tailored for researchers in mycology, drug discovery, and molecular motor biophysics.

Introduction

This compound is a novel cyanoacrylate fungicide that has demonstrated potent and specific activity against certain species of Fusarium, a genus of phytopathogenic fungi responsible for significant crop damage worldwide.[1][2] The primary molecular target of this compound is the class I myosin motor protein (Myo1) in susceptible fungal species.[3][4] this compound acts as a reversible and noncompetitive inhibitor of the myosin ATPase activity, thereby disrupting essential cellular processes driven by the actomyosin system.[3][5] In vitro motility assays are a powerful tool to directly visualize and quantify the impact of inhibitors like this compound on the fundamental motor function of myosin.[6][7] This document outlines the principles, protocols, and expected outcomes for such studies.

Principle of the In Vitro Motility Assay

The in vitro motility assay allows for the direct observation of the ATP-dependent movement of fluorescently labeled actin filaments over a surface coated with myosin motors.[8][9][10] By introducing this compound into this reconstituted system, its effect on the velocity and nature of actin filament translocation can be precisely measured. This provides a direct readout of the inhibition of myosin's mechanical activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effect of this compound on Fusarium graminearum myosin I (FgMyo1).

Table 1: Inhibition of FgMyo1 ATPase Activity by this compound

ParameterValueReference
IC₅₀ (Actin-activated ATPase)~360 nM[3][4][5]
IC₅₀ (Basal ATPase)0.605 ± 0.113 µM[11]
IC₅₀ (Actin-activated, 40 µM actin)1.10 ± 0.06 µM[11]
Inhibition TypeNoncompetitive[3][4]
ReversibilityReversible[3]

Table 2: Effect of this compound on Actin-Activated ATPase Kinetics of FgMyo1

This compound Concentrationk_cat,actin_ (s⁻¹)K_app,actin_ (µM)Reference
0 nM (Control)0.72 ± 0.044.80 ± 0.5[3][5]
300 nM0.51 ± 0.0311.7 ± 0.09[3][5]
600 nM0.49 ± 0.0524.9 ± 3.5[3][5]

Table 3: Effect of this compound on ATP-Induced Acto-Myosin Dissociation

ParameterControl (No this compound)10 µM this compoundReference
k_obs_ (s⁻¹)1.932.11[5][12]
Apparent 2nd order rate constant (K₁k₊₂) (µM⁻¹s⁻¹)0.37 ± 0.020.35 ± 0.01[5][12]

Experimental Protocols

1. Protein Preparation

  • Myosin: The Fusarium graminearum myosin I motor domain (FgMyo1), typically a construct encompassing the motor domain and IQ motifs, is expressed in a suitable system like Sf9 insect cells and purified.[1][3] It is crucial to co-express and purify the myosin with its associated calmodulin light chain (FgCaM) for full activity.[1][3]

  • Actin: Actin is typically purified from rabbit skeletal muscle acetone powder. The purified G-actin is stored on ice and polymerized into F-actin shortly before use by the addition of KCl and MgCl₂.[13] For visualization, F-actin is labeled with a fluorescent phalloidin derivative (e.g., rhodamine-phalloidin).[7]

2. In Vitro Motility Assay Protocol

This protocol is adapted from standard in vitro motility assay procedures and tailored for studying the effect of this compound.[3][9][13]

Materials:

  • Microscope slides and coverslips

  • Nitrocellulose solution

  • Purified FgMyo1-FgCaM complex

  • Rhodamine-phalloidin labeled F-actin

  • Assay Buffer (AB): e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • Blocking solution: AB buffer with 0.5 mg/mL Bovine Serum Albumin (BSA).

  • ATP solution: 2 mM ATP in AB buffer.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Antifade solution (e.g., glucose oxidase, catalase, and glucose) to minimize photobleaching.

Procedure:

  • Flow Cell Preparation: Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.[9][10]

  • Myosin Binding: Infuse the flow cell with a solution of FgMyo1 (e.g., 50 µg/mL in AB buffer) and incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose surface.[13]

  • Blocking: Wash the chamber with blocking solution to prevent non-specific binding of actin.

  • Actin Binding: Introduce fluorescently labeled F-actin (e.g., 10 nM) into the chamber and incubate for 1 minute.

  • Wash: Wash with AB buffer to remove unbound actin filaments.

  • Baseline Motility: Initiate actin movement by infusing the chamber with motility buffer (AB buffer containing 2 mM ATP and an antifade system). Record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.[6]

  • Inhibitor Introduction: Perfuse the chamber with the same motility buffer now containing the desired concentration of this compound (and the corresponding concentration of the solvent as a control).

  • Post-Inhibition Motility: Record the movement of actin filaments in the presence of this compound. A significant reduction in or complete cessation of movement is expected.

  • Washout (Optional): To test for reversibility, perfuse the chamber again with the original motility buffer lacking this compound and observe if filament movement is restored.[3]

3. Data Analysis

  • Actin filament velocities are determined using tracking software to analyze the recorded video files.

  • The average velocity and standard deviation are calculated for each condition (before, during, and after this compound treatment).

  • Dose-response curves can be generated by testing a range of this compound concentrations to determine the IC₅₀ for motility inhibition.

Visualizations

Actomyosin Chemomechanical Cycle and Point of this compound Inhibition

Actomyosin_Cycle cluster_cycle Actomyosin ATPase Cycle cluster_inhibitor This compound Inhibition Myosin_ATP Myosin-ATP Weak actin affinity Myosin_ADP_Pi Myosin-ADP-Pi Pre-power stroke Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Strong actin binding Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP Post-power stroke Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin Rigor state Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) This compound This compound This compound->Myosin_ADP_Pi Inhibition_Point Blocks Cleft Closure

Caption: this compound binds to the pre-power stroke state of myosin, inhibiting the transition to strong actin binding.

Experimental Workflow for In Vitro Motility Assay

Motility_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Flow_Cell 1. Prepare Flow Cell (Nitrocellulose-coated) Bind_Myosin 4. Bind Myosin to Surface Prep_Flow_Cell->Bind_Myosin Protein_Prep 2. Purify Myosin & Actin Protein_Prep->Bind_Myosin Label_Actin 3. Label Actin with Rhodamine-Phalloidin Bind_Actin 6. Bind Labeled Actin Label_Actin->Bind_Actin Block 5. Block with BSA Bind_Myosin->Block Block->Bind_Actin Baseline 7. Add ATP & Record (Baseline Motility) Bind_Actin->Baseline Add_this compound 8. Add ATP + this compound & Record Baseline->Add_this compound Track_Filaments 10. Track Filament Movement Baseline->Track_Filaments Washout 9. Washout & Record (Optional) Add_this compound->Washout Add_this compound->Track_Filaments Washout->Track_Filaments Calculate_Velocity 11. Calculate Velocities Track_Filaments->Calculate_Velocity Compare_Results 12. Compare Conditions Calculate_Velocity->Compare_Results

Caption: Step-by-step workflow for the in vitro motility assay to assess this compound's effect on myosin.

The in vitro motility assay is an indispensable tool for the functional characterization of myosin inhibitors. For this compound, this assay provides direct visual evidence of its inhibitory effect on the motor function of Fusarium myosin I. The quantitative data derived from these experiments, in conjunction with ATPase activity measurements, offers a comprehensive understanding of the inhibitor's mechanism of action, which is crucial for the development of new and improved antifungal agents.

References

Application Notes and Protocols for the Experimental Design of Novel Phenamacril Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a cyanoacrylate fungicide with potent and specific activity against Fusarium species, major phytopathogens responsible for diseases like Fusarium head blight in cereals.[1][2][3] Its mechanism of action involves the noncompetitive and reversible inhibition of Fusarium class I myosin, an essential motor protein, by binding to an allosteric site and disrupting its ATPase activity.[4][5][6][7] This targeted action disrupts crucial cellular processes like mycelial growth.[2][8] The development of novel formulations of this compound is a key strategy to enhance its efficacy, improve its physicochemical properties, and potentially mitigate the emergence of resistance.

These application notes provide a comprehensive experimental framework for the characterization and efficacy testing of new this compound formulations. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and formulation science.

This compound's Mechanism of Action: A Targeted Approach

This compound specifically targets the class I myosin motor protein in susceptible Fusarium species.[2][8] By inhibiting the ATPase activity of this protein, it interferes with the actin cytoskeleton, leading to a disruption of essential cellular functions and ultimately inhibiting fungal growth.[2][4] Understanding this signaling pathway is crucial for designing experiments that can effectively measure the impact of new formulations on the drug's primary function.

Phenamacril_Pathway cluster_myosin Myosin I Motor Domain cluster_cell Fungal Cell Processes ATP ATP MyosinI Fusarium Myosin I ATP->MyosinI Binds to ADP_Pi ADP + Pi Actin F-Actin Mycelial_Growth Mycelial Growth Vesicular_Transport Vesicular Transport This compound This compound This compound->MyosinI Allosteric Binding MyosinI->ADP_Pi Hydrolysis MyosinI->Actin Binds to Inhibition Inhibition MyosinI->Inhibition Target Inhibition->MyosinI Blocks ATPase Activity Disruption Disruption Inhibition->Disruption Disruption->Mycelial_Growth Disruption->Vesicular_Transport

Figure 1: this compound's inhibitory signaling pathway.

Experimental Workflow for New Formulation Testing

The evaluation of a new this compound formulation follows a structured, multi-stage process. This workflow ensures a comprehensive assessment of both the physicochemical properties of the formulation and its biological efficacy.

Experimental_Workflow Formulation_Dev New Formulation Development (e.g., Nano-suspension, SC) Physico_Chem 1. Physicochemical Characterization Formulation_Dev->Physico_Chem In_Vitro 2. In Vitro Efficacy Testing Physico_Chem->In_Vitro In_Vivo 3. In Vivo Efficacy Testing (Plant Models) In_Vitro->In_Vivo Data_Analysis 4. Data Analysis & Comparison In_Vivo->Data_Analysis

Figure 2: High-level experimental workflow.

Physicochemical Characterization of New Formulations

Before assessing biological activity, it is imperative to characterize the physical and chemical properties of the new this compound formulation. This ensures quality, stability, and consistency.

Key Characterization Techniques

A suite of analytical methods should be employed for comprehensive characterization.[9][10][11][12][13]

ParameterTechniquePurpose
Particle Size & Distribution Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the size of particles in the formulation, which can affect stability, solubility, and uptake.
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the formulation particles.
Physical Stability Zeta Potential MeasurementTo assess the surface charge of particles and predict the long-term stability of the suspension.
Chemical Integrity High-Performance Liquid Chromatography (HPLC)To quantify the concentration of this compound and detect any degradation products.
Crystalline Structure X-ray Diffraction (XRD)To identify the solid-state form of this compound within the formulation.
Thermal Properties Differential Scanning Calorimetry (DSC)To evaluate the thermal stability and potential interactions between this compound and excipients.

In Vitro Efficacy Testing Protocols

In vitro testing provides the first indication of a new formulation's antifungal activity. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) against target Fusarium species.

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16]

1. Fungal Isolate Preparation:

  • Culture Fusarium graminearum (or other relevant Fusarium species) on Potato Dextrose Agar (PDA) at 25°C for 5-7 days.

  • Prepare a conidial suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Adjust the suspension to a final concentration of 1 x 105 to 5 x 105 CFU/mL in RPMI-1640 medium.

2. Drug Formulation Dilution:

  • Prepare a stock solution of the new this compound formulation and a reference standard (e.g., technical grade this compound in DMSO) in RPMI-1640.

  • Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well.

  • Include a drug-free well as a positive control for growth and a sterile medium well as a negative control.

  • Incubate the plates at 25°C for 48-72 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the formulation that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the positive control.[14][17]

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format for easy comparison between formulations.

Fungal SpeciesFormulationMIC50 (µg/mL)MIC90 (µg/mL)
Fusarium graminearumReference this compound0.250.5
Fusarium graminearumFormulation A (Nano)0.1250.25
Fusarium graminearumFormulation B (SC)0.250.5
Fusarium culmorumReference this compound0.51.0
Fusarium culmorumFormulation A (Nano)0.250.5
Fusarium culmorumFormulation B (SC)0.51.0

MIC50/MIC90: The concentration required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In Vivo Efficacy Testing in Plant Models

In vivo testing is essential to evaluate the performance of the new formulations under more realistic conditions. A detached leaf assay or whole plant model can be used.

Protocol: Detached Wheat Leaf Assay

1. Plant Material and Inoculum:

  • Use healthy, young wheat leaves from a susceptible cultivar.

  • Prepare a conidial suspension of F. graminearum as described previously.

2. Formulation Application:

  • Apply the new this compound formulations and a reference standard to the adaxial surface of the leaves at various concentrations.

  • Include a mock-treated control (water or formulation blank).

3. Inoculation and Incubation:

  • After the treatment has dried, inoculate the center of each leaf with a droplet of the fungal spore suspension.

  • Place the leaves in a high-humidity chamber at 25°C with a 12-hour photoperiod.

4. Disease Assessment:

  • After 5-7 days, measure the lesion diameter on each leaf.

  • Calculate the percentage of disease inhibition relative to the mock-treated control.

Data Presentation: In Vivo Efficacy
FormulationConcentration (µg/mL)Mean Lesion Diameter (mm)Disease Inhibition (%)
Mock Control-15.2 ± 1.80
Reference this compound107.5 ± 1.150.7
Formulation A (Nano)104.1 ± 0.973.0
Formulation B (SC)107.8 ± 1.348.7

Conclusion

This framework provides a systematic approach to the design and execution of experiments for testing new this compound formulations. By combining thorough physicochemical characterization with robust in vitro and in vivo efficacy assays, researchers can effectively evaluate the potential benefits of novel delivery systems for this important fungicide. The clear presentation of quantitative data is critical for comparing formulation performance and making informed decisions in the drug development process.

References

Application Notes and Protocols for Screening Phenamacril Sensitivity using ATPase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide that demonstrates high efficacy and specificity against various Fusarium species, major pathogens responsible for devastating crop diseases.[1][2] Its unique mode of action involves the inhibition of the class I myosin motor protein's ATPase activity in these fungi.[1][2] This inhibition disrupts essential cellular processes reliant on the actin cytoskeleton, such as mycelial growth and development, ultimately leading to fungal cell death.[3] The target specificity of this compound makes it an environmentally benign option for managing Fusarium-related plant diseases. However, the emergence of resistant strains, primarily due to point mutations in the myosin I gene, necessitates robust screening methods to monitor sensitivity and develop next-generation fungicides.[1][4]

This document provides detailed application notes and protocols for utilizing ATPase activity assays to screen for this compound sensitivity in Fusarium species. These biochemical assays offer a direct and quantitative measure of the fungicide's inhibitory effect on its molecular target, providing valuable data for resistance monitoring, mechanism-of-action studies, and the discovery of new antifungal compounds.

Signaling Pathway of this compound Action

This compound acts as a noncompetitive inhibitor of the Fusarium class I myosin (Myo1) ATPase.[1][2] It binds to an allosteric pocket within the motor domain of the myosin protein, distinct from the ATP and actin-binding sites. This binding event interferes with the conformational changes required for ATP hydrolysis and force generation, effectively stalling the myosin motor and disrupting its function in intracellular transport and cytoskeletal dynamics.

cluster_0 Myosin I ATPase Cycle ATP_Binding ATP Binding ATP_Hydrolysis ATP Hydrolysis (ADP + Pi) ATP_Binding->ATP_Hydrolysis Pi_Release Pi Release ATP_Hydrolysis->Pi_Release Actin_Cytoskeleton Actin Cytoskeleton Disruption Power_Stroke Power Stroke Pi_Release->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release ADP_Release->ATP_Binding This compound This compound This compound->ATP_Hydrolysis inhibits Myosin_I Fusarium Myosin I This compound->Myosin_I binds to allosteric site Myosin_I->Actin_Cytoskeleton interacts with Cellular_Processes Disruption of Vesicular Transport & Mycelial Growth Actin_Cytoskeleton->Cellular_Processes

Figure 1: this compound's mechanism of action on the Myosin I ATPase cycle.

Data Presentation: this compound Inhibitory Activity

The following tables summarize the inhibitory activity of this compound against wild-type and mutant Fusarium myosin I ATPase, as well as its efficacy against various Fusarium species.

Table 1: Inhibitory Concentration (IC50) of this compound against Fusarium graminearum Myosin I (FgMyo1) ATPase Activity

Target ProteinAssay TypeIC50 (µM)Reference
FgMyo1 (wild-type)Basal ATPase Activity0.605 ± 0.113[5]
FgMyo1 (wild-type)Actin-activated ATPase Activity1.10 ± 0.06[5]
FgMyo1 (wild-type)NADH-coupled ATPase assay~0.360[1][2]
FgMyo1 S217T mutantActin-activated ATPase ActivityIncreased ~60-fold[5]
FgMyo1 S217L mutantActin-activated ATPase ActivityIncreased ~60-fold[5]
FgMyo1 S217A mutantActin-activated ATPase ActivityIncreased ~4-fold[5]

Table 2: Effective Concentration (EC50) of this compound against Mycelial Growth of Various Fusarium Species

Fusarium SpeciesEC50 (µg/mL)Reference
F. oxysporum (human pathogenic)0.516[6]
F. oxysporum f. sp. vasinfectum0.804[6]
F. solaniNegligible inhibition[7]

Experimental Protocols

Two common and robust methods for measuring ATPase activity are the NADH-coupled assay and the Malachite Green assay. The choice of assay depends on the available equipment and the desired throughput.

Experimental Workflow Overview

cluster_0 Assay Preparation cluster_1 ATPase Assay cluster_2 Data Analysis Protein_Purification Purify Fungal Myosin I Assay_Setup Set up Reactions (Myosin, this compound, ATP) Protein_Purification->Assay_Setup Compound_Prep Prepare this compound Dilutions Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents Reagent_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Measurement Measure Signal (Absorbance or Fluorescence) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50 Values Data_Processing->IC50_Calc

Figure 2: General experimental workflow for ATPase activity assays.
NADH-Coupled ATPase Assay (Kinetic)

This assay provides a continuous, real-time measurement of ATPase activity and is well-suited for high-throughput screening. The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm or a change in fluorescence.[8][9][10][11]

Materials:

  • Purified Fusarium myosin I enzyme

  • This compound stock solution (in DMSO)

  • ATP solution

  • NADH stock solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • 384-well microplate

  • Microplate reader with absorbance or fluorescence detection capabilities

Protocol:

  • Prepare the Coupling Enzyme Mix: In the assay buffer, prepare a solution containing PK, LDH, PEP, and NADH. The final concentrations in the reaction should be optimized but are typically in the range of:

    • PK: 100-200 U/mL

    • LDH: 100-200 U/mL

    • PEP: 1-2 mM

    • NADH: 0.2-0.5 mM

  • Prepare Myosin and this compound Solutions:

    • Dilute the purified myosin I enzyme to the desired concentration in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only control.

  • Set up the Reaction Plate:

    • To each well of a 384-well plate, add the myosin I enzyme solution.

    • Add the this compound serial dilutions to the respective wells.

    • Add the Coupling Enzyme Mix to all wells.

    • Incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the myosin I enzyme.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the decrease in NADH absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

    • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each this compound concentration.

    • Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Malachite Green ATPase Assay (Endpoint)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the ATPase reaction. It is an endpoint assay that is simple to perform and suitable for various throughput levels.[12][13][14][15][16]

Materials:

  • Purified Fusarium myosin I enzyme

  • This compound stock solution (in DMSO)

  • ATP solution

  • Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent)

  • Phosphate Standard solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • 96-well or 384-well microplate

  • Microplate reader with absorbance detection at ~620-650 nm

Protocol:

  • Prepare Myosin and this compound Solutions:

    • Dilute the purified myosin I enzyme to the desired concentration in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer with a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only control.

  • Set up the Reaction Plate:

    • To each well of the microplate, add the myosin I enzyme solution.

    • Add the this compound serial dilutions to the respective wells.

    • Include control wells with no enzyme to determine background phosphate levels.

    • Pre-incubate the plate for 5-10 minutes at room temperature.

  • Initiate the Reaction:

    • Add ATP solution to all wells to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Add the Malachite Green Reagent to all wells to stop the reaction and initiate color development.

    • Incubate at room temperature for 15-30 minutes to allow the color to stabilize.

  • Data Acquisition and Analysis:

    • Measure the absorbance at ~630 nm using a microplate reader.

    • Prepare a standard curve using the Phosphate Standard solution to convert absorbance values to the amount of Pi released.

    • Subtract the background phosphate levels (no enzyme control) from all readings.

    • Plot the amount of Pi released as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The ATPase activity assays described provide robust and reliable methods for screening the sensitivity of Fusarium species to this compound and other potential myosin I inhibitors. The NADH-coupled assay offers the advantage of real-time kinetic data, while the Malachite Green assay is a simple and sensitive endpoint measurement. By employing these protocols, researchers can effectively characterize the inhibitory potential of antifungal compounds, investigate mechanisms of resistance, and accelerate the development of novel fungicides to combat devastating crop diseases.

References

Phenamacril Application Notes and Protocols for Greenhouse and Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide recognized for its high specificity and efficacy against certain species of the fungal genus Fusarium.[1][2] It operates through a unique mode of action, targeting and inhibiting the myosin I motor protein (specifically FgMyo1) within the fungus.[1][3] This inhibition disrupts essential cellular processes, such as mycelial growth and development, ultimately controlling the fungal pathogen.[1] Due to its targeted action, this compound is considered to have a favorable environmental profile.[1] This document provides detailed application notes and protocols for the use of this compound in greenhouse and field trial settings, based on available research. It is important to note that current scientific literature predominantly supports the use of this compound against Fusarium species, with limited information on its efficacy against other common plant pathogens such as Botrytis cinerea (gray mold) or powdery mildews.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound against Fusarium pseudograminearum

ParameterEC50 Value (µg/mL)Reference
Mycelial Growth0.0998 - 0.5672[2][4]
Conidial Germination5.0273 - 26.4814[2][4]
Sporulation0.0770 - 0.1064[2][4]

Table 2: Greenhouse and Field Trial Efficacy of this compound against Fusarium Crown Rot (FCR) in Wheat

Trial TypeApplication RateControl Efficacy (%)LocationReference
In Vitro Assay0.125 µL a.i./g87.8-[2]
Greenhouse Assay0.125 µL a.i./g77.3-[2]
Field TrialNot Specified83.9Luoyang[2]

Signaling Pathway and Mechanism of Action

This compound's fungicidal activity stems from its specific, non-competitive, and reversible inhibition of the ATPase activity of Fusarium class I myosin.[3] This disrupts the actin cytoskeleton and vital cellular functions.

Phenamacril_Mechanism_of_Action cluster_fungus Fusarium Cell This compound This compound MyosinI Myosin I (FgMyo1) This compound->MyosinI Inhibition Inhibition ATPase ATPase Activity MyosinI->ATPase Actin Actin Cytoskeleton ATPase->Actin Disruption Disruption CellularProcesses Mycelial Growth, Vesicle Transport Actin->CellularProcesses Inhibition->ATPase Disruption->CellularProcesses Cessation Cessation

Mechanism of this compound Action

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target Fusarium species.

Materials:

  • This compound technical grade

  • Sterile Potato Dextrose Agar (PDA)

  • Pure culture of the target Fusarium species

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Ethanol or DMSO for stock solution

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control PDA into sterile petri dishes.

  • Inoculation: From an actively growing culture of the target Fusarium species, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony and place it in the center of each prepared petri dish.

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

Greenhouse Trial for Control of Fusarium Crown Rot in Wheat

Objective: To evaluate the efficacy of this compound in controlling Fusarium Crown Rot (FCR) on wheat under controlled greenhouse conditions.

Materials:

  • Wheat seeds (a susceptible variety)

  • Potting mix (sterilized)

  • Pots

  • Fusarium pseudograminearum inoculum

  • This compound formulation

  • Greenhouse with controlled temperature and humidity

Protocol:

  • Inoculum Preparation: Grow F. pseudograminearum on a suitable medium (e.g., PDA or grain-based medium) to produce sufficient inoculum.

  • Soil Infestation: Thoroughly mix the F. pseudograminearum inoculum with the sterilized potting mix.

  • Sowing and Treatment: Sow wheat seeds in the infested potting mix in pots. At the time of sowing, apply this compound at the desired rate (e.g., 0.125 µl of active ingredient per gram of soil) as a soil drench or seed treatment.[2] Include untreated control pots.

  • Growth Conditions: Maintain the pots in a greenhouse with conditions conducive to FCR development (e.g., specific temperature and humidity regimes).

  • Disease Assessment: After a predetermined period (e.g., 4-6 weeks), assess the incidence and severity of FCR. This can be done by visually scoring the browning of the stem base and by measuring plant height and biomass.

  • Data Analysis: Calculate the disease control efficacy of the this compound treatment compared to the untreated control.

Field Trial for Control of Fusarium Crown Rot in Wheat

Objective: To assess the efficacy of this compound against Fusarium Crown Rot (FCR) in wheat under field conditions.

Experimental Workflow Diagram:

Field_Trial_Workflow A Site Selection & Trial Design B Land Preparation & Plot Establishment A->B C Inoculation (if necessary) B->C D Sowing & This compound Application C->D E Crop Management D->E F Disease Assessment E->F G Data Collection & Analysis F->G H Reporting G->H

Field Trial Experimental Workflow

Protocol:

  • Site Selection and Trial Design:

    • Select a field with a history of FCR or with conditions suitable for disease development.

    • Design the experiment using a randomized complete block design with a minimum of four replications.

    • Plot size should be adequate for standard agricultural practices and disease assessment (e.g., 10 m²).

  • Land Preparation and Plot Establishment:

    • Prepare the land according to standard local practices for wheat cultivation.

    • Clearly mark the individual plots.

  • Inoculation (if natural inoculum is low):

    • If necessary, artificially inoculate the plots with a known Fusarium species that causes FCR.

  • Sowing and Treatment Application:

    • Sow a susceptible wheat cultivar at the recommended seed rate.

    • Apply the this compound treatment at the specified rates. The application method could be a seed treatment, in-furrow spray, or foliar spray at a specific growth stage, depending on the trial objectives. Include an untreated control.

  • Crop Management:

    • Manage the crop according to standard agronomic practices for the region regarding irrigation, fertilization, and weed control.

  • Disease Assessment:

    • At appropriate growth stages (e.g., heading, maturity), assess the incidence and severity of FCR. This can involve counting the number of infected plants and scoring the severity of symptoms on the stem base.

  • Data Collection and Analysis:

    • Collect data on disease incidence, severity, and crop yield.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

    • Calculate the control efficacy of this compound.

  • Reporting:

    • Summarize the findings in a comprehensive report, including all methodologies, data, and statistical analyses.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Phenamacril Resistance in Fusarium Field Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Phenamacril resistance in Fusarium field isolates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Fusarium?

This compound (also known as JS399-19) is a novel, site-specific cyanoacrylate fungicide highly effective against many Fusarium species.[1][2] Its primary mode of action is the inhibition of the class I myosin motor protein (MyoI or Myosin-5).[1][2][3] this compound binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain, which non-competitively inhibits its ATPase activity.[4][5] This disruption of myosin function interferes with essential cellular processes such as mycelial growth and vesicle transport, ultimately leading to fungal cell death.[1][6]

Q2: What is the primary mechanism of this compound resistance in Fusarium field isolates?

The predominant mechanism of this compound resistance in Fusarium is the development of point mutations in the gene encoding the target protein, myosin I (FgMyo1 or FvMyo1).[3][7][8] These mutations alter the amino acid sequence of the myosin protein, reducing its binding affinity for this compound and rendering the fungicide less effective.[7][8]

Q3: Are there specific mutations in the myosin I gene that are known to confer this compound resistance?

Yes, several specific point mutations in the myosin I gene have been identified in various Fusarium species that correlate with different levels of this compound resistance. These mutations are often clustered within the actin-binding cleft of the myosin motor domain.

Table 1: Documented Point Mutations in Myosin I Conferring this compound Resistance in Fusarium Species

Fusarium SpeciesGeneAmino Acid SubstitutionLevel of Resistance
F. graminearumFgMyo1K216R/E, S217P/L, E420K/G/DStrong
S418R, I424R, A577GIntermediate
F. fujikuroiMyosin-5K218T, S219P/LStrong
F. verticillioidesFvMyo1S73L, E276KHigh
F. oxysporumFoMyo5V151A, S418TPoor (Intrinsic)
F. solaniMyosin-5T218S, K376MIntrinsic

Troubleshooting Guides

This section provides guidance for researchers facing challenges with this compound-resistant Fusarium isolates in their experiments.

Problem 1: My Fusarium field isolate shows high tolerance to this compound in my in vitro assays.

Possible Cause: The isolate may harbor a mutation in the myosin I gene, leading to target-site resistance.

Troubleshooting Steps:

  • Confirm Resistance with a Dose-Response Curve:

    • Perform a minimal inhibitory concentration (MIC) or half-maximal effective concentration (EC50) assay to quantify the level of resistance. Compare the results to a known sensitive (wild-type) strain. A significant increase in the MIC or EC50 value for the field isolate is indicative of resistance.

  • Sequence the Myosin I Gene:

    • Extract genomic DNA from the resistant isolate.

    • Amplify the myosin I gene using PCR with primers designed to flank the coding sequence.

    • Sequence the PCR product and compare it to the wild-type myosin I sequence to identify any point mutations. Refer to Table 1 for known resistance-conferring mutations.

  • Consider Alternative Fungicides for Experimental Controls:

    • If the goal is to inhibit fungal growth as a positive control in your experiment and the isolate is confirmed to be this compound-resistant, consider using a fungicide with a different mode of action. There is generally no cross-resistance between this compound and other classes of fungicides.[2]

Problem 2: I have identified a mutation in the myosin I gene of my resistant isolate. How can I experimentally confirm that this mutation is responsible for the resistance?

Possible Cause: While the identified mutation is likely the cause of resistance, experimental validation is necessary.

Troubleshooting Steps:

  • Site-Directed Mutagenesis and Complementation:

    • Use a CRISPR/Cas9-based gene editing approach to introduce the identified mutation into a sensitive wild-type strain.[9][10][11]

    • Perform a complementation experiment by introducing the wild-type version of the myosin I gene into the resistant strain.

    • Assess the this compound sensitivity of the engineered strains. Re-creation of resistance in the wild-type background and restoration of sensitivity in the resistant background will confirm the role of the mutation.

  • Heterologous Expression and In Vitro ATPase Assay:

    • Clone and express both the wild-type and the mutated myosin I motor domains in a heterologous system like E. coli.[12][13][14][15][16]

    • Purify the recombinant proteins.

    • Perform an in vitro ATPase activity assay in the presence of varying concentrations of this compound. A reduced inhibitory effect of this compound on the ATPase activity of the mutated protein compared to the wild-type will confirm its role in resistance.[4][17][18]

Problem 3: I want to screen new compounds for their efficacy against this compound-resistant Fusarium strains. What experimental approaches can I use?

Possible Cause: Overcoming existing resistance mechanisms is a key challenge in fungicide development.

Troubleshooting Steps:

  • High-Throughput Screening using Resistant Strains:

    • Utilize confirmed this compound-resistant Fusarium isolates for your primary screen.

    • Employ a broth microdilution assay to determine the MIC of your test compounds against both resistant and sensitive strains. This will allow you to identify compounds with a different mode of action or those that can overcome the resistance mechanism.

  • In Vitro Myosin I ATPase Inhibition Assay with Resistant Protein:

    • Use the purified recombinant resistant myosin I protein (as described in Troubleshooting Problem 2) for in vitro screening of your compound library. This will identify compounds that can directly inhibit the mutated enzyme.

  • Investigate Synergistic Effects:

    • While not extensively documented for this compound, you can experimentally test for synergistic effects between your compounds and this compound.

    • Perform a checkerboard assay to assess the combined effect of this compound and your test compounds on the growth of resistant isolates. A fractional inhibitory concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[19]

Materials:

  • Fusarium isolates (test and control strains)

  • Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • This compound stock solution (in DMSO)

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • Culture Fusarium isolates on PDA plates at 28°C for 5-7 days to promote sporulation.

    • Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free well (growth control) and a non-inoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the drug-free control well.[20]

In Vitro Myosin I ATPase Activity Assay

This protocol is a generalized method for measuring the effect of inhibitors on myosin ATPase activity.

Materials:

  • Purified recombinant Fusarium myosin I (wild-type and resistant mutant)

  • Actin

  • Assay buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • This compound or other test compounds

  • Malachite green reagent for phosphate detection (or a commercial ATPase assay kit)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, actin, and myosin I protein.

    • Add varying concentrations of this compound or the test compound to the wells. Include a no-inhibitor control.

    • Pre-incubate the mixture at room temperature for 10-15 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each reaction.

    • Plot the percentage of ATPase activity versus the inhibitor concentration to determine the IC50 value.

CRISPR/Cas9-Mediated Gene Editing of Myosin I

This is a generalized workflow for creating a point mutation in the myosin I gene of Fusarium.

Materials:

  • Fusarium wild-type strain

  • CRISPR/Cas9 system components (Cas9 nuclease, guide RNA targeting myosin I)

  • Donor DNA template containing the desired point mutation and flanking homology arms

  • Protoplast generation buffers and enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-calcium chloride solution for transformation

  • Selective medium (e.g., containing a selectable marker like hygromycin B)

Procedure:

  • Design and Synthesize Guide RNA (gRNA):

    • Design a gRNA that targets a region close to the desired mutation site in the myosin I gene.

  • Prepare Donor DNA:

    • Synthesize a donor DNA fragment containing the point mutation of interest, flanked by homology arms (typically 500-1000 bp) that match the sequences upstream and downstream of the gRNA target site.

  • Generate Fusarium Protoplasts:

    • Grow the wild-type Fusarium strain in liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of cell wall-degrading enzymes to generate protoplasts.

  • Transform Protoplasts:

    • Co-transform the protoplasts with the Cas9-gRNA complex (as a ribonucleoprotein or expressed from a plasmid) and the donor DNA template using a PEG-mediated method.

  • Select and Screen Transformants:

    • Plate the transformed protoplasts on a selective regeneration medium.

    • Isolate individual transformants and screen for the desired mutation by PCR and Sanger sequencing of the myosin I gene.

  • Phenotypic Analysis:

    • Confirm the acquisition of this compound resistance in the successfully edited strains by performing MIC assays as described in Protocol 1.

Visualizations

Phenamacril_Mechanism_of_Action cluster_0 Fusarium Cell This compound This compound MyosinI Myosin I (ATPase) This compound->MyosinI Inhibits ADP_Pi ADP + Pi MyosinI->ADP_Pi Releases VesicleTransport Vesicle Transport & Mycelial Growth MyosinI->VesicleTransport Drives MyosinI->VesicleTransport Disrupted by this compound ATP ATP ATP->MyosinI Hydrolyzes CellDeath Cell Death VesicleTransport->CellDeath

Caption: Mechanism of action of this compound in Fusarium.

Resistance_Mechanism cluster_wt Wild-Type (Sensitive) cluster_res Resistant Isolate Phenamacril_wt This compound MyosinI_wt Wild-Type Myosin I Phenamacril_wt->MyosinI_wt Binding_wt Effective Binding MyosinI_wt->Binding_wt Inhibition_wt ATPase Inhibition Binding_wt->Inhibition_wt Phenamacril_res This compound MyosinI_res Mutated Myosin I Phenamacril_res->MyosinI_res Binding_res Reduced Binding MyosinI_res->Binding_res NoInhibition_res No Inhibition Binding_res->NoInhibition_res PointMutation Point Mutation in Myosin I Gene PointMutation->MyosinI_res Leads to

Caption: Molecular basis of this compound resistance in Fusarium.

Troubleshooting_Workflow Start Start: Isolate shows This compound tolerance Confirm 1. Quantify Resistance (MIC/EC50 Assay) Start->Confirm Sequence 2. Sequence Myosin I Gene Confirm->Sequence MutationFound Mutation Identified? Sequence->MutationFound NoMutation No Mutation Found (Consider other mechanisms, e.g., efflux pumps) MutationFound->NoMutation No Validate 3. Validate Mutation's Role MutationFound->Validate Yes CRISPR Site-Directed Mutagenesis (CRISPR/Cas9) Validate->CRISPR Expression Heterologous Expression & ATPase Assay Validate->Expression End End: Resistance mechanism confirmed CRISPR->End Expression->End

Caption: Troubleshooting workflow for this compound resistance.

References

troubleshooting inconsistent results in Phenamacril bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phenamacril in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cyanoacrylate fungicide that specifically targets and inhibits the ATPase activity of class I myosin in susceptible Fusarium species.[1][2][3] This inhibition disrupts essential cellular processes reliant on this motor protein, such as mycelial growth and vesicle transport, ultimately leading to a fungistatic or fungicidal effect.[2][3][4] this compound acts as a noncompetitive and reversible inhibitor, binding to an allosteric pocket within the actin-binding cleft of the myosin motor domain.[1][5]

Q2: Why is this compound specific to certain Fusarium species?

The specificity of this compound is attributed to the amino acid sequence of the myosin I motor domain.[6] Species with high homology in the myosin-5 motor domain, such as F. graminearum, F. asiaticum, and F. fujikuroi, are generally sensitive to this compound.[5][6] In contrast, fungi with low homology in this region, like Botrytis cinerea and Magnaporthe oryzae, are insensitive.[6]

Q3: What are the known mechanisms of resistance to this compound?

The primary mechanism of resistance to this compound is the development of point mutations in the myo5 gene, which encodes the target myosin I protein.[2][3][5] These mutations alter the amino acid sequence of the this compound binding pocket, reducing the fungicide's binding affinity and efficacy.[5][7] Several specific mutations have been identified that confer varying levels of resistance.[2][5][6] Another potential but less characterized resistance mechanism may involve efflux pumps that actively transport this compound out of the fungal cell.[8]

Q4: What are typical EC50 or IC50 values for this compound against susceptible fungi?

The effective concentration for 50% inhibition (EC50) and the half-maximal inhibitory concentration (IC50) can vary depending on the Fusarium species and the specific assay conditions. For example, in amended agar assays with F. graminearum, EC50 values can be in the low µg/mL range.[9] For in vitro ATPase assays with purified F. graminearum myosin I (FgMyo1), the IC50 value has been reported to be approximately 360 nM.[1][10]

Troubleshooting Inconsistent Bioassay Results

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) or EC50 values for a known susceptible strain.

Possible Cause Troubleshooting Steps
Development of resistant mutants 1. Sequence the myo5 gene of your fungal strain to check for known resistance mutations.[2][5] 2. If mutations are present, consider using a different antifungal agent or a combination therapy.
Incorrect inoculum preparation 1. Ensure the inoculum concentration is within the specified range for the assay.[11] 2. Use freshly prepared spores or mycelial plugs for consistent results.
Inappropriate incubation time 1. Adhere to the recommended incubation times for the specific assay (e.g., 48 hours for Candida MIC testing).[11] 2. Reading endpoints too early or too late can lead to inaccurate results.
Degradation of this compound 1. Check the expiration date and storage conditions of your this compound stock. 2. Prepare fresh dilutions of this compound for each experiment.
Assay conditions 1. Verify the pH and composition of the growth medium.[12] 2. Ensure consistent temperature and humidity during incubation.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent pipetting 1. Use calibrated pipettes and ensure accurate and consistent dispensing of reagents and fungal inoculum. 2. Pipette down the side of the well to avoid bubbles, which can interfere with absorbance readings.[13]
Non-homogenous inoculum 1. Vortex spore suspensions thoroughly before use. 2. Use mycelial plugs of a consistent size and from the actively growing edge of a culture.[12]
Edge effects in microplates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile water or media to maintain humidity.
Incorrect plate reading 1. Ensure the plate reader is set to the correct wavelength.[13] 2. Check for and remove any bubbles or condensation on the plate before reading.[13]

Problem 3: No inhibition of fungal growth, even at high concentrations of this compound.

Possible Cause Troubleshooting Steps
Intrinsic resistance of the fungal species 1. Confirm the identity of your fungal species. This compound is specific to certain Fusarium species.[2][3] 2. Test a known susceptible Fusarium strain as a positive control.
Complete resistance due to specific mutations 1. Sequence the myo5 gene to identify mutations that may confer high-level resistance.[6]
Inactive this compound 1. Test your this compound stock on a known susceptible strain to confirm its activity. 2. Obtain a new, certified stock of this compound if necessary.
Omission of a critical reagent or step 1. Carefully review the experimental protocol to ensure all steps were followed correctly.[13]

Experimental Protocols

Amended Agar Assay for EC50 Determination

This protocol is adapted from methodologies used to assess the sensitivity of Fusarium species to this compound.[9][12]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable medium and autoclave.

  • This compound Incorporation: After the agar has cooled to approximately 50-60°C, add the desired concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO). Also, prepare control plates with the solvent alone.

  • Plate Pouring: Pour the amended agar into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the Fusarium strain onto the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark for a specified period (e.g., 4 days).[9]

  • Data Collection: Measure the radial growth of the fungal colony.

  • EC50 Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC50 value is determined by regression analysis of the inhibition percentage against the logarithm of the this compound concentration.[9]

In Vitro ATPase Activity Assay

This protocol is a generalized procedure based on studies of this compound's effect on myosin ATPase activity.[1][14]

  • Protein Purification: Purify the myosin I motor domain (e.g., FgMyo1) from the Fusarium species of interest.

  • Reaction Mixture: Prepare a reaction buffer containing actin, ATP, and the purified myosin protein. An ATP regeneration system is often included.[6]

  • This compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding a key component, such as ATP.

  • Measure ATPase Activity: Measure the rate of ATP hydrolysis. This can be done using various methods, such as a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[15]

  • IC50 Calculation: Determine the IC50 value by plotting the ATPase activity against the this compound concentration and fitting the data to a suitable inhibition curve.[14][16]

Visualizations

Phenamacril_Mechanism_of_Action cluster_myosin Myosin I Motor Domain cluster_inhibition Inhibition Pathway cluster_effect Cellular Effect ATP ATP Myosin Myosin ATP->Myosin binds Actin Actin Myosin->Actin binds Inhibited_Myosin Inhibited Myosin This compound This compound This compound->Myosin allosteric binding ATPase_Activity ATPase Activity Blocked Inhibited_Myosin->ATPase_Activity Cellular_Processes Disruption of Vesicle Transport & Mycelial Growth ATPase_Activity->Cellular_Processes Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Resistance Potential Resistance? Start->Check_Resistance Check_Protocol Protocol Adherence? Check_Resistance->Check_Protocol No Sequence_Myo5 Sequence myo5 gene Check_Resistance->Sequence_Myo5 Yes Check_Reagents Reagent Integrity? Check_Protocol->Check_Reagents Yes Review_Inoculum Review Inoculum Prep & Incubation Check_Protocol->Review_Inoculum No Validate_this compound Validate this compound Stock Activity Check_Reagents->Validate_this compound No Optimize_Assay Optimize Assay Conditions Check_Reagents->Optimize_Assay Yes Sequence_Myo5->Optimize_Assay Review_Inoculum->Optimize_Assay Validate_this compound->Optimize_Assay

References

Technical Support Center: Strategies to Mitigate Phenamacril Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenamacril. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and mitigating this compound resistance.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and what is its primary target?

This compound is a novel cyanoacrylate fungicide highly effective against Fusarium species.[1][2][3] Its primary target is the myosin I motor protein (MyoI), where it acts as a reversible and non-competitive inhibitor of ATPase activity.[1][4][5] This inhibition disrupts essential cellular processes like mycelial growth and development, ultimately reducing the fungus's growth and virulence.[1][4]

Q2: What are the primary mechanisms of resistance to this compound?

The predominant mechanism of this compound resistance is the alteration of the target protein, myosin I, due to genetic point mutations.[1][4] These mutations can alter the binding pocket of the fungicide, reducing its affinity and efficacy.[6][7] While less commonly cited, the role of efflux pumps in reducing intracellular concentrations of this compound is another potential resistance mechanism.[1][4]

Troubleshooting Experimental Results

Q3: My Fusarium isolates are showing variable levels of resistance to this compound in vitro. What could be the cause?

Variable resistance levels among field or laboratory-generated isolates are common. This can be attributed to different point mutations within the myosin I gene, each conferring a different degree of resistance.[1][4] It is also possible that other resistance mechanisms, such as enhanced efflux pump activity, are at play in some isolates.[1][4] To investigate this, sequence the myosin I gene in your isolates to identify known resistance mutations and consider performing efflux pump inhibitor assays.

Q4: I have identified a point mutation in the myosin I gene of a resistant Fusarium strain, but molecular docking simulations do not show a significant change in this compound binding. Why might this be?

While changes in the binding pocket are a primary cause of resistance, some mutations may induce resistance through other mechanisms. For example, a mutation like C423A in F. graminearum myosin I can lead to a rearrangement of pocket residues, increasing the size and flexibility of the binding pocket, which impairs the stable binding of this compound without directly altering the primary binding site residues.[7] Consider performing molecular dynamics simulations to assess changes in pocket flexibility and stability.

Q5: My attempts to generate this compound-resistant mutants using UV mutagenesis are unsuccessful. What can I do differently?

Generating resistant mutants can be challenging. Ensure your starting culture is viable and in the logarithmic growth phase. The UV dosage and exposure time are critical; too high a dose can be lethal, while too low a dose may not induce mutations. It is advisable to perform a dose-response curve to determine the optimal UV exposure for your specific fungal strain. Additionally, consider alternative mutagenesis methods such as chemical mutagens (e.g., ethyl methanesulfonate) or Agrobacterium tumefaciens-mediated transformation.

Experimental Protocols

Protocol 1: Determination of this compound EC50 Values

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against Fusarium species using a mycelial growth inhibition assay.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in an appropriate solvent like ethanol or DMSO)

  • Petri dishes (90 mm)

  • Fusarium isolates

  • Sterile cork borer (5 mm)

  • Incubator

Methodology:

  • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing Fusarium culture using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the Fusarium species (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value by probit analysis or by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Molecular Identification of Myosin I Gene Mutations

This protocol describes the amplification and sequencing of the myosin I gene to identify mutations associated with this compound resistance.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific to the Fusarium myosin I gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Extract genomic DNA from both this compound-sensitive (wild-type) and resistant Fusarium isolates.

  • Design or obtain primers that flank the entire coding sequence or specific regions of the myosin I gene known to harbor resistance mutations.

  • Perform PCR to amplify the target region. A typical PCR cycle would be: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of 95°C for 30 seconds, 55-60°C (annealing temperature dependent on primers) for 30 seconds, and 72°C for 1-2 minutes (extension time dependent on amplicon size), with a final extension at 72°C for 10 minutes.

  • Verify the PCR product size and purity by agarose gel electrophoresis.

  • Purify the PCR product and send it for Sanger sequencing.

  • Align the DNA sequences from the resistant isolates with the sequence from the sensitive isolate to identify any point mutations.

Data Presentation

Table 1: EC50 Values of this compound Against Various Fusarium Species

Fusarium SpeciesNumber of Strains TestedEC50 Range (µg/mL)Average EC50 (µg/mL)Reference
F. pseudograminearum630.0998 - 0.56720.3403 ± 0.0872[3]
F. pseudograminearum (sporulation)30.0770 - 0.1064Not Reported[3]
F. fujikuroi100.0076 - 0.2629Not Reported[8]

Table 2: Reported Point Mutations in Myosin I Conferring this compound Resistance

Fusarium SpeciesMutationReference
F. graminearumK216R/E, S217P/L, E420K/G/D, C423A, K537, F419, M375, I581, N538[1][4][7][9]
F. verticillioidesS73L, E276K[6]
F. solaniS217T[4][10]
F. fujikuroiMutations at codon 218 or 219[9]

Visualizations

Phenamacril_Action_Pathway cluster_fungus Fungal Cell This compound This compound MyosinI Myosin I (ATPase) This compound->MyosinI Inhibits ADP_Pi ADP + Pi MyosinI->ADP_Pi Hydrolyzes Actin Actin Cytoskeleton MyosinI->Actin Interacts with ATP ATP ATP->MyosinI Binds Vesicle Vesicle Transport Actin->Vesicle Growth Mycelial Growth Vesicle->Growth

Caption: Mechanism of this compound action on the fungal myosin I pathway.

Resistance_Mitigation_Workflow start Observe Decreased This compound Efficacy step1 Isolate Resistant Fungal Strains start->step1 step2 Determine EC50 Values step1->step2 step3 Sequence Myosin I Gene step2->step3 decision1 Mutation Identified? step3->decision1 step4a Characterize Functional Impact of Mutation decision1->step4a Yes step4b Investigate Other Mechanisms (e.g., Efflux Pumps) decision1->step4b No step5 Implement Mitigation Strategies step4a->step5 step4b->step5 strategy1 Fungicide Rotation step5->strategy1 strategy2 Combination Therapy step5->strategy2 strategy3 Use of Resistant Crop Varieties step5->strategy3 Fungicide_Rotation_Strategy Season1 Season 1 Apply this compound (Mode of Action A) Season2 Season 2 Apply Fungicide X (Mode of Action B) Season1->Season2 Season3 Season 3 Apply Fungicide Y (Mode of Action C) Season2->Season3 Season4 Season 4 Re-apply this compound (Mode of Action A) Season3->Season4

References

Phenamacril Technical Support Center: Troubleshooting Solubility and Stability in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Phenamacril in their experiments. Below you will find troubleshooting advice and frequently asked questions (FAQs) designed to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.[1] For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this problem:

  • Serial Dilution: Instead of a single, large dilution, perform a series of stepwise dilutions. This gradual reduction in the concentration of the organic solvent can help keep the compound in solution.

  • Pre-warming the Buffer: Pre-warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.

  • Increase Final Assay Volume: By increasing the total volume of your assay, you can reduce the final concentration of this compound required, which may be below its solubility limit in the aqueous buffer.

  • Use of Co-solvents: Consider preparing an intermediate dilution of your DMSO stock in a less non-polar, water-miscible co-solvent like ethanol before the final dilution into the aqueous buffer. However, it is crucial to validate the compatibility of any co-solvent with your specific assay, as it may affect enzyme activity or cell viability.

  • Employ Solubilizing Agents: For challenging situations, the addition of solubilizing agents to the aqueous buffer can be effective. Options include:

    • Cyclodextrins (e.g., HP-β-CD): These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants (e.g., Tween-80): These can form micelles that encapsulate the compound.

    • Bovine Serum Albumin (BSA): BSA can sometimes help to keep hydrophobic compounds in solution.

It is essential to test the effect of any additive on your assay in a control experiment to ensure it does not interfere with the results.

Q3: What are the known stability characteristics of this compound?

A3: While comprehensive public data on the stability of this compound under various conditions is limited, some information and general best practices are available. Innovations in fungicide formulation, such as slow-release or nano-encapsulated delivery systems, have been explored to enhance the stability of this compound in agricultural applications.[3] For laboratory settings, it is recommended to protect stock solutions from light and store them at low temperatures (-20°C or -80°C).[2] The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) should be empirically determined. Detailed protocols for assessing stability are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in an enzyme assay.
  • Possible Cause: Precipitation of this compound in the assay buffer, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visually inspect the assay wells for any signs of precipitation (cloudiness or visible particles).

      • If precipitation is suspected, try the solubilization strategies outlined in FAQ Q2.

      • Consider running a control experiment to determine the solubility limit of this compound in your specific assay buffer.

  • Possible Cause: Degradation of this compound in the stock solution or assay buffer.

    • Troubleshooting Steps:

      • Ensure that stock solutions have been stored correctly (aliquoted, protected from light, at -20°C or -80°C).

      • Prepare fresh dilutions of this compound immediately before each experiment.

      • Perform a stability study of this compound in your assay buffer under the experimental conditions (see Protocol 2).

Issue 2: Poor or no activity in a cell-based assay.
  • Possible Cause: Low cell permeability.

    • Troubleshooting Steps:

      • While many small molecules are cell-permeable, this can vary. If you have access to a cell-free biochemical assay for the target of this compound (myosin I), you can confirm its direct inhibitory activity.[4]

      • Review the literature for studies using this compound in similar cell types to see if specific conditions were required.

  • Possible Cause: this compound is being metabolized or extruded by the cells.

    • Troubleshooting Steps:

      • Consider co-treatment with inhibitors of common drug efflux pumps to see if this enhances the activity of this compound.

      • A time-course experiment may reveal if the inhibitory effect diminishes over time, suggesting metabolic degradation.

  • Possible Cause: Cytotoxicity of the solvent at the concentration used.

    • Troubleshooting Steps:

      • Always include a vehicle control (the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) in your experiments to assess its effect on cell viability and the assay readout.

      • Aim to keep the final concentration of DMSO or other organic solvents as low as possible, typically below 0.5%.

Data Presentation

Table 1: Reported Solubility of this compound

Solvent/FormulationSolubilitySource
DMSO55 mg/mL (254.35 mM)[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (11.56 mM)[2][5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.56 mM)[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (11.56 mM)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 55 mg/mL).

  • Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-retention vials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Determining the Aqueous Stability of this compound

This protocol can be adapted to assess thermal and pH stability.

  • Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration. Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all samples.

  • Divide the solution into aliquots for each time point and condition to be tested.

  • For thermal stability: Incubate the aliquots at the desired temperatures (e.g., room temperature, 37°C). Include a control sample stored at a low temperature (e.g., -20°C or -80°C).

  • For pH stability: Prepare buffers at a range of pH values and prepare a solution of this compound in each. Incubate at a constant temperature.

  • At each designated time point, take a sample from each condition and immediately analyze it by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Protocol 3: General Method for Determining the pH-Dependent Solubility of this compound
  • Prepare a series of buffers with a range of pH values relevant to your experimental conditions.

  • Add an excess amount of solid this compound to a small volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the solubility of this compound as a function of pH.

Protocol 4: NADH-Coupled ATPase Assay for this compound Inhibition

This protocol is adapted from a published study on this compound.

  • Assay Buffer: Prepare a standard ATPase buffer (e.g., 25 mM HEPES pH 7.3, 5 mM MgCl₂, 25 mM KCl, 0.5 mM DTT).

  • Reagent Mix: To the assay buffer, add 0.4 mM NADH, 0.02 mg/mL lactate dehydrogenase, 0.5 mM phosphoenolpyruvate, 0.05 mg/mL pyruvate kinase, and 1 mM ATP.

  • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a microplate, combine the reagent mix, a constant concentration of F-actin (e.g., 20 µM), and the various dilutions of this compound.

  • Initiate Reaction: Add the myosin I enzyme to each well to start the reaction.

  • Measurement: Immediately measure the decrease in NADH absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Determine the rate of ATP hydrolysis for each this compound concentration. Plot the percentage of inhibition versus the this compound concentration to calculate the IC₅₀ value.[6]

Protocol 5: In Vitro Motility Assay for this compound Activity

This protocol is a summary of a published method.

  • Flow Cell Preparation: Prepare a flow cell and coat the surface with an anti-His antibody.

  • Myosin Binding: Introduce a solution containing His-tagged myosin I into the flow cell to allow it to bind to the antibody-coated surface.

  • Actin Visualization: Add rhodamine-phalloidin labeled F-actin filaments to the flow cell.

  • Initiate Motility: Infuse the flow cell with an assay buffer containing ATP to initiate the movement of the actin filaments.

  • Baseline Measurement: Record the movement of the actin filaments using fluorescence microscopy.

  • This compound Treatment: Infuse the flow cell with the same assay buffer containing the desired concentration of this compound and record the filament movement.

  • Washout: Infuse the flow cell with the assay buffer without this compound to observe if the inhibitory effect is reversible.

  • Data Analysis: Analyze the velocities of the actin filaments before, during, and after this compound treatment.[6]

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_dilution Dilution for Aqueous Assay start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock direct_dilute Direct Dilution in Aqueous Buffer stock->direct_dilute precip_check Precipitation Observed? serial_dilute Serial Dilution precip_check->serial_dilute Yes cosolvent Use Co-solvent precip_check->cosolvent Yes solubilizer Add Solubilizing Agent precip_check->solubilizer Yes assay_ready Assay-Ready Solution precip_check->assay_ready No direct_dilute->precip_check serial_dilute->assay_ready cosolvent->assay_ready solubilizer->assay_ready

Caption: Workflow for preparing and troubleshooting this compound solutions for aqueous assays.

signaling_pathway cluster_myosin Myosin I ATPase Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP Myosin-Actin-ADP Myosin_ADP_Pi->Myosin_Actin_ADP Actin Binding Myosin_Actin Myosin-Actin (Rigor) Myosin_Actin_ADP->Myosin_Actin Pi Release (Power Stroke) Function Vesicle Transport, Mycelial Growth Myosin_Actin_ADP->Function Myosin_Actin->Myosin_ATP ATP Binding (Actin Release) This compound This compound This compound->Inhibition Inhibition->Myosin_ADP_Pi Inhibits ATPase Activity

Caption: Simplified signaling pathway showing this compound's inhibition of the Myosin I ATPase cycle.

References

addressing off-target effects of Phenamacril in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenamacril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential issues, including the characterization of off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Question 1: I'm observing a significant phenotype (e.g., cell death, growth inhibition) in my non-Fusarium model system. Is this an off-target effect?

Answer:

This compound is known for its high specificity towards Fusarium class I myosins[1][2][3]. However, observing effects in other organisms, especially at high concentrations, warrants a thorough investigation into potential off-target interactions. One study noted that at 100 μM, this compound can inhibit human myosin-1c[4].

To dissect this, a multi-step approach is recommended:

Step 1: On-Target Validation in a Heterologous System

If your model organism has a class I myosin, you can create a resistant mutant to see if the phenotype is rescued. Point mutations in the myosin gene, analogous to those found in resistant Fusarium strains (e.g., S217L, E420K), can be introduced into the orthologous myosin gene in your model system[1][5]. If the phenotype is rescued in the presence of this compound in the mutant, it suggests the effect is at least partially on-target.

Step 2: Biochemical Validation

Purify the class I myosin from your model organism and perform an in vitro ATPase activity assay in the presence and absence of this compound. This will directly test if this compound inhibits the motor protein of interest[4][6].

Step 3: Target-Agnostic Approaches

If the phenotype persists in the resistant mutant or if the purified myosin is not inhibited, the effect is likely off-target. Consider the following approaches to identify the off-target protein(s):

  • Thermal Proteome Profiling (TPP): This method can identify protein-ligand interactions in a cellular context by measuring changes in protein thermal stability upon drug binding.

  • Affinity Chromatography: Immobilize this compound or an analog on a resin to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

The following workflow can guide your investigation:

G cluster_phenotype Phenotype Observed cluster_investigation Investigation Workflow A Significant phenotype observed in non-Fusarium model system B Step 1: Create resistant myosin mutant in your model system A->B C Does the resistant mutant rescue the phenotype? B->C D Conclusion: Effect is likely ON-TARGET C->D Yes E Step 2: Perform in vitro biochemical assays with purified myosin C->E No F Is the purified myosin's ATPase activity inhibited by this compound? E->F F->D Yes G Step 3: Employ target-agnostic approaches (e.g., TPP, affinity chromatography) F->G No H Conclusion: Effect is likely OFF-TARGET G->H

Workflow for investigating potential off-target effects.
Question 2: My Fusarium strain is showing a weaker than expected response to this compound. How can I be sure my compound is active and the issue is with the fungus?

Answer:

First, confirm the integrity and concentration of your this compound stock. If the compound is verified, the reduced sensitivity in your Fusarium strain could be due to pre-existing or acquired resistance.

Step 1: Sequence the Myosin I Gene (myo5)

The most common mechanism of resistance is point mutations in the myo5 gene, which encodes the target myosin protein[1][2]. Sequence this gene from your strain and compare it to the sequence from a known sensitive strain. Look for mutations at key positions such as K216, S217, S418, and E420[1][5].

Step 2: Perform a Biochemical Assay

Purify the myosin I protein from both your strain and a sensitive control strain. Compare their ATPase activity in the presence of a range of this compound concentrations. A rightward shift in the IC50 curve for your strain's myosin will confirm target-based resistance[5][7].

Step 3: Investigate Non-Target-Based Resistance

If the myo5 gene sequence is wild-type and the purified protein is sensitive, consider other resistance mechanisms, such as increased expression of efflux pumps that can remove the compound from the cell[2]. You can investigate this using transcriptomics (RNA-seq) to compare the gene expression profiles of your strain and a sensitive strain after this compound treatment.

Question 3: I am seeing conflicting results between my cellular assays and my biochemical assays. What could be the cause?

Answer:

Discrepancies between cellular and biochemical data are common and can arise from several factors:

  • Compound Permeability and Efflux: this compound may not be efficiently entering the cells in your cellular assay, or it may be actively transported out by efflux pumps[2]. This would lead to a weaker effect in cells compared to the direct inhibition observed in a biochemical assay with purified protein.

  • Metabolism: The cells may be metabolizing this compound into a less active or inactive form.

  • Cellular Environment: The intracellular concentration of ATP and the presence of other interacting proteins could modulate the activity of this compound in a cellular context compared to the simplified conditions of a biochemical assay.

To troubleshoot, consider performing cellular uptake and efflux assays using radiolabeled or fluorescently tagged this compound. Additionally, analyzing cell lysates by mass spectrometry after treatment can help identify potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a noncompetitive, allosteric inhibitor of class I myosin in susceptible Fusarium species[4][8]. It binds to a pocket within the actin-binding cleft of the myosin motor domain, locking it in a pre-power stroke conformation and inhibiting its ATPase activity[3][9]. This disruption of myosin function affects crucial cellular processes like mycelial growth and vesicle transport[2][6].

Q2: How specific is this compound? A2: this compound is highly specific for certain Fusarium species, including F. graminearum, F. asiaticum, and F. fujikuroi[1][3]. It shows little to no activity against other fungi and oomycetes[1]. However, at high concentrations, some activity against human myosin-1c has been reported, suggesting the potential for off-target effects in non-fungal systems[4].

Q3: What are the known resistance mechanisms to this compound? A3: The primary mechanism of resistance is the acquisition of point mutations in the gene encoding the target myosin I protein (myo5)[1][2]. These mutations occur in or near the this compound binding pocket and reduce the compound's affinity for the protein[3][5]. Increased activity of efflux pumps has also been suggested as a potential resistance mechanism[2].

Q4: What concentration of this compound should I use in my experiments? A4: The effective concentration will vary depending on the Fusarium species and the specific assay. For in vitro growth inhibition of sensitive F. graminearum, the EC50 is typically in the range of 0.1 to 0.6 µg/mL[1][10]. For biochemical assays with purified F. graminearum myosin I, the IC50 for ATPase inhibition is approximately 0.36 to 1.10 µM[5][8]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Data Summary Tables

Table 1: In Vitro Efficacy of this compound Against Fusarium Species
SpeciesAssayEC50 / IC50Reference
F. graminearumMycelial Growth Inhibition0.126 ± 0.027 µg/mL[1]
F. pseudograminearumMycelial Growth Inhibition0.3403 ± 0.0872 µg/mL[10]
F. pseudograminearumConidial Germination Inhibition5.0273 - 26.4814 µg/mL[11]
F. pseudograminearumSporulation Inhibition0.0770 - 0.1064 µg/mL[10]
F. incarnatumMycelial Growth Inhibition0.2170 ± 0.0496 µg/mL[12]
Table 2: Biochemical Inhibition of Myosin I ATPase Activity by this compound
Myosin SourceAssay TypeIC50 (µM)Reference
F. graminearum Myo1Actin-activated ATPase~0.36[8]
F. graminearum Myo1IQ2Basal ATPase0.605 ± 0.113[5][7]
F. graminearum Myo1IQ2Actin-activated ATPase1.10 ± 0.06[5][7]
F. graminearum Myo1IQ2 S217A MutantActin-activated ATPase~4-fold increase vs WT[5]
F. graminearum Myo1IQ2 S217L/T MutantsActin-activated ATPase~60-fold increase vs WT[5]

Experimental Protocols

Protocol 1: NADH-Coupled ATPase Assay for Myosin Activity

This protocol measures the rate of ATP hydrolysis by myosin by coupling the regeneration of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified myosin I protein

  • Actin (for actin-activated assays)

  • Assay Buffer: 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • NADH

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • ATP

  • This compound stock solution in DMSO

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mix containing assay buffer, NADH, LDH, PK, and PEP.

  • Add the purified myosin I protein to the reaction mix. For actin-activated assays, also add a saturating concentration of F-actin.

  • Add this compound (or DMSO as a vehicle control) to the desired final concentration and incubate for 5-10 minutes.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law.

Protocol 2: Fusarium Mycelial Growth Inhibition Assay

This protocol determines the EC50 of this compound against the mycelial growth of a Fusarium species.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Actively growing culture of Fusarium on PDA

  • Petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA and cool to 50-55°C.

  • Add this compound (or DMSO for the control) to the molten PDA to achieve a range of final concentrations.

  • Pour the amended PDA into petri dishes and allow to solidify.

  • Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing Fusarium culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the Fusarium species.

  • Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a significant size.

  • Calculate the percentage of growth inhibition for each concentration relative to the control and determine the EC50 value by non-linear regression.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the actomyosin ATPase cycle.

G cluster_cycle Actomyosin ATPase Cycle cluster_inhibitor Inhibitor Action Myosin_ATP Myosin-ATP (Detached from Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Blocked Cycle Arrested Myosin_ADP_Pi->Blocked Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release & Power Stroke Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding This compound This compound This compound->Myosin_ADP_Pi

This compound binds to the pre-power stroke state of myosin.

References

refining protocols for high-throughput screening with Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phenamacril in high-throughput screening (HTS) assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungicide that specifically targets the myosin I motor protein in Fusarium species.[1][2] It acts as a noncompetitive and reversible inhibitor of the ATPase activity of myosin I.[3] By binding to an allosteric pocket, this compound disrupts the actin cytoskeleton, which is crucial for cellular processes like mycelial growth and development, ultimately leading to the inhibition of fungal growth and virulence.[1][2]

Q2: What are the primary assays used for high-throughput screening with this compound?

The two primary assays for HTS with this compound are the mycelial growth inhibition assay and the myosin ATPase activity assay. The mycelial growth assay is a cell-based method that assesses the macroscopic effect of this compound on fungal growth. The ATPase activity assay is a biochemical assay that measures the direct inhibitory effect of this compound on its molecular target.

Q3: At what concentrations should I test this compound in my initial screens?

For mycelial growth inhibition assays, a common starting range is from 0.5 µg/ml to 8 µg/ml.[1] For ATPase activity assays, a broader range from 0.1 nM to 100 µM can be used to determine the IC50 value.[4][5]

Q4: How does resistance to this compound develop?

Resistance to this compound primarily arises from point mutations in the gene encoding the myosin I protein.[6] These mutations can alter the binding pocket of the drug, reducing its efficacy.

Troubleshooting Guides

This section addresses common issues encountered during high-throughput screening with this compound.

Inconsistent IC50/EC50 Values

Problem: Significant variability in IC50 or EC50 values between experimental repeats.

Potential Cause Troubleshooting Step
Compound Solubility Issues Ensure this compound and its analogs are fully dissolved in the solvent (e.g., DMSO) before adding to the assay medium. Visually inspect for any precipitation. Consider using a solvent with better solubilizing properties if issues persist.
Inaccurate Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate volume transfer.
Cell/Spore Clumping Ensure a homogenous single-cell or single-spore suspension before plating. Gentle vortexing or trituration can help break up clumps.
Inconsistent Incubation Conditions Maintain consistent temperature and humidity during incubation. Variations can affect fungal growth rates and enzyme kinetics.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.
Variability in Reagent Lots Different batches of media, serum, or other reagents can have slight variations. Test new lots before use in large-scale screens and aim to use a single lot for a set of related experiments.
Low Signal-to-Noise Ratio in ATPase Assays

Problem: The difference between the signal from the negative control and the positive control is too small, making it difficult to discern true hits.

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Optimize the concentrations of ATP, myosin, and actin to ensure the assay is running under conditions that produce a robust signal.
Enzyme Instability Ensure the purified myosin enzyme is stored correctly and handled on ice to maintain its activity. Avoid repeated freeze-thaw cycles.
Incorrect Buffer Conditions Verify the pH and ionic strength of the assay buffer. The ATPase activity of myosin is sensitive to these parameters.
Interference from Assay Components Some compounds may interfere with the detection method (e.g., fluorescence quenching or enhancement). Run a control plate with compounds but without the enzyme to identify such interferences.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: IC50 Values for this compound in ATPase Activity Assays

Fungal SpeciesMyosin ConstructIC50 (µM)Reference
Fusarium graminearumFgMyo10.365 ± 0.039[4]
Fusarium graminearumFgMyo1IQ2 (basal)0.605 ± 0.113[3]
Fusarium graminearumFgMyo1IQ2 (actin-activated)1.10 ± 0.06[3]

Table 2: EC50 Values for this compound in Mycelial Growth Inhibition Assays

Fungal SpeciesEC50 (µg/ml)Reference
Fusarium verticillioidesVaries by strain[1]

Note: EC50 values for F. verticillioides can vary significantly between different strains.

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol is adapted from methods used to assess the antifungal activity of this compound against Fusarium species.[1]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (e.g., 10 mg/ml in DMSO)

  • Sterile petri dishes

  • Mycelial plugs from an actively growing Fusarium culture

  • Incubator set to 25°C

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to approximately 50-60°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 4, and 8 µg/ml). Also, prepare a control plate with the same concentration of DMSO used in the highest this compound concentration.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take mycelial plugs from the edge of an actively growing Fusarium colony.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NADH-Coupled ATPase Assay

This protocol is based on a steady-state NADH-coupled ATPase assay used to determine the IC50 of this compound.[4]

Materials:

  • Purified Fusarium myosin I enzyme

  • F-actin

  • Standard ATPase buffer (e.g., 25 mM HEPES pH 7.3, 5 mM MgCl₂, 25 mM KCl, 0.5 mM DTT)

  • ATP solution

  • NADH

  • Lactate dehydrogenase

  • Pyruvate kinase

  • Phosphoenolpyruvate

  • This compound stock solution

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the standard ATPase buffer, NADH, lactate dehydrogenase, pyruvate kinase, and phosphoenolpyruvate.

  • Add the purified myosin I enzyme and F-actin to the reaction mixture in the wells of a microplate.

  • Add serial dilutions of this compound to the wells. Include a DMSO control.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the initial rate of ATP hydrolysis for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of ATPase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

G This compound Mechanism of Action Pathway cluster_cycle Actomyosin ATPase Cycle ATP ATP MyosinI_ATP Myosin I-ATP Complex ATP->MyosinI_ATP binds MyosinI Fusarium Myosin I Actin Actin Filament Hydrolysis ATP Hydrolysis MyosinI_ATP->Hydrolysis MyosinI_ADP_Pi Myosin I-ADP-Pi Complex Hydrolysis->MyosinI_ADP_Pi ActinBinding Binding to Actin MyosinI_ADP_Pi->ActinBinding ActinBinding->Actin PowerStroke Power Stroke (Force Generation) ActinBinding->PowerStroke Pi_Release Pi Release PowerStroke->Pi_Release ADP_Release ADP Release ADP_Release->MyosinI Cycle Repeats Pi_Release->ADP_Release This compound This compound This compound->Inhibition Inhibition->MyosinI_ADP_Pi Inhibits ATPase Activity & Actin Binding G High-Throughput Screening Workflow for this compound start Start assay_prep Assay Preparation (e.g., Plate coating, Cell/Spore Seeding) start->assay_prep compound_prep Compound Library Preparation (Serial Dilutions of this compound Analogs) start->compound_prep compound_addition Compound Addition to Assay Plates assay_prep->compound_addition compound_prep->compound_addition incubation Incubation compound_addition->incubation data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence Reading) incubation->data_acquisition data_analysis Data Analysis (IC50/EC50 Determination) data_acquisition->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation end End hit_validation->end G Troubleshooting Logic for Inconsistent IC50/EC50 Values start Inconsistent IC50/EC50 check_compound Check Compound Solubility & Integrity start->check_compound check_pipetting Verify Pipetting Accuracy start->check_pipetting check_cells Assess Cell/Spore Health & Density start->check_cells check_assay Review Assay Conditions & Reagents start->check_assay resolve_compound Optimize Solvent/ Prepare Fresh Stock check_compound->resolve_compound Issue Found resolve_pipetting Calibrate Pipettes/ Use Proper Technique check_pipetting->resolve_pipetting Issue Found resolve_cells Standardize Cell Culture/ Ensure Homogenous Suspension check_cells->resolve_cells Issue Found resolve_assay Test New Reagent Lots/ Mitigate Edge Effects check_assay->resolve_assay Issue Found

References

managing Phenamacril efficacy under different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenamacril. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly specific, non-competitive, and reversible inhibitor of class I myosin in susceptible Fusarium species.[1][2] It functions as an allosteric inhibitor by binding to a specific pocket on the myosin motor domain.[3][4] This binding event prevents the large oscillation of the converter lever domain (CLD) that is necessary for ATP hydrolysis and motor function, ultimately disrupting essential cellular processes like mycelial growth and development.[3][5]

Q2: Against which organisms is this compound most effective?

This compound demonstrates potent inhibitory activity against several species within the Fusarium genus, including F. graminearum, F. asiaticum, F. fujikuroi, and F. avenaceum.[2][4][5] Its efficacy is significantly lower against other fungi and organisms due to variations in the amino acid sequence of the myosin I binding pocket.[1][4]

Q3: What is the expected IC50 value for this compound against susceptible Fusarium species?

The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the actin-activated ATPase activity of F. graminearum myosin I (FgMyo1) is approximately 360 nM.[1][2] For mycelial growth inhibition, the EC50 value for F. pseudograminearum has been reported to be in the range of 0.0998 to 0.5672 µg/ml.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in experiments.

  • Potential Cause 1: Improper Storage and Handling. this compound's stability can be compromised by improper storage.

    • Recommendation: For long-term storage, this compound powder should be kept at -20°C for up to three years.[7] In solvent, it should be stored at -80°C for up to one year.[7] For short-term storage (days to weeks), 0-4°C in a dry, dark place is recommended.[8] Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Solution Preparation and Solubility Issues. this compound has limited solubility in aqueous solutions.

    • Recommendation: Prepare stock solutions in a suitable organic solvent like DMSO.[7] For in vitro assays, a common stock solution is 55 mg/mL in DMSO, which may require sonication to fully dissolve.[7] For experiments, ensure the final concentration of the solvent is compatible with your assay and does not affect the biological system. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[9]

  • Potential Cause 3: Experimental Conditions. The pH and composition of your assay buffer could influence this compound's activity.

    • Recommendation: While specific data on the optimal pH range for this compound activity is limited, most in vitro assays are conducted at a physiological pH between 6.5 and 7.5.[10] Verify that the pH of your experimental setup is within this range and remains consistent across experiments.

Issue 2: Apparent resistance of the target Fusarium strain.

  • Potential Cause 1: Natural Resistance. Some Fusarium species, such as F. solani, exhibit natural resistance to this compound.[1]

    • Recommendation: Confirm the identity of your Fusarium strain. If working with a species known to have low susceptibility, consider using a different inhibitor or a higher concentration of this compound, though the latter may have off-target effects.

  • Potential Cause 2: Acquired Resistance. Point mutations in the myo5 gene, which encodes the class I myosin, can confer resistance to this compound.[4][11]

    • Recommendation: If you suspect acquired resistance, sequence the myo5 gene of your strain to check for known resistance-conferring mutations at key residues.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound against Fusarium graminearum Myosin I (FgMyo1)

ParameterValueNotes
IC50 (Actin-activated ATPase activity)~360 nMNon-competitive inhibition.[1][2]
IC50 (Basal ATPase activity)0.605 ± 0.113 µMInhibition in the absence of actin.[12][13]
IC50 (Actin-activated ATPase activity with FgCaM)1.10 ± 0.06 µMIn the presence of 40 µM actin and F. graminearum Calmodulin.[12][13]

Table 2: Solubility and Storage of this compound

ParameterValueRecommendations
Solubility in DMSO 55 mg/mL (254.35 mM)Sonication is recommended for dissolution.[7]
Storage (Powder) -20°C for up to 3 years---
Storage (In Solvent) -80°C for up to 1 year---
Shipping Conditions Ambient temperature or with blue ice---

Experimental Protocols

1. Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of this compound against a specific Fusarium strain.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8 µg/ml).[14] A stock solution of this compound in DMSO or ethanol is typically used, with the final solvent concentration kept constant across all plates (e.g., 0.5%).[15]

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture onto the center of each amended PDA plate.[10]

  • Incubation: Incubate the plates at 25°C in the dark for a specified period (e.g., 4 days).[10][14]

  • Data Collection: Measure the radial growth of the mycelium on each plate.

  • Analysis: Calculate the percentage of growth inhibition relative to the control (no this compound) and determine the EC50 value using appropriate statistical software.

2. Actin-Activated ATPase Activity Assay

This in vitro assay measures the effect of this compound on the ATPase activity of purified myosin I.

  • Protein Purification: Purify the myosin I motor domain construct from the target Fusarium species.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., containing Ca2+ and ATP).

  • Reaction Mixture: In a microplate, combine the purified myosin I, F-actin (e.g., 20 µM), and varying concentrations of this compound.[2]

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method.

  • Analysis: Normalize the ATPase activity to the control (no this compound) and calculate the IC50 value.

Visualizations

Caption: Mechanism of this compound action on the myosin I ATPase cycle.

Experimental_Workflow Start Start: Hypothesis (Test this compound Efficacy) Prep Prepare this compound Stock (e.g., in DMSO) Start->Prep Assay_Choice Choose Assay Prep->Assay_Choice In_Vivo In Vivo / Mycelial Growth Assay Assay_Choice->In_Vivo Cell-based In_Vitro In Vitro / ATPase Assay Assay_Choice->In_Vitro Biochemical Setup_Vivo Prepare Amended Media with this compound Concentrations In_Vivo->Setup_Vivo Setup_Vitro Prepare Reaction Mix (Myosin, Actin, this compound) In_Vitro->Setup_Vitro Incubate Incubate at Controlled Temperature Setup_Vivo->Incubate Setup_Vitro->Incubate Measure_Vivo Measure Mycelial Growth Incubate:s->Measure_Vivo:n Measure_Vitro Measure ATPase Activity (e.g., Pi release) Incubate:s->Measure_Vitro:n Analyze Analyze Data (Calculate EC50 / IC50) Measure_Vivo->Analyze Measure_Vitro->Analyze Results Results & Interpretation Analyze->Results Troubleshoot Inconsistent Results? Analyze->Troubleshoot Troubleshoot->Results No Check Review Storage, Solubility, & Strain ID Troubleshoot->Check Yes Check->Prep

Caption: General experimental workflow for assessing this compound's efficacy.

References

Technical Support Center: Identifying Molecular Markers for Phenamacril Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying molecular markers associated with Phenamacril resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a novel cyanoacrylate fungicide that specifically targets the myosin I (MyoI) motor protein in susceptible Fusarium species.[1][2][3] It functions by inhibiting the ATPase activity of myosin I, which is crucial for essential cellular processes like mycelial growth and development.[1][2][3][4] This inhibition disrupts the actin cytoskeleton, leading to impaired cellular functions and ultimately suppressing fungal growth and virulence.[1][2]

Q2: What is the most common mechanism of resistance to this compound?

The predominant mechanism of resistance to this compound is the alteration of the target protein, myosin I, due to point mutations in the corresponding gene (Myo5).[2][3] These mutations typically occur in the motor domain of the myosin protein, specifically within the this compound-binding pocket, reducing the binding affinity of the fungicide to its target.[5][6]

Q3: Are there other known mechanisms of this compound resistance?

While target site mutation is the most documented mechanism, other potential mechanisms contributing to reduced sensitivity or resistance to this compound include:

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can lead to the active removal of the fungicide from the fungal cell, lowering its intracellular concentration.[3][7]

  • Epigenetic modifications: Changes in chromatin or histone modifications could alter the expression of genes involved in resistance, such as the target gene or transporter genes.[1][3]

  • Transcriptional regulation: Comparative transcriptome analysis between sensitive and resistant isolates has shown differential expression of genes involved in oxidation-reduction processes and MFS transporters in resistant strains.[7]

Q4: How can I determine if my fungal isolate is resistant to this compound?

The initial step is to perform a phenotyping assay to determine the fungicide sensitivity of the isolate. This involves growing the fungus on media amended with a range of this compound concentrations to determine the effective concentration that inhibits 50% of growth (EC50). A significantly higher EC50 value compared to a known sensitive (wild-type) strain indicates resistance. Following phenotyping, genotyping methods can be used to identify specific resistance-conferring mutations.[8]

Troubleshooting Guides

Problem 1: My this compound sensitivity assay shows inconsistent results.

  • Possible Cause 1: Inconsistent Fungicide Concentration.

    • Solution: Ensure that the stock solution of this compound is properly dissolved and stored. Use a solvent like DMSO or ethanol for initial dissolution and ensure complete mixing when adding to the growth medium. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Uneven Inoculum.

    • Solution: Use a standardized inoculum, such as a specific number of spores or a mycelial plug of a consistent size taken from the growing edge of a fresh culture. This ensures that each plate receives a similar amount of fungal material.

  • Possible Cause 3: Variability in Growth Medium.

    • Solution: Prepare the growth medium (e.g., Potato Dextrose Agar - PDA) in a single batch for the entire experiment to minimize variation. Ensure the pH of the medium is consistent.

  • Possible Cause 4: Incubation Conditions.

    • Solution: Maintain consistent temperature and light conditions during incubation, as these factors can affect fungal growth rates.

Problem 2: I have sequenced the Myo5 gene from a resistant isolate but found no known resistance mutations.

  • Possible Cause 1: Novel Mutation.

    • Solution: The isolate may possess a novel mutation in the Myo5 gene that confers resistance. To investigate this, perform a comparative sequence analysis with the wild-type Myo5 gene. Any non-synonymous mutations, particularly in the motor domain, should be further investigated through site-directed mutagenesis and functional analysis to confirm their role in resistance.

  • Possible Cause 2: Non-Target Site Resistance.

    • Solution: The resistance may be due to a mechanism other than target site modification. Consider performing a comparative transcriptome analysis (RNA-seq) of the resistant isolate and a sensitive control strain, both treated and untreated with this compound. This can help identify upregulated genes, such as those encoding efflux pumps or detoxification enzymes, that may be responsible for resistance.[7]

  • Possible Cause 3: Gene Duplication or Overexpression.

    • Solution: Quantify the expression level of the Myo5 gene using quantitative PCR (qPCR). Overexpression of the target gene can lead to increased production of the myosin I protein, requiring a higher concentration of the fungicide for inhibition.[3]

Problem 3: My PCR amplification of the Myo5 gene is failing or producing non-specific bands.

  • Possible Cause 1: Poor DNA Quality.

    • Solution: Ensure that the genomic DNA extracted from the fungal isolate is of high purity and integrity. Use a standardized DNA extraction protocol and quantify the DNA concentration and purity (A260/A280 ratio) before use.

  • Possible Cause 2: Suboptimal Primer Design.

    • Solution: The primers may not be specific to the Myo5 gene of your fungal species. Design new primers based on a consensus sequence from multiple Fusarium species or specific to your species of interest if the genome is available. Ensure primers have appropriate melting temperatures (Tm) and are free of secondary structures.

  • Possible Cause 3: Incorrect PCR Conditions.

    • Solution: Optimize the PCR conditions, including the annealing temperature (try a gradient PCR), extension time, and the concentration of MgCl2 and dNTPs.

Quantitative Data Summary

The following table summarizes known point mutations in the myosin-5 (Myo5) gene and their associated resistance levels to this compound in various Fusarium species.

Fusarium SpeciesMutationAmino Acid ChangeResistance LevelReference
F. fujikuroiK218TLysine to ThreonineStrong[2]
F. fujikuroiS219PSerine to ProlineHigh[2][9]
F. fujikuroiS219LSerine to LeucineHigh[2][9]
F. verticillioidesS73LSerine to LeucineHigh[2]
F. verticillioidesE276KGlutamic Acid to LysineHigh[2]
F. oxysporumV151AValine to AlanineLow/Poor[2][7]
F. oxysporumS418TSerine to ThreonineLow/Poor[2][7]
F. oxysporum f. sp. melonisS175LSerine to LeucineSignificant[2]
F. graminearumK216R/ELysine to Arginine/Glutamic AcidSignificant[2]
F. graminearumS217P/LSerine to Proline/LeucineSignificant[2]
F. graminearumE420K/G/DGlutamic Acid to Lysine/Glycine/Aspartic AcidSignificant[2]
F. asiaticumA135T, V151M, P204S, I434M, A577T, R580G/H, I581FMultipleLimited[2]
F. solaniS217TSerine to ThreonineAssociated with resistance[2]

Experimental Protocols

Protocol 1: Fungal Sensitivity Assay (Agar Dilution Method)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Store at -20°C.

  • Prepare Fungicide-Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 μg/mL). Pour the plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the leading edge of a 3-5 day old culture of the fungal isolate onto the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate (0 μg/mL this compound) reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the fungicide concentration and performing a probit or logistic regression analysis.

Protocol 2: Identification of Myo5 Gene Mutations
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal mycelium using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Amplify the full-length or a specific region of the Myo5 gene using primers designed from a known Fusarium Myo5 sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequences to obtain a consensus sequence. Align the sequence from the test isolate with the sequence from a known sensitive (wild-type) strain to identify any nucleotide changes. Translate the nucleotide sequence to the amino acid sequence to determine if the mutations are non-synonymous (resulting in an amino acid change).

Protocol 3: Site-Directed Mutagenesis
  • Plasmid Preparation: Clone the wild-type Myo5 gene into a suitable expression vector.

  • Primer Design: Design primers containing the desired mutation. The mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers. This will create a mutated plasmid.

  • Template Digestion: Digest the parental (non-mutated) DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by Sanger sequencing.

  • Functional Analysis: The mutated gene can then be used in gene replacement experiments in a sensitive fungal strain to confirm that the specific mutation confers this compound resistance.

Visualizations

experimental_workflow cluster_phenotyping Phenotyping cluster_genotyping Genotyping cluster_validation Functional Validation phenotyping Fungal Isolate sensitivity_assay This compound Sensitivity Assay (EC50) phenotyping->sensitivity_assay dna_extraction gDNA Extraction sensitivity_assay->dna_extraction Resistant Isolate pcr Myo5 Gene PCR dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis mutagenesis Site-Directed Mutagenesis analysis->mutagenesis Identified Mutation transformation Fungal Transformation mutagenesis->transformation validation_assay Resistance Validation transformation->validation_assay validation_assay->analysis Confirms Resistance

Caption: Workflow for identifying and validating this compound resistance markers.

phenamacril_action_resistance cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus phenamacril_in This compound myosin Myosin I (Wild-Type) phenamacril_in->myosin Binds to atpase ATPase Activity phenamacril_in->atpase Inhibits myosin->atpase Enables growth Normal Growth atpase->growth phenamacril_res This compound myosin_mut Myosin I (Mutated) phenamacril_res->myosin_mut Reduced Binding atpase_res ATPase Activity myosin_mut->atpase_res growth_res Resistant Growth atpase_res->growth_res

Caption: Mechanism of this compound action and resistance.

troubleshooting_logic start Resistant Phenotype Observed seq_myo5 Sequence Myo5 Gene start->seq_myo5 mutation_found Mutation Found in Myo5? seq_myo5->mutation_found known_mutation Is it a known resistance mutation? mutation_found->known_mutation Yes no_mutation No Mutation in Myo5 mutation_found->no_mutation No novel_mutation Novel Mutation known_mutation->novel_mutation No functional_validation Functional Validation (Site-Directed Mutagenesis) known_mutation->functional_validation Yes novel_mutation->functional_validation transcriptome_analysis Comparative Transcriptome Analysis (RNA-seq) no_mutation->transcriptome_analysis qpcr qPCR for Myo5 Expression no_mutation->qpcr

References

optimizing Phenamacril application timing for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of Phenamacril for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly specific, non-competitive, and reversible inhibitor of class I myosin in susceptible Fusarium species.[1][2][3] It functions as an allosteric inhibitor by binding to a pocket in the myosin motor domain, which disrupts its ATPase activity and weakens the interaction between myosin and actin.[1][4] This inhibition of the myosin motor protein, which is crucial for processes like mycelial growth and vesicle transport, ultimately hinders fungal development and virulence.[5][6]

Q2: When is the optimal time to apply this compound in my in vitro experiments for maximum efficacy?

A2: For maximal inhibitory effect, this compound should be introduced to the fungal culture during the early stages of growth. Since it has been shown to inhibit both mycelial growth and conidia germination, application at the time of inoculation or very early in the log phase of growth is recommended to prevent the establishment of the fungal colony.[5][6][7] Efficacy is likely to be reduced if the treatment is applied to mature, well-established mycelial networks.

Q3: What is the recommended solvent for this compound?

A3: Based on experimental protocols, this compound can be dissolved in ethanol or DMSO.[8] It is crucial to prepare a concentrated stock solution that can be diluted into the experimental medium, ensuring the final solvent concentration does not affect fungal growth. Always include a solvent-only control in your experimental design to account for any potential effects of the solvent.

Q4: Is this compound effective against all Fusarium species?

A4: No, this compound exhibits species-specific inhibitory effects. It is highly effective against species like Fusarium graminearum, F. asiaticum, F. avenaceum, and F. fujikuroi.[1][4][5][6] However, some species, such as Fusarium solani, show natural resistance.[1][3] Resistance is often linked to specific amino acid substitutions in the myosin I protein.[2]

Q5: How can I determine the effective concentration of this compound for my specific Fusarium strain?

A5: The effective concentration can be determined by performing a dose-response experiment to calculate the EC50 (half-maximal effective concentration) for mycelial growth inhibition or the IC50 (half-maximal inhibitory concentration) for ATPase activity. A typical method is the amended agar assay, where various concentrations of this compound are incorporated into the growth medium.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no inhibitory effect of this compound observed. 1. Resistant Fusarium species/strain: The target organism may have natural or acquired resistance due to mutations in the myosin I gene (e.g., S217L mutation in FgMyo1).[10] 2. Suboptimal application timing: this compound was applied to a mature fungal culture. 3. Incorrect concentration: The concentration of this compound is too low to be effective. 4. Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Verify species/strain sensitivity: If possible, sequence the myosin I gene to check for known resistance mutations. Test a known sensitive strain as a positive control. 2. Optimize application timing: Apply this compound at the time of spore inoculation or to very young mycelia. 3. Perform a dose-response curve: Determine the EC50 for your specific strain to identify the optimal concentration range. 4. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh stock solutions.
Precipitation of this compound in the culture medium. 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High final solvent concentration: The volume of the solvent used to dissolve this compound is too high in the final medium.1. Check solubility limits: Do not exceed the recommended working concentrations. Some derivatives have low solubility.[8] 2. Use a higher stock concentration: Prepare a more concentrated stock solution to minimize the volume of solvent added to the medium. Ensure the final solvent concentration is typically ≤1%.
Inconsistent results between replicate experiments. 1. Uneven distribution of this compound: The compound is not uniformly mixed in the culture medium. 2. Variability in inoculum: The amount or age of the fungal inoculum differs between replicates. 3. Inconsistent incubation conditions: Variations in temperature, light, or humidity.1. Ensure thorough mixing: Vigorously vortex the medium after adding this compound before dispensing. 2. Standardize inoculum: Use a consistent method for inoculation, such as mycelial plugs of the same size from the edge of an actively growing culture or a defined spore suspension. 3. Maintain consistent environment: Use a calibrated incubator and monitor environmental conditions.
Inhibition observed in the solvent control group. 1. Solvent toxicity: The concentration of the solvent (e.g., ethanol, DMSO) is high enough to inhibit fungal growth.1. Reduce solvent concentration: Lower the final concentration of the solvent in the medium to a non-toxic level (e.g., <0.5%). This can be achieved by using a more concentrated stock of this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Fusarium Species

Species Parameter Value Reference
F. graminearumIC50 (ATPase activity)~360 nM[1][2]
F. graminearum (wild-type)IC50 (Actin-activated ATPase activity)1.10 ± 0.06 µM[10]
F. graminearum (wild-type)IC50 (Basal ATPase activity)0.605 ± 0.113 µM[10]
F. pseudograminearum (63 strains)EC50 (Mycelial growth)0.0998 to 0.5672 µg/ml[7]
F. pseudograminearumEC50 (Conidia germination)5.0273 to 26.4814 µg/ml[7]
F. pseudograminearumEC50 (Sporulation)0.0770 to 0.1064 µg/ml[7]

Table 2: Impact of Myosin I Mutations on this compound Sensitivity in F. graminearum

Mutation Effect on IC50 (Actin-activated ATPase activity) Reference
S217T~60-fold increase[10]
S217L~60-fold increase[10]
S217A~4-fold increase[10]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Amended Agar Assay)
  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Agar: Autoclave your desired growth medium (e.g., Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-55°C in a water bath.

  • Dosing: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest volume used for the this compound dilutions.

  • Pouring Plates: Mix the amended agar thoroughly by swirling and pour it into sterile petri dishes. Allow the plates to solidify completely.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use these values to determine the EC50 by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Myosin ATPase Activity Assay

This protocol is a generalized procedure based on published methods.[1][10]

  • Protein Purification: Express and purify the Fusarium myosin I motor domain construct from a suitable expression system (e.g., baculovirus-infected Sf9 insect cells).[1]

  • Reaction Mixture Preparation: Prepare a reaction buffer (specific composition will depend on the assay, but generally contains buffer salts, MgCl2, and ATP).

  • Assay Setup: In a microplate, combine the purified myosin protein, F-actin (for actin-activated assays), and a range of this compound concentrations. Include a solvent control.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the mixture.

  • Measurement of ATP Hydrolysis: Measure the rate of ATP hydrolysis. A common method is an NADH-coupled assay, where the regeneration of ATP from ADP and phosphoenolpyruvate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each this compound concentration. Determine the IC50 value by plotting the enzyme activity against the log of the inhibitor concentration.

Visualizations

Phenamacril_Mechanism_of_Action cluster_myosin_cycle Actomyosin Chemomechanical Cycle ATP_Binding ATP Binding Detachment Myosin Detaches from F-Actin ATP_Binding->Detachment Recovery_Stroke Recovery Stroke Detachment->Recovery_Stroke ATP_Hydrolysis ATP Hydrolysis (ADP + Pi) Recovery_Stroke->ATP_Hydrolysis PPS Pre-Power Stroke State (PPS) ATP_Hydrolysis->PPS Actin_Binding Myosin Binds F-Actin PPS->Actin_Binding Inhibition Inhibition of ATPase Activity PPS->Inhibition Power_Stroke Power Stroke (Pi Release) Actin_Binding->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release ADP_Release->ATP_Binding Cycle Repeats This compound This compound This compound->PPS Binds to Allosteric Site Disruption Disruption of Mycelial Growth, Vesicle Transport, etc. Inhibition->Disruption

Caption: Mechanism of action of this compound on the myosin I motor.

Experimental_Workflow start Start: Determine This compound Efficacy prep_culture Prepare Fungal Culture (e.g., Fusarium graminearum) start->prep_culture prep_this compound Prepare this compound Stock & Dilutions start->prep_this compound assay Perform Mycelial Growth Inhibition Assay (Amended Agar) prep_culture->assay prep_this compound->assay incubate Inoculate & Incubate Plates assay->incubate measure Measure Colony Diameter incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze end End: Efficacy Profile Established analyze->end

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree start Issue: No/Low Efficacy q1 Is the Fusarium strain known to be sensitive? start->q1 a1_no No/Unknown q1->a1_no No q2 Was this compound applied to an early-stage culture? q1->q2 Yes a1_yes Yes res_check Action: Verify sensitivity with a positive control strain or sequence MyoI gene. a1_no->res_check res_check->q2 a2_no No q2->a2_no No q3 Was a dose-response experiment performed? q2->q3 Yes a2_yes Yes timing_check Action: Re-run experiment, applying This compound at inoculation. a2_no->timing_check timing_check->q3 a3_no No q3->a3_no No end Issue Resolved/ Further Investigation q3->end Yes a3_yes Yes conc_check Action: Determine EC50 to find the optimal concentration. a3_no->conc_check conc_check->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Validating the Allosteric Binding Site of Phenamacril on Fusarium Myosin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies used to validate the binding site of Phenamacril on Fusarium graminearum myosin I (FgMyo1). It further compares this compound's performance with other known myosin inhibitors, offering insights for researchers in fungal pathology and drug discovery.

This compound: A Potent and Specific Myosin I Inhibitor

This compound is a novel cyanoacrylate fungicide that exhibits high specificity and potent inhibitory activity against class I myosin from certain Fusarium species, the causative agents of devastating crop diseases.[1][2][3][4] It acts as a reversible and non-competitive inhibitor of the myosin I motor domain's ATPase activity.[5] This allosteric inhibition mechanism sets it apart from many other myosin inhibitors and contributes to its high selectivity.[6]

Unraveling the Binding Site: A Multi-faceted Approach

The validation of this compound's binding site on FgMyo1 has been achieved through a combination of structural, biochemical, and genetic approaches.

1. X-ray Crystallography: The Definitive View

The crystal structure of the FgMyo1 motor domain in complex with this compound revealed a novel allosteric binding pocket located in the 50 kDa cleft of the motor domain, distinct from the ATP-binding site.[1][2][3][4] This finding definitively confirmed the non-competitive inhibition mechanism. The structure shows that this compound binding stabilizes the myosin in a pre-power stroke conformation, likely by blocking the closure of the actin-binding cleft, which is essential for force generation.[1][2][3][4][6]

2. Mutational Analysis: Pinpointing Key Residues

The identification of naturally occurring and engineered mutations in the myo1 gene that confer resistance to this compound has been instrumental in validating the binding site.[7][8][9][10] Amino acid substitutions at positions such as S217 and E420, which are located within the identified binding pocket, significantly reduce the inhibitory effect of this compound.[8][10] For instance, the S217L mutation is known to cause high resistance.[10] This strong correlation between mutations in the proposed binding pocket and the loss of inhibitor efficacy provides compelling evidence for the binding site's location.

3. Biochemical Assays: Quantifying Inhibition

A battery of biochemical assays has been employed to characterize the inhibitory action of this compound and to quantify its potency. These assays consistently demonstrate a dose-dependent inhibition of myosin I function.

  • ATPase Activity Assays: These assays measure the rate of ATP hydrolysis by myosin, which is the energy source for its motor function. This compound has been shown to potently inhibit both the basal and the actin-activated ATPase activity of FgMyo1.[5]

  • In Vitro Motility Assays: This technique directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors. This compound effectively halts this movement, confirming its inhibitory effect on the motor function of myosin I.

  • Microscale Thermophoresis (MST): MST experiments have been used to measure the binding affinity of this compound to FgMyo1, providing a quantitative measure of their interaction.[7]

Comparative Performance: this compound vs. Other Myosin Inhibitors

While a direct head-to-head comparison of this compound with other myosin inhibitors on Fusarium myosin I is limited in the literature, we can infer its relative performance and specificity from available data on other myosin isoforms.

InhibitorMyosin Target(s)Mechanism of ActionReported IC50Specificity
This compound Fusarium Myosin IAllosteric, non-competitive~0.36 µM (FgMyo1)[2]High for susceptible Fusarium species
Pentabromopseudilin (PBP) Myosin Ic, VAllosteric1-5 µM (Myosin Ic/Ib), 1.2 µM (Myosin Va)[11]Broad, inhibits multiple myosin classes
MyoVin-1 Myosin VUncompetitive, blocks ADP release5.5-6.3 µM (Myosin V)[12]Selective for Myosin V over Myosin II and IV[12]
2,4,6-Triiodophenol (TIP) Myosin VI------Inhibits Myosin VI
Blebbistatin Non-muscle Myosin IIAllosteric, non-competitive---Selective for Myosin II

Key Observations:

  • Specificity is Key: this compound's remarkable specificity for Fusarium myosin I is a significant advantage, minimizing off-target effects and contributing to its favorable environmental profile.[1][2][3][4] This contrasts with broader spectrum inhibitors like Pentabromopseudilin.

  • Potency: this compound exhibits potent inhibition of its target in the sub-micromolar range, comparable to or exceeding the potency of other inhibitors against their respective targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound's interaction with myosin I.

ATPase Activity Assay

This assay measures the rate of inorganic phosphate (Pi) release from ATP hydrolysis by myosin.

  • Reaction Mixture: Prepare a reaction buffer containing purified FgMyo1, F-actin, and the desired concentration of this compound (or other inhibitor).

  • Initiation: Start the reaction by adding a known concentration of ATP.

  • Time Points: At specific time intervals, quench the reaction.

  • Pi Detection: Measure the amount of liberated Pi using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the concentration of Pi released over time to determine the ATPase rate. Calculate the IC50 value by measuring the ATPase rate at various inhibitor concentrations.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin.

  • Flow Cell Preparation: Create a flow cell by attaching a coverslip coated with nitrocellulose to a microscope slide.

  • Myosin Adsorption: Introduce a solution of purified FgMyo1 into the flow cell and allow it to adsorb to the nitrocellulose surface.

  • Blocking: Block the remaining uncoated surface with a protein like bovine serum albumin (BSA) to prevent non-specific binding.

  • Actin Visualization: Introduce a solution containing fluorescently labeled F-actin and ATP, along with the desired concentration of this compound.

  • Microscopy: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: Track the movement of individual filaments to determine their velocity.

X-ray Crystallography of Protein-Ligand Complex

This technique provides a high-resolution 3D structure of the protein-inhibitor complex.

  • Protein Expression and Purification: Express and purify a sufficient quantity of the FgMyo1 motor domain.

  • Co-crystallization: Mix the purified FgMyo1 with an excess of this compound and set up crystallization trials under various conditions.

  • Crystal Soaking (Alternative): Alternatively, grow crystals of the apo-FgMyo1 and then soak them in a solution containing this compound.

  • Data Collection: Expose the resulting protein-ligand crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to calculate an electron density map and build an atomic model of the FgMyo1-Phenamacril complex.

  • Refinement and Validation: Refine the model to best fit the experimental data and validate its quality.

Microscale Thermophoresis (MST)

MST measures the binding affinity between a protein and a ligand in solution.

  • Labeling: Label the purified FgMyo1 with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of this compound.

  • Incubation: Mix the fluorescently labeled FgMyo1 at a constant concentration with each dilution of this compound and incubate to allow binding to reach equilibrium.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled FgMyo1 in a dedicated MST instrument. The movement changes upon ligand binding.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[13][14][15][16][17]

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of resistance mutations.

Myosin_Inhibition_Pathway cluster_myosin_cycle Myosin I Power Stroke Cycle cluster_inhibition This compound Inhibition Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Phenamacril (Stabilized Pre-power stroke) Myosin_ADP_Pi->Inhibited_Complex Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release & Power Stroke Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding & Actin Dissociation This compound This compound This compound->Inhibited_Complex Binds to Allosteric Site Inhibited_Complex->Acto_Myosin_ADP_Pi

Caption: Proposed mechanism of this compound inhibition of the myosin I power stroke cycle.

Experimental_Workflow cluster_biochemical Biochemical & Functional Assays cluster_structural Structural & Genetic Validation ATPase ATPase Activity Assay (Quantifies Inhibition - IC50) Validation Validation of Binding Site and Mechanism of Action ATPase->Validation Motility In Vitro Motility Assay (Visualizes Inhibition of Movement) Motility->Validation MST Microscale Thermophoresis (Measures Binding Affinity - Kd) MST->Validation Xray X-ray Crystallography (Determines 3D Structure of Binding Site) Xray->Validation Mutagenesis Site-Directed Mutagenesis & Resistance Mapping (Confirms Key Residues) Mutagenesis->Validation Hypothesis Hypothesis: This compound binds to an allosteric site on Myosin I Hypothesis->ATPase Hypothesis->Motility Hypothesis->MST Hypothesis->Xray Hypothesis->Mutagenesis

Caption: Workflow for validating the binding site and mechanism of action of this compound.

Resistance_Logic cluster_wildtype Wild-Type FgMyo1 cluster_mutant Resistant Mutant FgMyo1 WT_Myosin Wild-Type Myosin I (e.g., S217) Binding_WT This compound Binds to Allosteric Pocket WT_Myosin->Binding_WT Phenamacril_WT This compound Phenamacril_WT->Binding_WT Inhibition Inhibition of ATPase Activity Binding_WT->Inhibition Mutant_Myosin Mutant Myosin I (e.g., S217L) No_Binding Reduced/No Binding of This compound Mutant_Myosin->No_Binding Phenamacril_Mutant This compound Phenamacril_Mutant->No_Binding No_Inhibition Normal ATPase Activity No_Binding->No_Inhibition

Caption: Logical relationship between binding site mutations and this compound resistance.

References

Comparative Efficacy of Phenamacril and Other Fungicides Against Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of Phenamacril against other commonly used fungicides for the control of Fusarium species, a genus of fungi responsible for significant crop diseases and mycotoxin contamination. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Quantitative Efficacy Comparison

The in vitro efficacy of this compound and other fungicides against various Fusarium species has been evaluated in several studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and mycelial growth inhibition percentages.

Table 1: Comparative EC50 Values of Fungicides Against Fusarium Species
FungicideTarget Fusarium SpeciesAverage EC50 (µg/mL)Reference
This compound F. graminearum0.1956[1]
F. pseudograminearum0.3403 ± 0.0872[2][3]
Tebuconazole F. graminearum0.2003[1]
F. graminearum0.33 ± 0.03[4]
F. pseudograminearum0.0609[2]
Carbendazim F. pseudograminearum0.7773[2]
Fludioxonil F. pseudograminearum0.0269[2]
Kresoxim-methyl F. pseudograminearum1.1959[2]
Table 2: Mycelial Growth Inhibition of Fusarium Species by Various Fungicides
FungicideTarget Fusarium SpeciesConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Carbendazim F. oxysporum f. sp. lycopersici100, 150, 200, 250100[5]
F. oxysporum f. sp. lycopersici500, 750, 1000100
F. oxysporum f. sp. capsici500, 1000100 (in combination with Mancozeb)[6]
Tebuconazole F. culmorumNot SpecifiedHigh[7]
Azoxystrobin + Difenoconazole F. oxysporum f. sp. lycopersici25082.79[5]

Experimental Protocols

The data presented in this guide were primarily generated using the poisoned food technique , a standard in vitro method for evaluating the efficacy of fungicides.

Poisoned Food Technique for Fungicide Efficacy Testing

Objective: To determine the inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target Fusarium species.

  • Potato Dextrose Agar (PDA) medium.

  • Fungicides to be tested.

  • Sterile Petri plates (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

  • Laminar flow hood.

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Incorporation: In a laminar flow hood, add the desired concentrations of the fungicide stock solution to the molten PDA. Mix thoroughly to ensure uniform distribution. A control set of plates should be prepared with PDA medium without any fungicide.

  • Plating: Pour approximately 20 mL of the fungicide-amended PDA or control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing, pure culture of the Fusarium species. Place the mycelial disc, mycelium-side down, at the center of each PDA plate (both treated and control).

  • Incubation: Seal the Petri plates with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungal colony in millimeters at regular intervals (e.g., every 24 or 48 hours) until the fungal growth in the control plates reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested. The percentage inhibition is then plotted against the logarithm of the fungicide concentration, and a dose-response curve is generated to calculate the concentration that inhibits 50% of the fungal growth.

Visualizing Mechanisms and Workflows

Signaling Pathways and Modes of Action

The following diagrams illustrate the distinct modes of action of this compound and other common fungicides.

G cluster_this compound This compound Mode of Action This compound This compound myosin1 Myosin I Motor Protein This compound->myosin1 Binds to atpase ATPase Activity myosin1->atpase Inhibits actin Actin Cytoskeleton atpase->actin Disrupts interaction with vesicle Vesicle Transport actin->vesicle Impairs growth Mycelial Growth & Development vesicle->growth Halts

Caption: this compound's inhibitory action on the Myosin I motor protein.

G cluster_dm_inhibitors Tebuconazole (DMI) Mode of Action tebuconazole Tebuconazole c14 C14-demethylase tebuconazole->c14 Inhibits ergosterol Ergosterol Biosynthesis c14->ergosterol Blocks conversion of Lanosterol to Ergosterol lanosterol Lanosterol membrane Fungal Cell Membrane ergosterol->membrane Depletes integrity Loss of Integrity membrane->integrity Leads to

Caption: Tebuconazole's disruption of ergosterol biosynthesis.

G cluster_benzimidazoles Carbendazim (Benzimidazole) Mode of Action carbendazim Carbendazim beta_tubulin β-tubulin carbendazim->beta_tubulin Binds to microtubule Microtubule Assembly beta_tubulin->microtubule Inhibits polymerization mitosis Mitosis (Cell Division) microtubule->mitosis Disrupts growth_inhibition Fungal Growth Inhibition mitosis->growth_inhibition Leads to

Caption: Carbendazim's interference with fungal cell division.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of fungicide efficacy.

G cluster_workflow Fungicide Efficacy Testing Workflow start Start: Pure Fungal Culture prep_media Prepare PDA Medium start->prep_media add_fungicide Incorporate Fungicide (Poisoned Food Technique) prep_media->add_fungicide pour_plates Pour Petri Plates add_fungicide->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate end End: Efficacy Data calculate->end

Caption: General workflow for in vitro fungicide efficacy testing.

References

No Cross-Resistance Observed Between Phenamacril and Other Fungicide Classes in Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of existing research reveals that Phenamacril, a novel cyanoacrylate fungicide, exhibits no cross-resistance with other major classes of fungicides used to control Fusarium species. This finding is critical for researchers and agricultural professionals developing effective and sustainable disease management strategies, as it suggests that this compound can be a valuable tool in rotation programs to combat the development of fungicide resistance.

This compound operates through a highly specific mode of action, targeting the myosin I motor protein (FgMyo1 or Myosin-5), which is essential for fungal growth and pathogenesis.[1] Resistance to this compound arises primarily from point mutations in the gene encoding this protein.[1] Studies have consistently shown that Fusarium strains harboring these resistance mutations remain sensitive to fungicides with different modes of action, such as demethylation inhibitors (DMIs) and benzimidazoles.

One key study on Fusarium fujikuroi, the causal agent of rice bakanae disease, found that field-collected this compound-resistant isolates, which contained mutations in the Myosin-5 gene, showed no cross-resistance to other fungicides.[2][3] Similarly, research on prochloraz-resistant F. fujikuroi demonstrated that these isolates remained sensitive to this compound, tebuconazole, ipconazole, and carbendazim, indicating a lack of cross-resistance between prochloraz and these other fungicides, including this compound.[4][5]

This lack of cross-resistance is a significant advantage in managing fungicide resistance. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to provide guidance on alternation strategies. This compound's unique target site places it in its own category, making it an excellent rotational partner for other fungicide groups.

Comparative Fungicide Sensitivity

The following tables summarize the available data on the sensitivity of Fusarium species to this compound and other fungicides. The data highlights the effectiveness of this compound on sensitive strains and the high resistance factors observed in mutated strains, while also indicating the absence of cross-resistance.

Table 1: In Vitro Sensitivity of Fusarium pseudograminearum to Various Fungicides

FungicideChemical ClassEC50 (μg/mL)
This compoundCyanoacrylate0.22
CarbendazimBenzimidazole0.5
TebuconazoleDMI0.12
PyraclostrobinQoI0.15

Source: Data extracted from a study on the transcriptomic profiling of F. pseudograminearum.[6]

Table 2: Cross-Resistance Analysis in Prochloraz-Resistant Fusarium fujikuroi

FungicideChemical ClassSensitivity of Prochloraz-Resistant Strains
This compoundCyanoacrylateSensitive
TebuconazoleDMISensitive
IpconazoleDMISensitive
CarbendazimBenzimidazoleSensitive
FluopyramSDHISensitive

Source: Based on findings from a study on prochloraz resistance in F. fujikuroi.[4][5]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for fungicide sensitivity testing and molecular analysis of resistance.

Fungicide Sensitivity Testing (Mycelial Growth Inhibition Assay)

This protocol is a standard method for determining the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).

  • Fungal Isolates and Culture: Fusarium isolates are cultured on potato dextrose agar (PDA) for 5-7 days to obtain actively growing mycelium.

  • Fungicide Stock Solutions: Stock solutions of the fungicides are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate has reached a specified diameter.

  • Calculation of EC50: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[7]

Molecular Analysis of this compound Resistance

This protocol outlines the steps to identify mutations in the myosin gene that confer resistance to this compound.

  • DNA Extraction: Genomic DNA is extracted from both this compound-sensitive and -resistant Fusarium isolates.

  • PCR Amplification: The gene encoding the myosin I protein (e.g., FgMyo1 or Myosin-5) is amplified using specific primers.

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes between the sensitive and resistant isolates.

  • Sequence Analysis: The nucleotide sequences are translated into amino acid sequences, and these are aligned to identify any point mutations that result in a change in the amino acid sequence of the myosin protein in the resistant isolates.[8]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of this compound action and resistance, as well as the experimental workflow for assessing fungicide sensitivity.

Mechanism of this compound Action and Resistance cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain Phenamacril_S This compound Binding_S This compound Binds to Myosin I Phenamacril_S->Binding_S Myosin_WT Myosin I Protein (Wild-Type) Myosin_WT->Binding_S Inhibition_S ATPase Activity Inhibited Binding_S->Inhibition_S Growth_Inhibited Fungal Growth Inhibited Inhibition_S->Growth_Inhibited Phenamacril_R This compound Binding_R Binding Prevented Phenamacril_R->Binding_R Myosin_Mutant Mutated Myosin I Protein Myosin_Mutant->Binding_R No_Inhibition ATPase Activity Continues Binding_R->No_Inhibition Growth_Continues Fungal Growth Continues No_Inhibition->Growth_Continues Experimental Workflow for Fungicide Sensitivity Testing start Start culture Culture Fusarium Isolates on PDA start->culture prepare_fungicides Prepare Fungicide Stock Solutions culture->prepare_fungicides amend_media Prepare Fungicide- Amended PDA Plates prepare_fungicides->amend_media inoculate Inoculate Plates with Mycelial Plugs amend_media->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Values calculate->determine_ec50 end End determine_ec50->end

References

Phenamacril's Mode of Action: A Comparative Guide to a Novel Myosin I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenamacril is a novel cyanoacrylate fungicide demonstrating high specificity and efficacy against several pathogenic species of the genus Fusarium.[1][2] This guide provides a comprehensive validation of this compound's mode of action through genetic studies, objectively compares its performance with alternative fungicides, and presents supporting experimental data.

Mechanism of Action: Targeting the Fungal Motor Protein

This compound's unique mode of action lies in its specific inhibition of the myosin I motor protein (FgMyo1 in Fusarium graminearum). It acts as a reversible and non-competitive inhibitor of the ATPase activity within the myosin motor domain.[3] This disruption of ATPase activity prevents the hydrolysis of ATP, which is essential for the motor function of myosin I. Consequently, vital cellular processes in the fungus that rely on this motor protein, such as mycelial growth and development, are hindered.[2][4]

Genetic studies have robustly validated this mechanism. Resistance to this compound in Fusarium species is conferred by specific point mutations in the gene encoding the myosin I protein.[1][5] These mutations, often found in the motor domain of the protein, reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[6]

Signaling Pathway of this compound's Action

phenamacril_moa This compound This compound myosin_i Myosin I (FgMyo1) This compound->myosin_i Binds to motor domain atp_hydrolysis ATP Hydrolysis myosin_i->atp_hydrolysis Catalyzes motor_function Motor Function atp_hydrolysis->motor_function Powers cellular_processes Mycelial Growth, Vesicle Transport motor_function->cellular_processes Drives inhibition->atp_hydrolysis Inhibits (non-competitive)

Caption: this compound binds to the myosin I motor domain, non-competitively inhibiting ATP hydrolysis and disrupting essential motor functions.

Comparative Performance Analysis

To evaluate the efficacy of this compound, its performance is compared against fungicides with different modes of action that are also utilized in the control of Fusarium species. The alternatives include:

  • Tebuconazole and Prothioconazole (Triazoles): These fungicides inhibit the C14-demethylation step in ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][7][8]

  • Fludioxonil (Phenylpyrrole): This fungicide disrupts signal transduction pathways, specifically the high osmolarity glycerol (HOG) pathway, which is crucial for the fungus's response to osmotic stress.[2][5][9]

  • Carbendazim (Benzimidazole): Carbendazim works by inhibiting beta-tubulin assembly, thereby disrupting microtubule formation and arresting cell division.[10][11]

The following table summarizes the 50% effective concentration (EC50) values of this compound and these alternative fungicides against various Fusarium species, providing a quantitative comparison of their in vitro efficacy.

FungicideMode of ActionFusarium graminearum (µg/mL)Fusarium pseudograminearum (µg/mL)Fusarium oxysporum (µg/mL)Fusarium verticillioides (µg/mL)Fusarium solani
This compound Myosin I Inhibition0.126 ± 0.027[1]0.3403 ± 0.0872[6]Susceptible[12]Susceptible[12]Intrinsically Resistant[13]
Tebuconazole Sterol Biosynthesis Inhibition0.3052 (mean)[14]0.2328 ± 0.0840[15]---
Prothioconazole Sterol Biosynthesis Inhibition0.12 - 23.6[16]-1.62 (mean)[4]--
Fludioxonil Signal Transduction Disruption-0.0613 ± 0.0346[17]Low sensitivity[3]--
Carbendazim Tubulin Polymerization Inhibition0.55 ± 0.13[18]0.755 ± 0.336[17]-0.5957 (mean)[19]-

Note: EC50 values can vary between studies and isolates. The data presented represents a selection from the cited literature.

Signaling Pathways of Alternative Fungicides

alternative_fungicides cluster_tebuconazole Tebuconazole/Prothioconazole cluster_fludioxonil Fludioxonil cluster_carbendazim Carbendazim tebuconazole Tebuconazole/ Prothioconazole cyp51 Lanosterol 14α-demethylase (CYP51) tebuconazole->cyp51 Inhibits ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Maintains fludioxonil Fludioxonil hhk Hybrid Histidine Kinase (HHK) fludioxonil->hhk Hyperactivates hog_pathway HOG Pathway hhk->hog_pathway Activates osmotic_stress_response Osmotic Stress Response hog_pathway->osmotic_stress_response Mediates carbendazim Carbendazim beta_tubulin β-tubulin carbendazim->beta_tubulin Inhibits polymerization microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly Essential for cell_division Cell Division microtubule_assembly->cell_division Required for

Caption: Modes of action for alternative fungicides targeting different cellular pathways.

Experimental Protocols

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against a specific fungal isolate.

Materials:

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solution (e.g., in DMSO or water)

  • Sterile Petri dishes (90 mm)

  • Fungal culture (actively growing)

  • Cork borer (5 mm diameter)

  • Incubator (25°C)

Procedure:

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.

  • Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control with no fungicide should be included.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control PDA plate.

  • Incubate the plates at 25°C in the dark for a specified period (e.g., 3-5 days), or until the mycelial growth in the control plate has reached a significant diameter.

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myosin I enzyme in the presence and absence of an inhibitor.

Materials:

  • Purified myosin I enzyme

  • Assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like MOPS or Tris-HCl at a specific pH)

  • ATP solution

  • Inhibitor (this compound) solution at various concentrations

  • Malachite green reagent (for detecting inorganic phosphate)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified myosin I enzyme in the wells of a microplate.

  • Add the inhibitor (this compound) at a range of concentrations to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a short period.

  • Initiate the reaction by adding a known concentration of ATP to all wells.

  • Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS or EDTA).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released during the reaction.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin) and determine the IC50 value of the inhibitor.

Site-Directed Mutagenesis of the Myosin I Gene

This protocol is used to introduce specific point mutations into the myosin I gene to validate its role in fungicide resistance.

Materials:

  • Plasmid DNA containing the wild-type myosin I gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired point mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • Mutagenesis PCR: Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.

  • PCR Cycling: Perform PCR with a high-fidelity polymerase. The cycling conditions typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Following PCR, add the DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Experimental Workflow for Genetic Validation

genetic_validation_workflow start Start: Wild-type Fusarium strain (this compound-sensitive) mutagenesis Site-Directed Mutagenesis of Myosin I Gene start->mutagenesis transformation Transformation into Wild-type Protoplasts mutagenesis->transformation selection Selection of Transformants transformation->selection verification Sequence Verification of Mutation selection->verification phenotype_assay Phenotype Assay: Fungicide Sensitivity Test verification->phenotype_assay result Result: Mutant Strain Exhibits this compound Resistance phenotype_assay->result

Caption: Workflow for confirming the role of myosin I mutations in this compound resistance.

References

Phenamacril: A Novel Myosin I Inhibitor Challenging Conventional Fungicides for Fusarium Head Blight Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of Phenamacril presents a paradigm shift in the management of Fusarium Head Blight (FHB), a devastating cereal disease. This guide provides a detailed comparison of this compound with conventional fungicides, supported by experimental data, to delineate its unique mechanism of action and performance.

Fusarium Head Blight, primarily caused by the fungus Fusarium graminearum, poses a significant threat to cereal production worldwide, leading to yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON). For decades, the primary chemical defense against FHB has been conventional fungicides, predominantly from the triazole class. However, the novel cyanoacrylate fungicide, this compound, offers a distinct and highly specific mode of action, positioning it as a noteworthy alternative.

Mechanism of Action: A Tale of Two Targets

This compound's efficacy stems from its unique targeting of the Fusarium-specific class I myosin (FgMyoI), a motor protein essential for fungal growth and pathogenesis.[1][2] It acts as a reversible and non-competitive inhibitor of the ATPase activity of FgMyoI, thereby disrupting crucial cellular functions like mycelial growth and the formation of toxisomes where mycotoxins are produced.[1][3] This targeted approach contributes to its classification as an environmentally benign fungicide with high specificity.[2]

In contrast, conventional triazole fungicides, such as tebuconazole and prothioconazole, inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] They achieve this by targeting the C14-demethylase enzyme. Disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death. Succinate dehydrogenase inhibitor (SDHI) fungicides, another class used for FHB, target complex II in the mitochondrial respiratory chain, inhibiting fungal respiration.

dot

cluster_this compound This compound Signaling Pathway This compound This compound FgMyoI Fusarium Myosin I (FgMyoI) This compound->FgMyoI Binds to allosteric site ATPase_activity ATPase Activity This compound->ATPase_activity Inhibits Actin_binding Actin Binding This compound->Actin_binding Inhibits Vesicle_transport Vesicle Transport & Mycotoxin Production Fungal_growth Fungal Growth Inhibition

Caption: this compound's inhibitory action on the FgMyoI motor protein.

dot

cluster_triazole Triazole Fungicide Signaling Pathway Triazole Triazole C14_demethylase C14-demethylase Enzyme Triazole->C14_demethylase Inhibits Ergosterol_biosynthesis Ergosterol Biosynthesis C14_demethylase->Ergosterol_biosynthesis Blocks Cell_membrane Fungal Cell Membrane Integrity Ergosterol_biosynthesis->Cell_membrane Disrupts Fungal_cell_death Fungal Cell Death Cell_membrane->Fungal_cell_death Leads to cluster_workflow In Vitro EC50 Determination Workflow Isolate Isolate F. graminearum Culture Culture on PDA Isolate->Culture Plug Obtain mycelial plugs Culture->Plug Inoculate Inoculate amended media with plugs Plug->Inoculate Amended_media Prepare fungicide-amended media (various concentrations) Amended_media->Inoculate Incubate Incubate and measure colony diameter Inoculate->Incubate Calculate Calculate EC50 values Incubate->Calculate

References

Comparative Transcriptome Analysis of Phenamacril-Treated Fusarium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the molecular impact of Phenamacril on Fusarium species, summarizing key transcriptomic findings, experimental approaches, and affected cellular pathways.

This compound is a cyanoacrylate fungicide known for its specific and potent activity against various Fusarium species, which are significant plant pathogens causing diseases like Fusarium head blight and vascular wilt.[1][2] This guide provides a comparative overview of the transcriptomic responses of Fusarium to this compound treatment, drawing on recent research to illuminate its mechanism of action and the resistance strategies employed by the fungus.

Mechanism of Action

This compound primarily targets the type I myosin (Myo5), an essential motor protein involved in cellular processes such as vesicle transport and mycelial growth.[2][3] By inhibiting the ATPase activity of Myo5, this compound disrupts the actin cytoskeleton, leading to impaired fungal growth and virulence.[2][4][5] Its high specificity for Fusarium myosin I makes it an effective and environmentally conscious fungicide.[2][6]

Comparative Transcriptomic Insights

Recent studies have employed RNA sequencing (RNA-Seq) to analyze the global gene expression changes in Fusarium species upon this compound exposure. These analyses have been conducted on both this compound-sensitive and resistant strains of Fusarium asiaticum and Fusarium oxysporum, as well as in comparison to other fungicides in Fusarium pseudograminearum and Fusarium graminearum.[1][7][8][9]

A key finding across these studies is the significant alteration in the transcriptome of Fusarium following this compound treatment. The number of differentially expressed genes (DEGs) varies depending on the species, strain sensitivity, and treatment conditions. For instance, in a study on F. asiaticum, 2135 DEGs were identified between sensitive and resistant strains.[7][10] In F. oxysporum, 2728 DEGs were noted after treatment.[1][11] Another study on F. pseudograminearum identified 814 DEGs in response to this compound.[8]

Data Summary of Differentially Expressed Genes (DEGs)

The following tables summarize the key up- and down-regulated genes and pathways identified in comparative transcriptome analyses of this compound-treated Fusarium.

Table 1: Key Up-Regulated Genes and Pathways in this compound-Resistant Fusarium Strains

Gene/Pathway CategorySpecific Genes/PathwaysImplicated FunctionFusarium Species
Transport Ammonium transporter MEP1/MEP2, Amino-acid permease inda1, MFS transportersNutrient uptake, efflux of toxic compoundsF. asiaticum, F. oxysporum[1][7][10]
Metabolism Nitrate reductase, Succinate-semialdehyde dehydrogenase, 2, 3-dihydroxybenzoic acid decarboxylaseNitrogen metabolism, stress responseF. asiaticum[7][10]
Oxidation-Reduction Copper amine oxidase 1Oxidative stress responseF. asiaticum, F. oxysporum[1][7][10]

Table 2: Key Down-Regulated Genes and Pathways in this compound-Sensitive Fusarium Strains

Gene/Pathway CategorySpecific Genes/PathwaysImplicated FunctionFusarium Species
Cell Wall Synthesis Chitin synthase 1Fungal cell wall integrityF. asiaticum[10]
Transcription & Translation Transcriptional regulatory protein pro-1, ATP-dependent RNA helicase DED1, Ribosomal biogenesis proteinsGene expression regulation, protein synthesisF. asiaticum, F. oxysporum[1][10][11]
Metabolism 4-aminobutyrate aminotransferase, Acetyl-coenzyme A synthetaseAmino acid and fatty acid metabolismF. asiaticum[10]
Ion Transport Sarcoplasmic/endoplasmic reticulum calcium ATPase 2Calcium homeostasisF. asiaticum[10]

Table 3: Commonly Down-Regulated Genes in Both Sensitive and Resistant Strains

Gene/Pathway CategorySpecific Genes/PathwaysImplicated FunctionFusarium Species
Metabolism Cyanide hydrataseDetoxificationF. asiaticum[10]
Development & Signaling Mating-type protein MAT-1Fungal developmentF. asiaticum[10]
Transport Putative purine nucleoside permease, Plasma membrane protein yro2Nucleoside transport, membrane functionF. asiaticum[10]

Experimental Protocols

The following provides a generalized methodology based on the cited transcriptomic studies.

1. Fungal Strains and Culture Conditions:

  • Fusarium strains (both sensitive and resistant to this compound) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

  • For transcriptomic analysis, mycelia are typically grown in a liquid medium like Mung Bean Soup (MS) to a specific growth phase.[9]

2. Fungicide Treatment:

  • This compound is added to the liquid cultures at a predetermined concentration, often based on the half-maximal effective concentration (EC50) value.[9] For example, treatments of 1 µg/mL and 10 µg/mL have been used.[7][10]

  • Mycelia are harvested after a specific incubation period (e.g., 12 hours) for RNA extraction.[7]

3. RNA Extraction and Sequencing:

  • Total RNA is extracted from the harvested mycelia using standard protocols or commercial kits.

  • The quality and quantity of the extracted RNA are assessed.

  • RNA sequencing is performed on a high-throughput platform, such as the Illumina NovaSeq 6000.[7]

4. Bioinformatic Analysis:

  • The raw sequencing reads are filtered to remove low-quality data.

  • The clean reads are mapped to the reference genome of the respective Fusarium species.

  • Gene expression levels are quantified (e.g., using FPKM - Fragments Per Kilobase of transcript per Million mapped reads).

  • Differentially expressed genes (DEGs) are identified based on statistical criteria, such as a |log2(Fold Change)| > 1 and a False Discovery Rate (FDR) < 0.05.[7]

  • Functional annotation and enrichment analysis (e.g., Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG)) are performed to understand the biological functions of the DEGs.

Visualizing the Impact of this compound

Experimental Workflow for Comparative Transcriptome Analysis

G cluster_preparation Strain Preparation & Culture cluster_treatment Fungicide Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis S Fusarium Strains (Sensitive & Resistant) C Liquid Culture (e.g., MS medium) S->C T This compound Treatment (e.g., 1 µg/mL) C->T H Mycelia Harvest (e.g., after 12h) T->H R Total RNA Extraction H->R L Library Preparation R->L Seq Illumina Sequencing L->Seq D Data Quality Control Seq->D M Read Mapping to Reference Genome D->M E Gene Expression Quantification M->E DEG DEG Identification (|log2FC|>1, FDR<0.05) E->DEG FA Functional Annotation (GO, KEGG) DEG->FA

Caption: A generalized workflow for the comparative transcriptome analysis of this compound-treated Fusarium.

This compound's Mode of Action and Fungal Response Pathway

G cluster_action This compound's Primary Action cluster_cellular_effect Downstream Cellular Effects cluster_transcriptional_response Transcriptional Response in Sensitive Strains cluster_resistance_mechanism Resistance Mechanisms P This compound M Type I Myosin (Myo5) P->M Inhibits UR Up-regulation of: - Transporters (Efflux) - Stress Response Genes - Metabolic Pathways P->UR Induces in Resistant Strains A ATPase Activity M->A Regulates CS Cytoskeleton Disruption A->CS VT Impaired Vesicle Transport CS->VT GG Inhibited Mycelial Growth VT->GG DR Down-regulation of: - Chitin Synthesis - Ribosome Biogenesis - Metabolism GG->DR Triggers

Caption: The inhibitory action of this compound on Fusarium and the resulting cellular and transcriptomic responses.

References

A Comparative Guide to the Non-Competitive Inhibition of Myosin by Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Phenamacril's non-competitive inhibition of Fusarium class I myosin. For comparative purposes, this guide also details the mechanisms of two other fungicides used to control Fusarium species, Carbendazim and Tebuconazole, which operate via different modes of action. This information is intended to provide researchers with a clear understanding of this compound's unique mechanism and to facilitate further studies in fungicide development and myosin-targeted drug design.

This compound: A Specific, Non-Competitive Inhibitor of Fusarium Myosin I

This compound is a novel cyanoacrylate fungicide that has demonstrated high specificity and potent inhibitory effects against certain Fusarium species, which are devastating plant pathogens.[1][2][3] Its mode of action is the non-competitive inhibition of the class I myosin motor protein in susceptible Fusarium species.[1][3][4] This inhibition disrupts essential cellular processes reliant on the actin cytoskeleton, ultimately leading to fungal growth inhibition.[5]

Mechanism of Non-Competitive Inhibition

This compound binds to an allosteric pocket within the actin-binding cleft of the Fusarium graminearum myosin I (FgMyo1) motor domain.[2][6] This binding event does not prevent the binding of the substrate, ATP, to the myosin's active site. Instead, it is proposed to lock the myosin in a conformation that prevents the closure of the actin-binding cleft, a crucial step in the mechanochemical cycle.[2] This allosteric inhibition effectively halts the motor function of myosin, disrupting its role in intracellular transport and other essential cellular activities.

Studies have shown that this compound reversibly inhibits the ATPase activity of FgMyo1, with an IC50 value of approximately 360 nM.[1][7] The non-competitive nature of this inhibition is evidenced by the fact that increasing the concentration of the substrate (ATP) does not overcome the inhibitory effect of this compound.

dot

Mechanism of Myosin Inhibition by this compound cluster_0 Normal Myosin-Actin Cycle cluster_1 Inhibition by this compound Myosin Myosin Myosin_ATP Myosin-ATP Complex Myosin->Myosin_ATP ATP Binding Myosin_this compound Myosin-Phenamacril (Allosteric Binding) Myosin->Myosin_this compound This compound Binding ATP ATP Inhibited_Complex Inhibited Myosin-ATP-Actin Complex (Cleft Open) ATP->Inhibited_Complex Acto_Myosin_ATP Actomyosin-ATP Complex Myosin_ATP->Acto_Myosin_ATP Binds Actin Actin Actin Actin->Inhibited_Complex ADP_Pi ADP + Pi Acto_Myosin_ATP->ADP_Pi ATP Hydrolysis Force_Generation Force Generation & Actin Translocation ADP_Pi->Force_Generation Force_Generation->Myosin Release This compound This compound Myosin_this compound->Inhibited_Complex ATP & Actin Binding Still Possible No_Force No Force Generation Inhibited_Complex->No_Force Cleft Closure Blocked

Caption: Non-competitive inhibition of myosin by this compound.

Comparative Analysis with Other Fungicides

While this compound exhibits a unique mode of action, other fungicides are also employed to control Fusarium infections. This section compares this compound with two such alternatives, Carbendazim and Tebuconazole, which target different cellular processes.

FeatureThis compoundCarbendazimTebuconazole
Target Class I Myosinβ-tubulin14α-demethylase (CYP51)
Mechanism Non-competitive inhibition of ATPase activity, blocking motor function.Inhibition of microtubule assembly, disrupting cell division.[4][8][9]Inhibition of ergosterol biosynthesis, disrupting cell membrane integrity.[1]
Inhibition Type Non-competitive (Allosteric)Mitotic inhibitorEnzyme inhibitor
Quantitative Data IC50 (FgMyo1 ATPase): ~360 nM[7][10]EC50 (F. pseudograminearum mycelial growth): 0.3403 µg/mlEC50 (F. graminearum mycelial growth): 0.55 µg/ml[11]EC50 (F. graminearum mycelial growth): 0.33 µg/ml

dot

Fungicide Mechanisms of Action against Fusarium cluster_this compound This compound cluster_carbendazim Carbendazim cluster_tebuconazole Tebuconazole This compound This compound Myosin Myosin I This compound->Myosin Inhibits Actin_Cytoskeleton Actin Cytoskeleton Disruption Myosin->Actin_Cytoskeleton Fungal_Cell_Death Fungal Cell Death Actin_Cytoskeleton->Fungal_Cell_Death Leads to Carbendazim Carbendazim Beta_Tubulin β-tubulin Carbendazim->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Inhibition Beta_Tubulin->Microtubule_Assembly Microtubule_Assembly->Fungal_Cell_Death Leads to Tebuconazole Tebuconazole CYP51 14α-demethylase (CYP51) Tebuconazole->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Inhibition CYP51->Ergosterol_Biosynthesis Ergosterol_Biosynthesis->Fungal_Cell_Death Leads to Fungal_Cell Fusarium Cell

Caption: Comparison of the cellular targets of different fungicides.

Experimental Protocols

NADH-Coupled ATPase Assay

This assay is used to determine the steady-state ATPase activity of myosin. The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified Fusarium myosin I

  • Actin

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 10 mM MOPS, 0.1 mM EGTA)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Add the purified myosin and actin to the reaction mixture in the wells of a microplate.

  • Add varying concentrations of this compound or the solvent control to the wells.

  • Incubate the plate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding a saturating concentration of ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a microplate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. The rate is proportional to the slope of the absorbance versus time plot.

  • Plot the ATPase activity as a function of this compound concentration to determine the IC50 value.

dot

NADH-Coupled ATPase Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix (NADH, PEP, PK, LDH) Start->Prepare_Mix Add_Myosin_Actin Add Myosin and Actin Prepare_Mix->Add_Myosin_Actin Add_Inhibitor Add this compound (or control) Add_Myosin_Actin->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Initiate_Reaction Initiate with ATP Incubate->Initiate_Reaction Measure_Absorbance Measure A340 over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate ATPase Rate Measure_Absorbance->Calculate_Rate Plot_Data Plot Rate vs. [Inhibitor] & Determine IC50 Calculate_Rate->Plot_Data End End Plot_Data->End

Caption: Workflow for determining myosin ATPase activity.

In Vitro Motility Assay (Gliding Filament Assay)

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Materials:

  • Purified Fusarium myosin I

  • Fluorescently labeled F-actin (e.g., with phalloidin-rhodamine)

  • ATP solution

  • Assay buffer (e.g., containing KCl, MgCl2, DTT, and an oxygen-scavenging system)

  • Nitrocellulose-coated coverslips

  • Microscope slides

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Construct a flow cell by attaching a nitrocellulose-coated coverslip to a microscope slide.

  • Introduce the purified myosin into the flow cell and allow it to adsorb to the nitrocellulose surface.

  • Block non-specific binding sites with a protein like bovine serum albumin (BSA).

  • Introduce the fluorescently labeled F-actin into the flow cell.

  • Add the assay buffer containing ATP and this compound at various concentrations (or a solvent control).

  • Observe the movement of the actin filaments using fluorescence microscopy and record videos.

  • Analyze the videos to determine the velocity of the actin filaments.

  • Plot the filament velocity as a function of this compound concentration to assess the inhibitory effect.

Conclusion

This compound represents a significant advancement in the development of targeted fungicides. Its non-competitive inhibition of Fusarium class I myosin is a highly specific and effective mechanism of action that distinguishes it from other fungicides like Carbendazim and Tebuconazole. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this compound and to explore the development of novel myosin inhibitors for applications in agriculture and medicine. The comparative data presented highlights the diverse strategies that can be employed to combat fungal pathogens and underscores the importance of understanding the specific molecular interactions between inhibitors and their targets.

References

Comparative Environmental Impact Assessment of Phenamacril and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The development of novel fungicides with high efficacy and minimal environmental impact is a critical endeavor in modern agriculture and drug development. Phenamacril, a newer cyanoacrylate fungicide, has been noted for its high specificity against Fusarium species, leading to suggestions of it being an environmentally benign option. This guide provides a comprehensive comparison of the environmental impact of this compound with two other commonly used fungicides, Tebuconazole and Octylisothiazolinone, based on available experimental data.

Executive Summary

This guide synthesizes data on the ecotoxicity, environmental fate, and effects on non-target organisms of this compound, Tebuconazole, and Octylisothiazolinone. While this compound exhibits high specificity to its target, a comprehensive quantitative assessment of its environmental impact is limited by the current lack of publicly available data. In contrast, Tebuconazole and Octylisothiazolinone have been more extensively studied, revealing broader environmental impacts.

Data Presentation

Table 1: Comparison of Soil Degradation and Bioaccumulation Potential
FungicideSoil Degradation Half-life (DT50)Bioaccumulation Potential (BCF)
This compound 17.1 days[1]No data available
Tebuconazole Highly variable: 20.3 to 3904 days[2]Low to moderate potential (BCF = 78-140)[2][3]
Octylisothiazolinone (OIT) 9.3 days[1]Low potential (BCF = 92.6)[1]
Table 2: Acute Ecotoxicity Data for Non-Target Organisms
OrganismEndpointThis compoundTebuconazoleOctylisothiazolinone (OIT)
Fish 96h LC50No data available4.4 - 9.05 mg/LVery high toxicity (data not quantified in searches)
Aquatic Invertebrates (Daphnia magna) 48h EC50No data available2.37 - 3.53 mg/LVery high toxicity (data not quantified in searches)
Algae 72-96h EC50No data availableData available, but not specified in searchesVery high toxicity (data not quantified in searches)
Birds (Bobwhite Quail) Acute Oral LD50No data available1988 mg/kg[3]No data available
Honeybees (Apis mellifera) Acute Contact LD50No data availableLow toxicity (96-h LC50 = 1.389 mg/L for a mixture)[4][5][6][7]No data available
Table 3: Effects on Soil Microbial Communities
FungicideReported Effects
This compound High concentrations can alter soil microbial communities.[8][9]
Tebuconazole Can decrease microbial biomass and activity, with effects varying by concentration and soil type. Some studies show stimulation of certain bacterial and fungal populations.[10][11][12][13][14][15][16][17][18]
Octylisothiazolinone (OIT) Inhibits bacterial and fungal growth, with persistent inhibitory effects even after dissipation.[19]

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily generated following standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for their reliability and reproducibility.

Diagram 1: General Workflow for Aquatic Ecotoxicity Testing

G cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis A Test Chemical Preparation C Exposure to a range of concentrations A->C B Test Organism Culture B->C D Observation of effects (e.g., mortality, immobilization, growth inhibition) C->D E Statistical Analysis to determine LC50/EC50 D->E

Caption: General experimental workflow for aquatic ecotoxicity testing following OECD guidelines.

Methodology Details:

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[5][14][20][21][22] Fish are exposed to various concentrations of the test substance in a controlled environment, and mortality is recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period.[2][7][23][24][25] Young daphnids are exposed to a series of concentrations of the test substance, and their mobility is observed.

  • Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[10][12][26][27][28] Algal cultures are exposed to different concentrations of the test substance for 72 to 96 hours, and the inhibition of growth is measured.

  • Avian Acute Oral Toxicity Test (OECD 223): This test determines the single oral dose of a substance that is lethal to 50% of the test birds (LD50).[8][13][29][30][31] The test substance is administered orally to birds, and mortality is observed over a specified period.

  • Honeybee Acute Oral and Contact Toxicity Test (OECD 246 & 213/214): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) through either oral ingestion or direct contact.[32][33][34][35][36]

  • Bioaccumulation in Fish (OECD 305): This guideline outlines the procedure for determining the bioconcentration factor (BCF) of a chemical in fish, which indicates its potential to accumulate in living organisms.[1][3][4][6][37]

Signaling Pathways and Mechanisms of Toxicity

The environmental impact of a fungicide is not only determined by its acute toxicity but also by its potential to interfere with crucial biological signaling pathways in non-target organisms.

This compound

The primary mode of action for this compound is the inhibition of myosin I in Fusarium species, which is essential for fungal growth and development.[38][39] This high degree of specificity is the basis for its classification as an environmentally benign fungicide. Currently, there is a lack of published data on the effects of this compound on specific signaling pathways in non-target organisms.

Tebuconazole

Tebuconazole, as an azole fungicide, is known to inhibit the ergosterol biosynthesis pathway in fungi. However, in non-target organisms, particularly vertebrates, it can act as an endocrine disruptor. Studies have shown that Tebuconazole can interfere with the hypothalamic-pituitary-gonadal (HPG), hypothalamic-pituitary-thyroid (HPT), and hypothalamic-pituitary-adrenal (HPA) axes in fish.[40][41] This disruption can lead to adverse effects on reproduction, development, and overall health.

Diagram 2: Simplified Representation of Tebuconazole's Endocrine Disrupting Effect in Fish

G cluster_0 Hypothalamus-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Gonads Gonads Pituitary->Gonads Steroid_Hormones Steroid Hormones (e.g., Estradiol, Testosterone) Gonads->Steroid_Hormones Tebuconazole Tebuconazole Tebuconazole->Gonads Inhibition of steroidogenesis Adverse_Effects Adverse Reproductive and Developmental Effects Steroid_Hormones->Adverse_Effects

Caption: Tebuconazole can disrupt the HPG axis in fish by inhibiting steroid hormone production.

Octylisothiazolinone (OIT)

Octylisothiazolinone is a broad-spectrum biocide with a reactive mode of action that involves the inhibition of various enzymes and disruption of cellular functions in a wide range of organisms. Its high reactivity makes it highly toxic to many aquatic organisms. The specific signaling pathways disrupted in non-target organisms are not as well-defined as the endocrine-disrupting effects of Tebuconazole and are likely to be more general and widespread due to its non-specific mode of action.

Logical Relationships in Environmental Impact Assessment

The overall environmental impact of a fungicide is a complex interplay of its intrinsic properties and various environmental factors.

Diagram 3: Factors Influencing the Environmental Risk of a Fungicide

G Fungicide Fungicide Properties (Toxicity, Persistence, Mobility) Exposure Exposure of Non-Target Organisms Fungicide->Exposure Environment Environmental Factors (Soil type, Climate, Water body characteristics) Environment->Exposure Application Application Method & Rate Application->Exposure Risk Environmental Risk Exposure->Risk

Caption: The environmental risk of a fungicide is determined by its properties, application, and environmental context.

Conclusion

Tebuconazole presents a more complex environmental profile with high variability in its persistence and known endocrine-disrupting effects in aquatic vertebrates. Octylisothiazolinone is characterized by its rapid degradation but also its high toxicity to a broad range of organisms.

For a comprehensive and objective comparison, further research is critically needed to generate robust ecotoxicological data for this compound across a range of representative non-target species. Standardized testing following OECD guidelines is essential to allow for direct and meaningful comparisons with other fungicides. Researchers and drug development professionals should consider these data gaps when evaluating the environmental footprint of new fungicidal compounds.

References

Comparative Analysis of Phenamacril Resistance Mutations in Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Phenamacril is a novel cyanoacrylate fungicide with high specificity and efficacy against various Fusarium species, which are devastating plant pathogens responsible for diseases like Fusarium head blight in cereal crops.[1][2][3] However, the emergence of resistance to this compound poses a significant threat to its long-term effectiveness. This guide provides a comparative analysis of the known resistance mutations in different Fusarium species, supported by experimental data, to aid in the development of resistance management strategies and novel fungicides.

The primary mechanism of resistance to this compound in Fusarium species is the alteration of its target protein, a class I myosin (also referred to as myosin-5 in some literature).[1][2][4][5] Point mutations in the gene encoding this motor protein, often designated as FgMyo1 in Fusarium graminearum, reduce the binding affinity of this compound, thereby conferring resistance.[1][4][6]

Quantitative Analysis of this compound Resistance

The level of resistance is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. A higher EC50 value indicates a greater level of resistance. The following table summarizes key mutations and their impact on this compound sensitivity across different Fusarium species.

Fusarium SpeciesGeneAmino Acid SubstitutionResistance LevelReference
F. graminearumFgMyo1S217LHigh[7][8]
K216R/EHigh[1][4]
E420K/G/DHigh[1][4]
C423ANatural Resistance[9]
F. fujikuroiMyosin-5S219P/LHigh[1][4][6]
K218THigh[1][4]
F. verticillioidesFvMyo1S73LHigh[1][10][11]
E276KHigh[1][10][11]
F. oxysporumFoMyo5S175LSignificant[1][4]
V151AInherent Poor Resistance[1][4]
S418TInherent Poor Resistance[1][4]
F. asiaticumMyosin-5K216R/EHigh[12]
S217P/LHigh[12]
E420K/G/DHigh[12]
S418R, I424R, A577GModerate[12]
A135T, V151M, P204S, I434M, A577T, R580G/H, I581FLow[12]
F. solaniMyosin-5T218S and K376MIntrinsic Resistance[5]

Experimental Protocols

The identification and characterization of this compound resistance in Fusarium species typically involve the following key experimental procedures.

Generation and Selection of Resistant Mutants

Resistant strains are often generated in the laboratory through mutagenesis followed by selection on fungicide-amended media.

  • UV Mutagenesis:

    • Prepare a conidial suspension of the wild-type Fusarium strain.

    • Expose the suspension to ultraviolet (UV) radiation to induce mutations. The duration and intensity of UV exposure should be optimized to achieve a desired survival rate (e.g., 20-30%).

    • Plate the mutagenized conidia onto potato dextrose agar (PDA) plates containing a selective concentration of this compound (typically several times the EC50 of the wild-type strain).

    • Incubate the plates until resistant colonies appear.

    • Isolate and purify the resistant colonies by single-spore isolation.

Determination of Fungicide Sensitivity (EC50 Measurement)
  • Mycelial Growth Inhibition Assay:

    • Prepare a series of PDA plates amended with different concentrations of this compound. A stock solution of this compound is typically dissolved in a solvent like acetone or methanol and then added to the molten agar.

    • Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the fungal strain (wild-type or mutant) onto the center of each plate.

    • Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period.

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition relative to the control (no fungicide).

    • Determine the EC50 value by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[12]

Molecular Characterization of Resistance Mutations
  • Gene Sequencing:

    • Extract genomic DNA from both the wild-type and resistant Fusarium strains.

    • Design primers to amplify the target gene (e.g., FgMyo1 or its orthologs) using the polymerase chain reaction (PCR).

    • Sequence the PCR products.

    • Align the sequences from the resistant and wild-type strains to identify any point mutations that result in amino acid substitutions.

  • Confirmation of Mutation Functionality (Gene Complementation/Replacement):

    • To confirm that a specific mutation is responsible for resistance, a gene replacement or complementation experiment can be performed.

    • For example, the wild-type allele of the myosin gene can be introduced into a resistant mutant. If sensitivity to this compound is restored, it confirms the role of the mutation. Conversely, introducing the mutated allele into a sensitive strain should confer resistance.[6]

Visualizing the Experimental Workflow and Mode of Action

The following diagrams illustrate the experimental workflow for identifying this compound resistance and the molecular mechanism of its action and resistance.

Experimental_Workflow cluster_lab Laboratory Procedures cluster_analysis Analysis WT Wild-Type Fusarium Strain UV UV Mutagenesis WT->UV Induce Mutations Sequencing Myosin Gene Sequencing WT->Sequencing Selection Selection on This compound-amended Media UV->Selection Resistant Resistant Mutant Isolation Selection->Resistant EC50 EC50 Determination Resistant->EC50 Characterize Resistance Level Resistant->Sequencing Identify Genetic Basis Comparison Sequence Comparison Sequencing->Comparison Mutation Identify Point Mutation(s) Comparison->Mutation

Fig. 1: Experimental workflow for identifying this compound resistance mutations.

Mode_of_Action cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain Phenamacril_S This compound Binding_S Binding to Allosteric Site Phenamacril_S->Binding_S Myosin_WT Wild-Type Myosin I Myosin_WT->Binding_S Inhibition_S Inhibition of ATPase Activity & Motor Function Binding_S->Inhibition_S Growth_Arrest Mycelial Growth Arrest Inhibition_S->Growth_Arrest Phenamacril_R This compound Binding_R Reduced/No Binding Phenamacril_R->Binding_R Myosin_Mutant Mutant Myosin I (e.g., S217L) Myosin_Mutant->Binding_R Inhibition_R Normal ATPase Activity & Motor Function Binding_R->Inhibition_R Growth_Continue Continued Mycelial Growth Inhibition_R->Growth_Continue

Fig. 2: Mechanism of this compound action and resistance.

Conclusion

The development of resistance to this compound in Fusarium species is primarily driven by specific point mutations in the target myosin I gene. This guide provides a comparative overview of these mutations and their impact on fungicide sensitivity. Understanding the molecular basis of resistance is crucial for the development of effective resistance monitoring tools, the design of novel fungicides that can overcome existing resistance mechanisms, and the implementation of sustainable disease management strategies. Researchers and drug development professionals can utilize this information to guide their efforts in combating the threat of fungicide resistance in pathogenic fungi.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Phenamacril, a fungicide with notable toxicological and environmental considerations.

This compound is categorized as toxic if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects. Adherence to stringent disposal protocols is therefore critical to mitigate risks to both human health and the environment. The following procedures are based on general best practices for hazardous chemical and pesticide disposal, and it is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all applicable federal, state, and local regulations.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the first step in its safe handling and disposal.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed.
Aquatic Hazard (Short-term/Acute) Very toxic to aquatic life.
Aquatic Hazard (Long-term/Chronic) Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Collect all solid this compound waste (e.g., contaminated labware, spill cleanup materials) in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Collect all liquid this compound waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent spills.

  • The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container for this compound.

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the contractor with a detailed inventory of the waste.

  • The primary recommended disposal method for hazardous pesticides is incineration in a permitted hazardous waste incinerator.[2]

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal.

  • Keep copies of all waste manifests and disposal certificates provided by the hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Phenamacril_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with in ert absorbent is_spill->contain_spill Yes segregate Segregate Solid and Liquid Waste is_spill->segregate No collect_waste Collect waste in labeled hazardous waste container contain_spill->collect_waste store Store in designated satellite accumulation area collect_waste->store segregate->collect_waste contact_ehs Contact EHS/Licensed Waste Disposal Contractor store->contact_ehs incineration Incineration at a permitted facility contact_ehs->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Framework

In the United States, the disposal of pesticides like this compound is regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[3][4] Many states also have specific programs for pesticide disposal, sometimes referred to as "Clean Sweep" programs, which may be available for commercial users.[3] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling Phenamacril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized fungicides like Phenamacril is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to proper PPE protocols is critical to mitigate exposure risks.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene). Ensure the outer glove has a sufficient thickness (e.g., >15 mil).[1]Prevents dermal exposure. While specific breakthrough times for this compound are not available, nitrile and neoprene offer broad chemical resistance.[2]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols, which can cause serious eye irritation.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs, or a chemical-resistant suit (e.g., Tyvek). A chemical-resistant apron is also recommended.[1]Minimizes skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator is essential, especially when handling the powder form or creating aerosols.[3][4][5][6]Prevents inhalation of toxic particles. The specific type depends on the operation.

Respiratory Protection Selection

OperationRecommended Respirator TypeNIOSH Filter Classification
Weighing/handling of solid this compoundHalf-mask or full-facepiece air-purifying respirator. A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection.[3][5]N95, R95, or P100 filter.[3][4]
Preparing solutions/suspensionsHalf-mask or full-facepiece air-purifying respirator with combination cartridges.Organic Vapor (OV) cartridge with a P100 pre-filter.[4]
Application (e.g., spraying)Full-facepiece air-purifying respirator or a PAPR with a hood.Organic Vapor (OV) cartridge with a P100 pre-filter.[4]

Experimental Protocols: Safe Handling and Disposal Procedures

Protocol for Donning and Doffing PPE

A meticulous procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on inner gloves.

    • Put on the gown or chemical-resistant suit.

    • Put on the respirator. Perform a seal check.

    • Put on eye protection.

    • Put on outer gloves, ensuring the cuffs of the gloves go over the sleeves of the gown.

  • Doffing (Taking Off):

    • Remove outer gloves.

    • Remove the gown or suit, rolling it inside out.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove the respirator.

    • Remove inner gloves.

    • Perform thorough hand hygiene with soap and water.

Spill Management Protocol

In the event of a this compound spill, immediate and correct action is vital.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use absorbent materials like vermiculite or sand to contain the spread. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.

  • Clean Up:

    • Liquids: Once absorbed, carefully scoop the material into a labeled, sealed hazardous waste container.

    • Solids: Carefully sweep the material into a hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. For porous surfaces, consider a decontamination solution such as 10% bleach, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate safety officer or department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate all this compound-contaminated waste, including PPE, absorbent materials, and empty containers, into clearly labeled, sealed, and chemical-resistant containers.

  • Labeling: Label waste containers with "Hazardous Waste," the name "this compound," and the associated hazards (Toxic).

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound waste down the drain or in regular trash.

Visual Guides for Safe Handling

To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Don PPE Don PPE Select PPE->Don PPE Gather Equipment Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Enter Lab Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Controlled Area Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Fume Hood Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Experiment Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Clean Surfaces Doff PPE Doff PPE Segregate Waste->Doff PPE Hazardous Waste Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene Final Step Exit Lab Exit Lab Hand Hygiene->Exit Lab

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

Spill_Response_Workflow Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Secure Area Secure Area Alert & Evacuate->Secure Area Safety First Don PPE Don PPE Secure Area->Don PPE Isolate Spill Contain Spill Contain Spill Don PPE->Contain Spill Use Spill Kit Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Absorb/Sweep Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Report Incident Report Incident Decontaminate Area->Report Incident Final Steps Review & Restock Review & Restock Report Incident->Review & Restock

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenamacril
Reactant of Route 2
Reactant of Route 2
Phenamacril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.